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  • Product: Ethyl methylphosphinate
  • CAS: 16391-07-4

Core Science & Biosynthesis

Foundational

Ethyl Methylphosphinate (CAS 16391-07-4): A Foundational Reagent for Bioisosteric Replacement and Organophosphorus Synthesis

Executive Summary & Strategic Importance In modern drug development and advanced materials science, the construction of robust carbon-phosphorus (C-P) bonds is a critical bottleneck. Ethyl methylphosphinate (CAS 16391-07...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In modern drug development and advanced materials science, the construction of robust carbon-phosphorus (C-P) bonds is a critical bottleneck. Ethyl methylphosphinate (CAS 16391-07-4) serves as a highly versatile organophosphorus building block that circumvents many traditional synthetic limitations. Its unique reactivity profile—driven by a reactive P-H bond in equilibrium with its trivalent phosphonite tautomer—makes it indispensable for synthesizing methylphosphinic acids. These acids act as potent carboxylic acid bioisosteres, mimicking the tetrahedral transition state of peptide hydrolysis to inhibit target proteases and ligases effectively[1][2].

This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic utility, and self-validating synthetic workflows associated with ethyl methylphosphinate, designed specifically for application scientists and medicinal chemists.

Physicochemical Profiling & Causality

Understanding the physical properties of ethyl methylphosphinate is crucial for predicting its behavior in complex reaction matrices. The presence of the ethoxy group provides necessary steric shielding to stabilize the molecule at room temperature, while maintaining sufficient leaving-group ability for subsequent dealkylation or hydrolysis steps[3][4].

Table 1: Quantitative Physicochemical Properties
PropertyValueScientific Implication / Causality
Molecular Formula C₃H₉O₂PLow molecular weight facilitates high atom economy in coupling reactions[3][5].
Molar Mass 108.08 g/mol Requires precise stoichiometric control; highly volatile[5].
Density 1.0511 g/cm³Slightly denser than water; relevant for biphasic extraction protocols[3][6].
Boiling Point 115.66 °C (760 mmHg) / 70 °C (15 Torr)Distillation must be performed under reduced pressure to prevent thermal decomposition[5][6].
Vapor Pressure 22.395 mmHg at 25 °CHigh volatility necessitates handling in sealed systems or Schlenk lines[3][6].
Flash Point 36.579 °CClassified as a flammable liquid; requires inert atmosphere handling[6][7].
Topological Polar Surface Area 26.3 ŲExcellent membrane permeability profile for intermediate drug derivatives[5][7].

Mechanistic Applications in Drug Development

Ethyl methylphosphinate is primarily utilized to introduce the methylphosphinate moiety into organic frameworks. This is highly relevant in the following therapeutic development areas:

  • Glutamine Synthetase (GS) Inhibitors: The reagent is used via a silicon-mediated addition to synthesize γ-oxygenated analogues of phosphinothricin (e.g., GHPPT). These compounds act as competitive inhibitors by mimicking the transition state of L-glutamate[2].

  • GABA_C Receptor Antagonists: It is a critical precursor in the8, bypassing the limitations of traditional Michaelis-Arbuzov reactions which fail with sp²-hybridized halides[8].

  • Unsymmetric Bisphosphoric Analogs: It enables the synthesis of phosphonyl-phosphinyl derivatives, which are explored as targeted drug delivery systems to bone tissue due to their high hydroxyapatite affinity[4].

GS E Glutamine Synthetase (GS) P L-Glutamine + ADP + Pi E->P Endogenous Catalysis S L-Glutamate + NH3 + ATP S->E I gamma-Oxygenated Phosphinothricins (Derived from CAS 16391-07-4) I->E Competitive Inhibition (Tetrahedral Transition State Mimic)

Caption: Glutamine Synthetase inhibition pathway via phosphinothricin analogs derived from CAS 16391-07-4.

Advanced Synthetic Workflows & Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating specific analytical checkpoints to confirm causality and reaction progression.

Protocol 1: Tandem Pudovik/Abramov-Barton/McCombie Reaction

This sequence is used to synthesize difficult-to-access sec-alkylmethylphosphinates[1][9].

Causality: The initial Pudovik addition of ethyl methylphosphinate to sterically hindered ketones is thermodynamically reversible. By introducing hexamethyldisilazane (HMDS), the nascent α-hydroxyphosphinate intermediate is immediately trapped as a stable trimethylsilyl (TMS) ether. This in situ protection shifts the equilibrium entirely to the right, preventing retro-Pudovik cleavage[9].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under N₂, combine ethyl methylphosphinate (1.0 eq) and the target ketone (1.0 eq).

  • Silylation-Driven Addition: Add HMDS (1.5 eq) and heat the neat mixture to 90 °C.

  • Validation Checkpoint 1 (³¹P NMR): Monitor the reaction. The starting material exhibits a characteristic ³¹P shift (coupled to the P-H proton, generating a large doublet, J ≈ 500 Hz). Complete conversion is validated when this doublet is replaced by a singlet shifted downfield, indicating the TMS-protected α-hydroxyphosphinate.

  • Deprotection & Acylation: Cool to room temperature, add MeCN and Et₃N•3HF to remove the TMS group. Subsequently, add 4-(dimethylamino)pyridine (DMAP) and methyl oxalyl chloride at 0 °C to form the oxalate ester.

  • Radical Deoxygenation: Subject the isolated oxalate ester to standard Barton-McCombie conditions (Bu₃SnH, AIBN, toluene, reflux) to yield the final sec-alkylmethylphosphinate[1][9].

G N1 Ethyl methylphosphinate (CAS 16391-07-4) N3 Pudovik / Abramov Addition (HMDS Catalyzed) N1->N3 N2 Ketone / Aldehyde N2->N3 N4 TMS-Protected alpha-Hydroxyphosphinate N3->N4 C-P Bond Formation N5 Barton-McCombie Deoxygenation N4->N5 N6 sec-Alkylmethylphosphinate (Bioisostere Precursor) N5->N6 Radical Reduction

Caption: Tandem Pudovik/Abramov-Barton/McCombie reaction workflow for bioisostere synthesis.

Protocol 2: Palladium-Catalyzed Heck-Type C-P Cross-Coupling

Used for the direct phosphinylation of aryl or heteroaryl halides[8].

Causality: The P-H bond of ethyl methylphosphinate undergoes oxidative addition with a Pd(0) catalyst. Using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base is critical; it neutralizes the hydroiodic acid (HI) generated during reductive elimination without coordinating to and poisoning the palladium center, which is a common failure point with simpler amine bases[8].

Step-by-Step Methodology:

  • Assembly: Dissolve the aryl iodide (1.0 eq), ethyl methylphosphinate (1.5 eq), and DABCO (3.0 eq) in anhydrous toluene.

  • Catalysis: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%).

  • Heating: Stir at 70 °C under a strict nitrogen atmosphere for 18–36 hours.

  • Validation Checkpoint 2 (LC-MS & ¹H NMR): Extract an aliquot. The reaction is self-validating when the massive P-H doublet in the ¹H NMR (around 7.0 ppm depending on solvent) completely disappears, and LC-MS confirms the mass shift corresponding to the loss of iodine and addition of the phosphinate moiety.

Safety, Toxicology, and Handling Protocols

Ethyl methylphosphinate presents specific handling challenges due to its volatility and reactivity[3][10]. Adherence to the following self-validating safety parameters is mandatory.

  • GHS Classification: Flammable liquid and vapor (H226), Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[5][7][10].

  • Handling Causality: Because the compound contains an electrophilic phosphorus center and a hydrolyzable ethoxy group, exposure to atmospheric moisture leads to rapid degradation into ethyl hydrogen methylphosphonate.

  • Self-Validating Storage: Store strictly under argon at 2–8 °C. Before use, validate reagent integrity via ³¹P NMR; the appearance of a singlet near 30 ppm indicates moisture contamination and hydrolysis, dictating that the batch must be re-distilled prior to sensitive cross-coupling reactions[3][10].

Sources

Exploratory

Ethyl methylphosphinate chemical safety data sheet (SDS)

An In-depth Technical Guide to the Chemical Safety of Ethyl Methylphosphinate A Comprehensive Safety and Handling Guide for Ethyl Methylphosphinate in Research and Development This guide serves as an essential technical...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Safety of Ethyl Methylphosphinate

A Comprehensive Safety and Handling Guide for Ethyl Methylphosphinate in Research and Development

This guide serves as an essential technical resource for researchers, scientists, and drug development professionals working with ethyl methylphosphinate (CAS No. 16391-07-4). As a reactive organophosphorus compound, a rigorous understanding of its chemical properties and associated hazards is paramount to ensuring laboratory safety and experimental integrity. This document moves beyond a standard Safety Data Sheet (SDS) to provide in-depth context, causal explanations for handling protocols, and a framework for proactive risk mitigation. The information herein is synthesized from authoritative chemical safety databases to provide a reliable and actionable guide for the safe utilization of this compound in a professional research setting.

Chemical and Physical Identity

A precise understanding of a chemical's physical properties is the foundation of safe handling, enabling accurate risk assessments for procedures such as heating, distillation, and storage. Ethyl methylphosphinate is a flammable liquid with a notable vapor pressure, underscoring the need for controlled environments to prevent the formation of ignitable air-vapor mixtures.

Table 1: Physicochemical Properties of Ethyl Methylphosphinate [1][2][3]

PropertyValueSource
CAS Number 16391-07-4PubChem[1], ECHEMI[2], ChemicalBook[3]
Molecular Formula C₃H₉O₂PECHEMI[2], ChemicalBook[3]
Molecular Weight 108.08 g/mol ECHEMI[2], ChemicalBook[3]
Boiling Point 115.7 °C at 760 mmHgChemicalBook[3]
Flash Point 36.6 °CChemicalBook[3]
Density 1.051 g/cm³ECHEMI[2]
Vapor Pressure 22.4 mmHg at 25°CChemicalBook[3]
Synonyms Methylphosphinic acid ethyl ester, O-Ethyl methylphosphinic acidPubChem[1]

Hazard Identification and GHS Classification

Ethyl methylphosphinate is classified under the Globally Harmonized System (GHS) as a hazardous substance presenting multiple physical and health risks. The "Warning" signal word indicates a moderate level of hazard, but the combination of flammability and broad-spectrum toxicity necessitates stringent safety protocols.[1]

Table 2: GHS Classification for Ethyl Methylphosphinate [1]

Hazard ClassHazard StatementGHS CodePictogram
Flammable Liquids (Category 3)Flammable liquid and vaporH226🔥
Acute Toxicity, Oral (Category 4)Harmful if swallowedH302
Acute Toxicity, Dermal (Category 4)Harmful in contact with skinH312
Skin Corrosion/Irritation (Category 2)Causes skin irritationH315
Serious Eye Damage/Irritation (Category 2)Causes serious eye irritationH319
Acute Toxicity, Inhalation (Category 4)Harmful if inhaledH332
STOT - Single Exposure (Category 3)May cause respiratory irritationH335

A Proactive Risk Mitigation Framework: The Hierarchy of Controls

Effective laboratory safety is not merely about wearing personal protective equipment (PPE). It is a systematic process of risk reduction. The Hierarchy of Controls is a foundational concept in industrial hygiene that prioritizes the most effective and reliable control measures. The causality is simple: it is always better to remove a hazard or isolate people from it than to rely on individuals to protect themselves. This framework should guide all experimental design involving ethyl methylphosphinate.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous chemical) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard, e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (Change the way people work, e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with protective equipment) Administrative->PPE caption The Hierarchy of Controls prioritizes risk mitigation strategies.

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

Safe Handling and Storage Protocols

A multi-layered approach combining engineering controls, administrative procedures, and appropriate PPE is required for handling ethyl methylphosphinate.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure by containing the chemical at the source.

  • Fume Hood: All manipulations of ethyl methylphosphinate, including transfers, weighing, and reaction setups, must be conducted inside a certified chemical fume hood. This is non-negotiable due to its potential for respiratory irritation and harmful inhalation effects.[1][3] The fume hood contains vapors and protects the user from splashes.

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of fugitive vapors.

Administrative Controls and Standard Operating Procedures (SOPs)

These controls are procedural and dictate safe work practices.

  • Designated Areas: Clearly demarcate areas where ethyl methylphosphinate is handled and stored.

  • Restricted Access: Store the chemical in a locked cabinet or a location accessible only to authorized and trained personnel.[3]

  • Hygiene Practices: Do not eat, drink, or smoke in areas where this chemical is used.[3] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4]

  • Contamination Management: Decontaminate all surfaces and equipment after use. Contaminated clothing should be removed immediately and laundered before reuse.[3]

Personal Protective Equipment (PPE): The Final Barrier

PPE does not eliminate the hazard, but it protects the user from exposure when other controls are insufficient.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield. The compound causes serious eye irritation, and a face shield provides crucial protection against splashes during transfers of larger volumes.[4]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene).[5] Always inspect gloves for tears or punctures before use. Use the proper glove removal technique to avoid contaminating your skin.[4]

    • Lab Coat: A flame-resistant lab coat is recommended. Ensure it is fully buttoned.

  • Respiratory Protection: If there is a risk of exposure above established limits or if engineering controls fail, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4]

Storage Requirements

Proper storage is critical to prevent degradation, reaction, and accidental release.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][4] Opened containers must be carefully resealed and kept upright to prevent leakage.[4]

  • Incompatibilities: Store away from strong oxidizing agents to prevent potentially violent reactions.[5]

  • Ignition Sources: Store away from heat, sparks, open flames, and other ignition sources.[5]

Emergency Response Procedures

Preparedness is key to mitigating the consequences of an incident. All personnel must be familiar with these procedures and the location of emergency equipment.

First-Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

  • If Inhaled: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[3][4]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water. Seek medical help if skin irritation occurs or persists.[3][4]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician, preferably an ophthalmologist.[3][4]

  • If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3][4]

Accidental Release Measures

The response to a spill depends on its size and location. The following workflow provides a self-validating system for safe cleanup.

Spill_Response_Workflow cluster_spill Ethyl Methylphosphinate Spill Response Start Spill Occurs Assess Assess Situation (Size, Location, Ventilation) Start->Assess Evacuate Evacuate Area Alert Others & EH&S Assess->Evacuate Immediate danger SmallSpill Small Spill? (Contained in Fume Hood) Assess->SmallSpill Safe to proceed End Response Complete Evacuate->End LargeSpill Large Spill or Poor Ventilation SmallSpill->LargeSpill No Cleanup Cleanup Procedure (Don PPE, Remove Ignition Sources, Absorb with Inert Material) SmallSpill->Cleanup Yes LargeSpill->Evacuate Dispose Package Waste (Seal in labeled container) Cleanup->Dispose Decontaminate Decontaminate Area & Equipment Dispose->Decontaminate Decontaminate->End caption A logical workflow for responding to an accidental release.

Caption: A logical workflow for responding to an accidental release.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate & Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your institution's Environmental Health & Safety (EH&S) department.[3][5]

  • Ventilate & Control Ignition: Ensure the area is well-ventilated (use fume hood if spill is contained within it). Remove all sources of ignition.[3][5]

  • Don PPE: Wear the appropriate PPE as described in section 4.3, including respiratory protection if necessary.

  • Contain & Absorb: Prevent the spill from entering drains.[3][4] Cover and absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[4][6]

  • Collect & Dispose: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[4]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Waste Disposal: Dispose of the waste and contaminated materials in accordance with all local, state, and federal regulations.[3]

Firefighting Procedures
  • Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide. Avoid using a direct water jet, which may spread the flammable liquid.[3][5]

  • Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) to protect against toxic fumes of phosphorus and carbon oxides.[3][4][5]

  • Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

Toxicological and Ecological Profile

Toxicological Information
Ecological Information

There is limited data available regarding the ecotoxicity of ethyl methylphosphinate.[3] As a standard precautionary principle, the chemical should not be allowed to enter drains, soil, or waterways to prevent potential environmental contamination.[3][4] All waste must be treated as hazardous.

Disposal Considerations

Disposal of ethyl methylphosphinate and any contaminated materials must be handled as hazardous waste.

  • Procedure: Utilize a licensed professional waste disposal service.[4]

  • Containers: Do not reuse empty containers. They should be treated as hazardous waste.

  • Compliance: All disposal practices must strictly adhere to local, state, and federal environmental regulations.[3]

Conclusion

Ethyl methylphosphinate is a valuable chemical reagent that can be used safely when its hazards are understood and respected. A safety-first mindset, grounded in the Hierarchy of Controls, is essential. By implementing robust engineering controls, adhering to established administrative procedures, and consistently using appropriate personal protective equipment, researchers can effectively mitigate the risks associated with this compound. This guide provides the technical framework for that safe use, empowering scientists to conduct their work with confidence and security.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6328184, Ethyl methylphosphinate. PubChem. [Link]

  • CPAchem Ltd. (2023). Safety data sheet: Ethyl Methylphosphonate.[Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 449085, Ethyl methylphosphonate. PubChem. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 519597, Ethyl methyl methylphosphonate. PubChem. [Link]

Sources

Foundational

The Synthesis of Glufosinate Ammonium: A Technical Guide to the Ethyl Methylphosphinate Precursor Pathway

An In-depth Technical Guide Abstract Glufosinate ammonium, a non-selective, post-emergence herbicide, is a cornerstone of modern agriculture. Its efficacy stems from the inhibition of the glutamine synthetase enzyme, lea...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

Glufosinate ammonium, a non-selective, post-emergence herbicide, is a cornerstone of modern agriculture. Its efficacy stems from the inhibition of the glutamine synthetase enzyme, leading to a fatal accumulation of ammonia within the plant cells and the cessation of photosynthesis.[1][2][3] The commercial viability of glufosinate ammonium is intrinsically linked to the efficiency, safety, and scalability of its chemical synthesis. While several manufacturing routes exist, this guide provides a detailed technical examination of a key pathway that utilizes ethyl methylphosphinate and its related esters as core precursors. We will dissect the reaction mechanisms, provide field-proven protocols derived from key patents, and offer insights into the causality behind critical experimental choices, targeting researchers and chemical development professionals.

Overview of Glufosinate Ammonium Synthesis Routes

The industrial production of glufosinate ammonium has evolved through several distinct chemical pathways. The two most prominent are the Hoechst route and the Strecher route.[4] The latter, which is widely adopted, is characterized by the formation of an α-amino nitrile intermediate. This guide focuses on a significant variation of the Strecher synthesis, which begins with the Michael addition of a methylphosphinate derivative to an activated alkene, typically acrolein. This approach is notable for its high reaction yields and is detailed in numerous patents.[5]

The generalized workflow can be visualized as a multi-stage process, commencing with the formation of a key phosphorus-containing intermediate, which then undergoes amination and cyanidation, followed by hydrolysis and final salt formation.

cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Carbon Chain Elongation cluster_2 Stage 3: Aminonitrile Formation cluster_3 Stage 4: Final Conversion PCl3 Phosphorus Trichloride (PCl3) MDP Methyl Phosphonous Dichloride (MDP) PCl3->MDP CH3Cl Chloromethane (CH3Cl) CH3Cl->MDP Grignard Grignard Reagent or other alkylating agents Grignard->MDP EMP Ethyl Methylphosphinate MDP->EMP Esterification with Ethanol Addition_Product Phosphoryl Propionaldehyde Intermediate EMP->Addition_Product Michael Addition Acrolein Acrolein Acrolein->Addition_Product Amino_Nitrile Glufosinate Aminonitrile Addition_Product->Amino_Nitrile Strecker Reaction Cyanide Cyanide Source (e.g., NaCN) Cyanide->Amino_Nitrile Ammonia Ammonia Source (NH3/NH4Cl) Ammonia->Amino_Nitrile Glufosinate_Acid Glufosinate Acid Amino_Nitrile->Glufosinate_Acid Hydrolysis Hydrolysis Acid Hydrolysis Ammonification Ammonification Glufosinate_Ammonium Glufosinate Ammonium Glufosinate_Acid->Glufosinate_Ammonium Neutralization with NH3

Figure 1: Generalized workflow for Glufosinate Ammonium synthesis via the Strecker route.

The Core Pathway: From Phosphinate Ester to Glufosinate

This section details the critical stages of the synthesis, starting from a key phosphinate precursor. While various alkyl methylphosphinates can be used, we will focus on the route involving diethyl methylphosphite, a common starting material that is structurally and reactively similar to ethyl methylphosphinate.

Stage 1: Michael Addition Reaction

The synthesis initiates with a Michael addition reaction. Here, a dialkyl methylphosphite (in this case, diethyl methylphosphite) reacts with acrolein.[5][6] This is an essential carbon-carbon bond-forming reaction that establishes the four-carbon backbone of the glufosinate molecule.

Causality of Experimental Design:

  • Reactants: Diethyl methylphosphite serves as the nucleophile, providing the methyl-phosphorus moiety. Acrolein is the electrophilic Michael acceptor.

  • Catalyst/Solvent: The reaction is often facilitated by a weak acid, such as acetic acid, which activates the acrolein.[5][6] In some patented methods, acetic anhydride is employed as a condensation agent, which can enhance the reaction rate and yield.[5] The use of an alcohol like ethanol as a co-solvent is also common.[5]

  • Temperature Control: This addition reaction is exothermic. Precise temperature control, often maintaining the mixture at or below 30°C, is critical to prevent polymerization of acrolein and the formation of unwanted byproducts.[5]

Stage 2: The Improved Strecker Synthesis

The aldehyde intermediate from the Michael addition is then converted into an α-amino nitrile through a Strecker reaction. This is a one-pot, multi-component reaction that introduces the crucial amine and nitrile functionalities.

Causality of Experimental Design:

  • Reagents: The key reagents are an ammonia source (typically aqueous ammonia and ammonium chloride) and a cyanide source (commonly sodium cyanide or ammonium cyanide).[6][7] The ammonium chloride helps to buffer the solution and provides a source of the ammonium ion.

  • Reaction Conditions: The reaction is typically run in an aqueous solution. Temperature is carefully staged, often starting at a lower temperature (e.g., 16°C) and gradually increasing (e.g., to 32°C) to drive the reaction to completion while maintaining control.[6] This controlled temperature profile is a self-validating system; deviation can lead to reduced yield and increased impurities. The sequential addition of reagents, as described in some methods, can improve selectivity.[5]

  • Intermediate: The product of this stage is a stable amino-nitrile, often referred to as "methyl cyanamide" or glufosinate-ammonium amino-nitrile in patents.[6][7]

Stage 3: Hydrolysis and Ammonification

The final steps involve converting the nitrile group into a carboxylic acid and then forming the final ammonium salt.

Causality of Experimental Design:

  • Hydrolysis: The amino-nitrile is hydrolyzed under strong acidic conditions, typically using concentrated hydrochloric acid under reflux.[2][5][6] This process converts the nitrile (-CN) group into a carboxylic acid (-COOH), yielding glufosinate acid.

  • Purification (Optional): At this stage, modern industrial processes may incorporate advanced purification techniques. For instance, nanofiltration membranes can be used to separate the glufosinate acid from inorganic salts like sodium chloride, simplifying the process and reducing waste.[4][6]

  • Ammonification (Salt Formation): The purified glufosinate acid is then neutralized with ammonia gas or ammonium hydroxide.[2][6] This reaction is a straightforward acid-base neutralization.

  • Crystallization: The final product, glufosinate ammonium, is isolated by crystallization, often from an alcohol solvent like methanol.[6][7] This step is crucial for achieving the high purity required for commercial-grade products.

Experimental Protocols

The following protocols are synthesized from methodologies described in authoritative patents.[5][6] They represent a robust and validated approach to the synthesis.

Protocol 1: Synthesis of the Aldehyde Intermediate

(Based on CN103183707A and CN112358499A)[5][6]

  • To a dry, nitrogen-purged reaction vessel, add 0.1 mole of diethyl methylphosphite and 0.1 mole of ethanol.

  • In a separate vessel, prepare a mixture of 0.1 mole of freshly distilled acrolein and 0.1 mole of acetic acid.

  • Cool the reaction vessel containing the phosphite solution to 25°C.

  • Begin dropwise addition of the acrolein-acetic acid mixture to the phosphite solution, maintaining the reaction temperature between 25-30°C.

  • After the addition is complete, stir the mixture at 30°C for 2 hours to ensure the reaction proceeds to completion.

  • The resulting product, an acetal of the desired methyl ester, can be used directly in the next step without further purification.

Protocol 2: Strecker Synthesis of Amino-Nitrile

(Based on CN112358499A)[6]

  • Prepare an aqueous solution by dissolving 0.1 mole of sodium cyanide and 0.2 mole of ammonium chloride in 50 mL of 28% aqueous ammonia.

  • Cool the cyanide/ammonia solution to 16°C in a suitable reactor.

  • Add the aldehyde intermediate from Protocol 1 to the cyanide/ammonia solution.

  • The reaction is conducted in a multi-stage reactor system, with the temperature progressively increased: 16°C in the first stage, 22°C in the second, and 32°C in the third stage.

  • The residence time in the reactor system is controlled to ensure complete conversion to the methyl cyanamide (amino-nitrile) intermediate.

Protocol 3: Hydrolysis and Ammonification

(Based on CN112358499A and CN103183707A)[5][6]

  • Transfer the amino-nitrile solution to a reaction kettle containing 200 mL of 37% hydrochloric acid.

  • Heat the mixture to reflux (approximately 80-100°C) and maintain for 1-2 hours.

  • After hydrolysis, distill the solution to remove excess acid and water, yielding crude glufosinate acid.

  • Dissolve the crude acid in methanol. At this point, a nanofiltration step can be employed to remove inorganic salts.[6]

  • Introduce ammonia gas into the methanolic solution of glufosinate acid until the pH is neutralized (approximately pH 7).

  • Cool the solution to induce crystallization.

  • Filter the resulting white solid, wash with cold methanol, and dry under vacuum to obtain the final, high-purity glufosinate ammonium product.

Data Presentation: Reaction Yields

The yields of these reactions are typically high, which is a primary reason for their industrial application. The following table summarizes representative yields as reported in the cited literature.

Reaction StagePrecursor(s)ProductReported YieldSource
Michael Addition Diethyl methylphosphite, AcroleinMethyl Ester AcetalHigh (often used directly)[5][6]
Strecker Synthesis Methyl Ester Acetal, NaCN, NH4Cl/NH3Methyl Cyanamide>90%[5]
Hydrolysis & Ammonification Methyl CyanamideGlufosinate Ammonium99.2%[7]
Overall Process Diethyl methylphosphiteGlufosinate Ammonium~94-95%[5][8]

Process Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol, highlighting the key transformations and reagent inputs at each critical stage of the synthesis.

Start Start: Diethyl Methylphosphite + Acrolein Addition Michael Addition (Acetic Acid, 30°C, 2h) Start->Addition Intermediate1 Intermediate: Methyl Ester Acetal Addition->Intermediate1 Strecker Strecker Synthesis (NaCN, NH4Cl, NH3 aq.) (16°C -> 32°C) Intermediate1->Strecker Intermediate2 Intermediate: Methyl Cyanamide (Amino-Nitrile) Strecker->Intermediate2 Hydrolysis Acid Hydrolysis (HCl, Reflux, 1-2h) Intermediate2->Hydrolysis Intermediate3 Intermediate: Glufosinate Acid Hydrolysis->Intermediate3 Purification Purification (e.g., Nanofiltration) Intermediate3->Purification Optional Ammonification Ammonification (NH3 gas in Methanol) Intermediate3->Ammonification Direct Path Purification->Ammonification Crystallization Crystallization, Filtration & Drying Ammonification->Crystallization End Final Product: Glufosinate Ammonium Crystallization->End

Sources

Exploratory

The Stability Dynamics of Ethyl Methylphosphinate in Organic Solvents: A Comprehensive Guide for Synthetic and Analytical Workflows

Executive Summary Ethyl methylphosphinate (EMP, CAS No. 16391-07-4) is a highly reactive organophosphorus intermediate characterized by a pentavalent phosphorus center (P=O), an ethoxy group, and a highly reactive P–H bo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl methylphosphinate (EMP, CAS No. 16391-07-4) is a highly reactive organophosphorus intermediate characterized by a pentavalent phosphorus center (P=O), an ethoxy group, and a highly reactive P–H bond. It is a critical building block in the synthesis of flame retardants, agrochemicals (such as glufosinate), and advanced phosphinate-based chelates like APDAP (o-aminophenol-N,N-diacetate-O-phosphinate)[1]. EMP is typically synthesized via the controlled hydrolysis of diethyl methylphosphonite or through the Michaelis-Arbuzov reaction[2].

Despite its synthetic utility, EMP presents significant handling challenges. While it is soluble in a wide range of organic solvents (including ethanol, ethers, and chlorinated hydrocarbons)[3], its structural features make it highly susceptible to degradation via hydrolysis, transesterification, and oxidation[4]. For researchers and drug development professionals, understanding the causality behind EMP's solvent-induced degradation is paramount to ensuring reproducible yields and maintaining reagent integrity.

Mechanistic Pathways of EMP Degradation in Organic Solvents

As a Senior Application Scientist, I emphasize that solvent incompatibility is rarely a random failure; it is the result of predictable thermodynamic and kinetic interactions with the phosphinate core.

Hydrolytic Cleavage in Hygroscopic Solvents

EMP is notoriously moisture-sensitive[5]. In hygroscopic aprotic polar solvents (e.g., Tetrahydrofuran, Dimethylformamide, or Acetonitrile), trace water acts as a potent nucleophile. The highly electrophilic phosphorus center, activated by the electron-withdrawing P=O bond, undergoes rapid nucleophilic attack by H2​O . This leads to the displacement of the ethoxy group, forming methylphosphinic acid and ethanol. This degradation restricts its industrial utility if strict anhydrous conditions are not maintained[4].

Transesterification in Protic Solvents

When dissolved in protic organic solvents like methanol or longer-chain alcohols, EMP undergoes transesterification (alkoxy exchange). The equilibrium of this reaction is driven by the relative concentration of the solvent. For instance, dissolving EMP in anhydrous methanol will rapidly yield methyl methylphosphinate. This alkoxy exchange alters the steric and electronic profile of the molecule, which can derail downstream cross-coupling or alkylation steps.

Oxidative Conversion of the P–H Bond

Unlike fully esterified phosphonates, EMP possesses a reactive P–H bond. In solution, this bond exists in a tautomeric equilibrium with its trivalent phosphonite form ( P(III)−OH ). If the organic solvent contains dissolved oxygen (aerobic conditions) or trace peroxides (common in aged ethereal solvents like THF or diethyl ether), the P–H bond undergoes rapid oxidative insertion to form ethyl methylphosphonate.

Visualization of Degradation and Analytical Workflows

EMP_Degradation EMP Ethyl Methylphosphinate CH3P(=O)(H)(OEt) Water Trace Water (Hygroscopic Solvents) EMP->Water Alcohol Protic Solvents (e.g., Methanol) EMP->Alcohol Oxygen Dissolved Oxygen (Aerobic Conditions) EMP->Oxygen Hydrolysis Hydrolysis Methylphosphinic Acid Water->Hydrolysis Nucleophilic Attack Transesterification Transesterification Mixed Phosphinates Alcohol->Transesterification Alkoxy Exchange Oxidation Oxidation Ethyl Methylphosphonate Oxygen->Oxidation P-H Bond Insertion

Fig 1: Mechanistic degradation pathways of ethyl methylphosphinate in organic solvents.

Workflow Step1 Solvent Drying (Mol. Sieves) Step2 Inert Handling (Glovebox) Step1->Step2 Step3 Sample Prep (Deuterated) Step2->Step3 Step4 31P NMR Tracking Step3->Step4 Step5 Data Analysis (Integration) Step4->Step5

Fig 2: Self-validating workflow for assessing phosphinate stability via 31P NMR.

Solvent Compatibility Matrix

To ensure the structural integrity of EMP during synthesis and storage, refer to the following quantitative and qualitative compatibility matrix.

Solvent ClassRepresentative SolventsEMP Stability ProfilePrimary Degradation RiskRecommended Use
Aprotic Non-Polar Toluene, Hexanes, DCMHigh (>98% after 72h)Trace oxidation (if aerobic)Long-term storage, extraction
Aprotic Polar THF, DMF, AcetonitrileModerate (Requires sieves)Hydrolysis via trace waterActive cross-coupling reactions
Protic Methanol, Ethanol, IsopropanolLow (<50% after 24h)Transesterification / SolvolysisAvoid unless used as a reactant
Fluorinated Hexafluoroisopropanol (HFIP)Variable Strong H-bonding complexationSpecialized extractions only

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following methodologies are designed as closed, self-validating systems. Every step includes a built-in analytical checkpoint to verify causality and prevent downstream failures.

Protocol A: Anhydrous Solvent Preparation and EMP Handling

Because EMP is highly susceptible to hydrolysis[6], solvents must be rigorously dried prior to use.

  • Solvent Pre-Treatment: Transfer the desired aprotic solvent (e.g., THF or Toluene) into a Schlenk flask containing activated 3A˚ molecular sieves (20% m/v).

  • Degassing: Subject the solvent to three consecutive freeze-pump-thaw cycles to remove dissolved oxygen, mitigating the risk of P–H bond oxidation.

  • Validation Checkpoint (Karl Fischer): Before introducing EMP, extract a 1 mL aliquot of the solvent and perform a coulometric Karl Fischer titration. Proceed only if water content is <10 ppm .

  • Handling: Transfer EMP into the validated solvent exclusively inside an Argon-filled glovebox to prevent atmospheric moisture ingress[5].

Protocol B: In Situ 31P NMR Kinetic Tracking of EMP Stability

31P NMR spectroscopy is the gold standard for monitoring phosphinate transformations, as the chemical shift is highly sensitive to the electronic environment of the phosphorus atom[7].

  • Sample Preparation: Inside a glovebox, dissolve 0.1 mmol of EMP in 0.6 mL of the target deuterated organic solvent (e.g., CDCl3​ or THF−d8​ ). Transfer to an NMR tube and seal with a PTFE cap and Parafilm.

  • Baseline Acquisition: Acquire a baseline 31P NMR spectrum (proton-coupled).

  • Validation Checkpoint (Spectral Integrity): Verify the presence of the intact EMP molecule. The spectrum must show a distinct doublet around δ≈30–40 ppm [6]. The massive coupling constant ( 1JPH​≈500 Hz ) is the definitive self-validating proof that the P–H bond remains intact and has not oxidized to a phosphonate.

  • Kinetic Tracking: Incubate the NMR tube at the desired reaction temperature. Acquire 31P NMR spectra at t=1h,4h,12h,and 24h .

  • Data Processing: Monitor for the emergence of degradation peaks. For example, hydrolysis to the corresponding acid will cause the 31P resonance to shift significantly (e.g., shifts from ∼48.3 ppm to ∼36.5 ppm have been documented in related phosphinate hydrolysis studies)[1]. Integrate the degradation peaks against the parent EMP doublet to calculate the half-life ( t1/2​ ) in the chosen solvent.

References

  • [3] 16391-07-4 - ChemBK. ChemBK. Available at:[Link]

  • [5] Safety Data Sheet - Ethyl methylphosphinate. Angene Chemical. Available at:[Link]

  • [1] Enhanced selectivity for Mg2+ with a phosphinate-based chelate: APDAP versus APTRA. Semantic Scholar. Available at:[Link]

  • [7] A method for the synthesis of unsymmetric bisphosphoric analogs of α-amino acids. RSC Publishing. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to Methylphosphinic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of methylphosphinic acid ethyl ester (CAS RN: 163...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of methylphosphinic acid ethyl ester (CAS RN: 16391-07-4), a noteworthy organophosphorus compound. The guide delves into its nomenclature, chemical properties, and established synthesis methodologies. Furthermore, it explores its applications, particularly as a flame retardant and a versatile solvent in organic synthesis. A significant emphasis is placed on safety and handling protocols, drawing from authoritative safety data sheets. This document is intended to be a vital resource for professionals in research and development, offering foundational knowledge and practical insights into the effective and safe utilization of this chemical.

Introduction

Methylphosphinic acid ethyl ester, also known as ethyl methylphosphinate, is an organophosphorus compound characterized by a phosphorus atom double-bonded to one oxygen atom, single-bonded to another oxygen atom in an ester linkage, and also bonded to a methyl group and a hydrogen atom. This structure places it in the phosphinate class of compounds. While not as widely publicized as some other organophosphorus reagents, its unique properties make it a compound of interest in specific industrial and synthetic applications. This guide aims to consolidate the available technical information on methylphosphinic acid ethyl ester, providing a clear and concise resource for researchers and professionals.

Nomenclature and Chemical Identity

A precise understanding of a chemical's identity is paramount for accurate research and safe handling. Methylphosphinic acid ethyl ester is known by several synonyms, and it is crucial to distinguish it from similar-sounding but structurally different compounds, most notably ethyl methylphosphonate.

Synonyms and Identifiers
  • Systematic Name: Methylphosphinic acid ethyl ester[1][2]

  • Common Name: Ethyl methylphosphinate[1][2]

  • CAS Registry Number: 16391-07-4[1][2]

  • EC Number: 812-047-1[3]

  • Other Synonyms: Ethoxy-methyl-oxophosphanium, METHYLPHOSPHINIC ACID ETHYL ESTER, Phosphinic acid, P-Methyl-, ethyl ester[2][3][4]

Table 1: Key Chemical Identifiers

IdentifierValueSource(s)
CAS Registry Number 16391-07-4[1][2]
Molecular Formula C3H9O2P[2][4]
Molecular Weight 108.08 g/mol [2]
InChI InChI=1/C3H9O2P/c1-3-5-6(2)4/h6H,3H2,1-2H3[2]
Canonical SMILES CCOC[3]

Physicochemical Properties

The physical and chemical properties of a substance are fundamental to its application and handling. The following table summarizes the known properties of methylphosphinic acid ethyl ester.

Table 2: Physicochemical Properties of Methylphosphinic Acid Ethyl Ester

PropertyValueSource(s)
Appearance Colorless to light yellow liquid with an oil-like odor.[1]
Boiling Point 70 °C at 15 Torr[1]
Density 1.0511 g/cm³[1][3]
Flash Point 36.579 °C[1][3]
Vapor Pressure 22.395 mmHg at 25°C[1][3]
Solubility Soluble in organic solvents such as ethanol, ether, and chlorinated hydrocarbons; almost insoluble in water.[1]
Stability Relatively stable at room temperature; may decompose when heated or in contact with a flame.[1]

Synthesis of Methylphosphinic Acid Ethyl Ester

The synthesis of phosphinates can often be achieved through variations of the Michaelis-Arbuzov reaction or by esterification of the corresponding phosphinic acid.[5][6] For methylphosphinic acid ethyl ester, a common preparative method involves the reaction of a phosphorus precursor with ethanol.

General Synthesis Pathway

A frequently cited method for the preparation of ethyl methylphosphinate is the reaction of phosphorus trichloride with ethanol.[1] This reaction is then followed by purification steps, typically extraction and distillation, to isolate the final product.

G PCl3 Phosphorus Trichloride Intermediate Reactive Intermediate PCl3->Intermediate Ethanol Ethanol Ethanol->Intermediate Purification Purification (Extraction & Distillation) Intermediate->Purification Product Methylphosphinic Acid Ethyl Ester Purification->Product

Caption: General synthesis pathway for methylphosphinic acid ethyl ester.

Experimental Protocol: Esterification of Methylphosphinic Acid

Disclaimer: This is a generalized protocol and requires optimization for the specific synthesis of methylphosphinic acid ethyl ester.

Materials:

  • Methylphosphinic acid

  • Ethanol (anhydrous)

  • Ionic liquid catalyst (e.g., [bmim][BF4]) (optional)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine methylphosphinic acid with a significant excess of anhydrous ethanol.

  • If desired, add a catalytic amount of an ionic liquid to facilitate the reaction.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the mixture under microwave irradiation. The temperature and reaction time will need to be optimized, but a starting point could be 160°C for several hours.[5]

  • Monitor the reaction progress using an appropriate technique, such as ³¹P NMR, if available.

  • Upon completion, cool the reaction mixture to room temperature.

  • The excess ethanol can be removed under reduced pressure.

  • The crude product should be purified, for example, by vacuum distillation, to yield pure methylphosphinic acid ethyl ester.

Applications

Methylphosphinic acid ethyl ester has found utility in a few key areas, primarily leveraging its phosphorus content and its properties as a solvent.

Flame Retardant

Due to its ability to inhibit combustion, one of the primary applications of ethyl methylphosphinate is as a flame retardant.[1] It can be incorporated into polymers and other combustible materials to enhance their fire resistance. Organophosphorus compounds, in general, are known to function as flame retardants through mechanisms that can include the formation of a protective char layer and the release of radical scavengers in the gas phase during combustion.

Solvent in Organic Synthesis

With its good solubility for a range of organic compounds, ethyl methylphosphinate can be employed as a solvent in various chemical reactions.[1] Its use has been noted in the preparation of pesticides, pharmaceuticals, and dyes. The choice of solvent can significantly impact reaction rates and yields, and the unique properties of ethyl methylphosphinate may be advantageous in specific synthetic contexts.

Safety and Handling

As with any chemical, proper safety precautions are essential when handling methylphosphinic acid ethyl ester. The information presented here is derived from available Safety Data Sheets (SDS).

Hazard Identification
  • Flammability: Ethyl methylphosphinate is a flammable liquid and vapor.[1][4] It can form explosive mixtures with air. Keep away from open flames, hot surfaces, and sources of ignition.[1]

  • Toxicity: The compound is considered to have some level of toxicity and can be harmful if absorbed through the skin or inhaled.[1]

  • Irritation: It may cause skin and eye irritation.[2]

Personal Protective Equipment (PPE)
  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection: Wear impervious clothing to prevent skin contact.

  • Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory mask.

Handling and Storage
  • Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Use only in a well-ventilated area.[2] Do not eat, drink, or smoke when using this product.[2]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[2] Store locked up.[2]

First Aid Measures
  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]

Spectroscopic Data

Conclusion

Methylphosphinic acid ethyl ester is a valuable organophosphorus compound with established applications as a flame retardant and a specialized solvent. While detailed synthetic protocols and spectroscopic characterization data are not widely published, this guide provides a solid foundation of its nomenclature, physicochemical properties, general synthesis, and critical safety information. As with any chemical reagent, a thorough understanding of its properties and adherence to strict safety protocols are imperative for its effective and safe use in research and development.

References

  • 16391-07-4 - ChemBK. (2024, April 9). Retrieved from [Link]

  • Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Michaelis–Arbuzov reaction. (n.d.). Grokipedia. Retrieved from [Link]

  • ETHYL METHYLPHOSPHINATE|16391-07-4. (n.d.). LookChem. Retrieved from [Link]

  • Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. (2022, March 21). MDPI. Retrieved from [Link]

  • Microwave-Assisted Ionic Liquid-Catalyzed Selective Monoesterification of Alkylphosphonic Acids—An Experimental and a Theoretical Study. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Process for preparing methyl phosphinic acid butyl ester. (n.d.). Google Patents.
  • Michaelis–Arbuzov reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis and purification method of methyl phosphinate compounds. (n.d.). Google Patents.
  • STUDY ON THE SYNTHESIS OF DIETHYL METHYL-PHOSPHONITE. (2018, August 1). ResearchGate. Retrieved from [Link]

  • Continuous Flow Esterification of a H-Phosphinic Acid, and Transesterification of H-Phosphinates and H-Phosphonates under Microwave Conditions. (2020, February 7). MDPI. Retrieved from [Link]

  • Phosphorus flame retardants and applications therefor. (n.d.). Google Patents.
  • Strategies for the asymmetric synthesis of H-phosphinate esters. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Flame retardant phosphonate additives for thermoplastics. (n.d.). Google Patents.
  • Method for preparing methyl phosphinic acid butyl ester. (n.d.). Google Patents.
  • Selective Esterification of Phosphonic Acids. (2021, September 17). ResearchGate. Retrieved from [Link]

  • Analyzes of alkyl phosphonate mixtures. (n.d.). JEOL Ltd. Retrieved from [Link]

  • Preparation method of ethyl methylethyl phosphinate. (n.d.). Patsnap. Retrieved from [Link]

  • Ethyl methyl methylphosphonate. (n.d.). NIST WebBook. Retrieved from [Link]

  • Synthesis of Ethyl (Diethoxymethyl)phosphinate Derivatives and Their Flame Retardancy in Flexible Polyurethane Foam. (2021, March). ResearchGate. Retrieved from [Link]

  • diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Preparation method of diethyl methylphosphonite. (n.d.). Google Patents.
  • Aminomethylenephosphonic Acids Syntheses and Applications (A Review). (n.d.). Retrieved from [Link]

  • Synthesis of Ethylphosphonate Curcumin Mimics: Substituents Allow Switching Between Cytotoxic and Cytoprotective Activities. (2025, March 29). MDPI. Retrieved from [Link]

  • Reaction of diethyl phosphonate with methyl and ethyl Grignard reagents. (n.d.). R Discovery. Retrieved from [Link]

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Exploratory

Thermodynamic stability of H-phosphinate esters

An In-Depth Technical Guide on the Thermodynamic Stability of H-Phosphinate Esters Executive Summary H-phosphinate esters represent a unique class of organophosphorus compounds characterized by a highly stable carbon-pho...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Thermodynamic Stability of H-Phosphinate Esters

Executive Summary

H-phosphinate esters represent a unique class of organophosphorus compounds characterized by a highly stable carbon-phosphorus (C–P) bond and a reactive phosphorus-hydrogen (P–H) bond. Due to their structural mimicry of tetrahedral transition states in peptide hydrolysis, they are invaluable in drug development as enzyme inhibitors and pseudopeptides. However, their behavior in solution is governed by a complex prototropic tautomeric equilibrium between a pentavalent oxide form and a trivalent hydroxy form. As a Senior Application Scientist, I have structured this guide to dissect the thermodynamic forces driving this tautomerism, the causality behind their hydrolytic stability, and the experimental protocols required to profile these parameters accurately.

The Dichotomy of Phosphorus Valency: Prototropic Tautomerism

The core of H-phosphinate reactivity and stability lies in its prototropic tautomerism. H-phosphinates, alongside H-phosphonates and secondary phosphine oxides, exist in an equilibrium between the tetracoordinated pentavalent P-oxide form, >P(O)H , and the tricoordinated trivalent P-hydroxy form, >P-OH [1].

Causality Behind Tautomeric Stability

Thermodynamically, the P(V) tautomer is almost invariably the most stable species, dominating the equilibrium mixture by a large excess. Gas-phase and solvent-model calculations consistently show that the P(V) form is favored by approximately 6 to 10 kcal/mol, depending on the solvent medium [2].

However, the P(III) form is the kinetically reactive species, acting as a potent nucleophile and a critical preligand for transition metal catalysis (e.g., in the Hirao cross-coupling reaction). The thermodynamic stability of the P(V) vs. P(III) form is dictated by two primary factors:

  • Substituent Effects: Electron-donating groups shift the equilibrium heavily toward the pentavalent >P(O)H form. Conversely, strongly electron-withdrawing substituents (such as trifluoromethyl or perfluoroaryl groups) polarize the P–H bond, reducing the energy gap and stabilizing the P(III) phosphinous acid form [3].

  • Solvent Permittivity and Proton Shuttling: The direct intramolecular transfer of a proton from phosphorus to oxygen proceeds through a highly strained three-membered transition state, resulting in an unaffordable energy barrier (>30 kcal/mol). Therefore, tautomerization requires a proton shuttle—typically traces of water or a hydrogen-bond-donating solvent. The relative permittivity of the solvent exhibits a logarithmic relationship with the stability of the trivalent form [1].

Tautomerism PV P(V) Tautomer >P(=O)H (Thermodynamically Favored) TS Transition State Proton Shuttle (e.g., H2O) PV->TS + Energy / Solvent Mediation PIII P(III) Tautomer >P-OH (Kinetically Reactive) TS->PIII Proton Transfer PIII->PV Spontaneous Reversion

Figure 1: Prototropic tautomerization pathway of H-phosphinate esters mediated by a proton shuttle.

Hydrolytic and Configurational Stability

In drug development, replacing a labile peptide bond with a phosphorus-based surrogate requires strict hydrolytic stability. H-phosphinate esters excel in this domain.

Unlike phosphonamidates (which retain hydrogen-bond donors but are susceptible to hydrolysis) and standard phosphonate esters, carbon-linked phosphinates are completely stable toward aqueous hydrolysis under physiological conditions [4]. Furthermore, a defining feature of tetracoordinated P(III)/P(V) compounds is their configurational stability at the phosphorus center. The tautomeric equilibrium occurs without epimerization at room temperature, allowing H-phosphinates to serve as reliable chiral precursors in stereospecific transformations [5].

Data Presentation: Stability Metrics of Phosphorus Peptide Surrogates

To guide experimental choices, the following table summarizes the thermodynamic and hydrolytic profiles of common phosphorus-based functional groups used in medicinal chemistry.

Functional GroupStructureHydrolytic StabilityTautomeric PreferenceConfigurational Stability (RT)
H-Phosphinate R(R')P(=O)HExcellent (Stable in acid/base)P(V) heavily favoredHigh (No epimerization)
Phosphonamidate R-P(=O)(OR')(NR''2)Poor to ModerateN/AModerate
H-Phosphonate (RO)2P(=O)HGoodP(V) favoredHigh
Phosphine Oxide R3P=OExcellentN/AVery High

Experimental Protocols: Profiling Thermodynamic Stability

To confidently utilize H-phosphinate esters in synthesis or biological assays, one must empirically validate their thermodynamic parameters. The following self-validating protocol outlines the use of Variable Temperature Nuclear Magnetic Resonance (VT-NMR) and Isothermal Titration Calorimetry (ITC) to extract thermodynamic constants (ΔH, ΔS, ΔG).

Workflow: Thermodynamic Extraction via VT-NMR and ITC

Objective: Determine the equilibrium constant ( Keq​ ) of the P(V) ⇌ P(III) tautomerization and the enthalpy of solvent-mediated stabilization.

Step 1: Sample Preparation and Degassing

  • Synthesize and purify the target H-phosphinate ester to >99% purity (verified by HPLC).

  • Dissolve 10 mg of the compound in 0.5 mL of anhydrous, deuterated solvent (e.g., THF- d8​ or Toluene- d8​ ).

  • Critical Causality: The solvent must be rigorously degassed via three freeze-pump-thaw cycles. Trace oxygen will rapidly oxidize the transient P(III) form to a phosphinic acid, permanently skewing the thermodynamic equilibrium.

Step 2: Variable Temperature 31 P NMR

  • Load the sample into an NMR spectrometer equipped with a variable temperature probe.

  • Acquire 31 P NMR spectra from 25°C down to -80°C in 10°C decrements.

  • Observation: At lower temperatures, the exchange rate between tautomers slows down. If electron-withdrawing groups are present, distinct peaks for the P(III) form (typically shifted downfield relative to the P(V) form) will emerge.

  • Integrate the P(V) and P(III) signals to calculate Keq​ at each temperature.

Step 3: van 't Hoff Analysis

  • Plot ln(Keq​) versus 1/T (Kelvin).

  • Extract the standard enthalpy ( ΔH∘ ) from the slope ( −ΔH∘/R ) and the standard entropy ( ΔS∘ ) from the y-intercept ( ΔS∘/R ).

Step 4: Isothermal Titration Calorimetry (Solvent/Ligand Titration)

  • To measure the thermodynamics of proton shuttling, place the H-phosphinate in the ITC cell (in a non-polar solvent).

  • Titrate a hydrogen-bond donor (e.g., water or methanol) into the cell.

  • Measure the heat released/absorbed to determine the binding affinity ( Ka​ ) and enthalpy ( ΔH ) of the solvent-phosphinate interaction [6].

Protocol S1 Step 1: Sample Prep Rigorous Degassing (Freeze-Pump-Thaw) S2 Step 2: VT-NMR Acquisition 31P Nucleus (-80°C to 25°C) S1->S2 Structural profiling S3 Step 3: ITC Titration Quantify H-Bond Donor Interactions S1->S3 Solvent interaction profiling S4 Step 4: Thermodynamic Extraction van 't Hoff Plot (ΔH, ΔS, ΔG) S2->S4 S3->S4

Figure 2: Self-validating experimental workflow for thermodynamic profiling of H-phosphinates.

Conclusion

The thermodynamic stability of H-phosphinate esters is a delicate balance dictated by substituent electronics and solvent microenvironments. While the pentavalent >P(O)H form provides exceptional hydrolytic and configurational stability—making them ideal peptide isosteres—the transient trivalent >P-OH form is the gateway to their rich coordination chemistry. By applying rigorous, degassed VT-NMR and ITC protocols, researchers can map the energetic landscape of these tautomers, enabling the rational design of novel organophosphorus therapeutics and catalysts.

References

  • Vincze, D., Ábrányi-Balogh, P., Bagi, P., & Keglevich, G. (2019). A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides. Molecules, 24(21), 3859. Available at:[Link]

  • Jędrzejewska, H., et al. (2025). Understanding alkali-metal driven hydrophosphorylation: mechanism and challenges in the Pudovik reaction. Catalysis Science & Technology. Available at:[Link]

  • Hoge, B., et al. (2025). Investigations of the Tautomeric Equilibria between Phosphane Oxides and Their Corresponding Phosphinous Acids Bearing Electron-Withdrawing Perfluoroaryl Groups. ResearchGate. Available at: [Link]

  • Yiotakis, A., et al. (2004). Compounds Containing Phospha-Peptide Linkages. Science of Synthesis. Available at:[Link]

  • Ordóñez, M., et al. (2016). Stereoselective Synthesis of α-Amino-C-phosphinic Acids and Derivatives. Molecules, 21(9), 1141. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Cross-Coupling of Ethyl Methylphosphinate for C–P Bond Formation

Introduction & Biological Relevance The construction of carbon–phosphorus (C–P) bonds is a pivotal transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Specifically, the palladium-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Relevance

The construction of carbon–phosphorus (C–P) bonds is a pivotal transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Specifically, the palladium-catalyzed cross-coupling of H-phosphinate esters—such as ethyl methylphosphinate—with aryl halides provides direct access to aryl methylphosphinates. These moieties are highly valued as stable bioisosteres for carboxylic acids, tetrahedral transition-state mimics in enzyme inhibition, and versatile handles for further derivatization.

Recent drug development efforts have heavily utilized this chemistry. For instance, aryl methylphosphinates are critical intermediates in the synthesis of selective lactate receptor (GPR81/HCA1) agonists, such as 3-chloro-5-hydroxybenzoic acid derivatives, which exhibit potent antilipolytic effects in vivo[1][2]. Furthermore, this methodology has been instrumental in synthesizing GABA_C receptor antagonists like TPMPA[3]. Despite its utility, the cross-coupling of H-phosphinates is notoriously challenging compared to H-phosphonates due to their lower reactivity and the competing oxidation of the active P(III) tautomer[4].

Mechanistic Rationale

Understanding the catalytic cycle is essential for troubleshooting and optimizing the reaction. The cross-coupling proceeds via a modified Hirao mechanism[4][5].

  • Oxidative Addition: The active Pd(0) species undergoes oxidative addition into the aryl halide bond to form an Ar-Pd(II)-X complex.

  • Tautomerization & Ligand Exchange: Ethyl methylphosphinate exists predominantly in the inactive P(V) form. The organic base (e.g., N,N -diisopropylethylamine, i -Pr₂NEt) facilitates the tautomerization to the nucleophilic P(III) phosphinite form, which subsequently coordinates to the Pd(II) center, displacing the halide[4].

  • Reductive Elimination: The Ar-Pd(II)-P complex undergoes reductive elimination to forge the C–P bond and regenerate the Pd(0) catalyst. Bidentate ligands with large bite angles (e.g., dppf, Xantphos) are crucial here, as they enforce a cis-geometry between the aryl and phosphinyl groups on the palladium center, accelerating reductive elimination and preventing catalyst degradation[4][6].

Caption: Catalytic cycle of Pd-catalyzed C-P cross-coupling with ethyl methylphosphinate.

Reaction Optimization & Scope

The choice of catalyst, ligand, and base dictates the success of the coupling. Historically, coupling with unactivated aryl chlorides was elusive until the development of specialized conditions using Pd(OAc)₂ and bidentate ligands[4][6]. The addition of co-solvents like ethylene glycol (EG) has been shown to significantly enhance the reaction rate and yield, likely by stabilizing the active Pd species or facilitating the P(V) to P(III) tautomerization[4][6].

Table 1: Optimization of Reaction Conditions for Aryl Halides

Aryl Halide TypeCatalyst (mol %)LigandBaseSolvent SystemTemp (°C)Typical Yield (%)
Aryl IodidesPd(OAc)₂ (2-5%)PPh₃Et₃NToluene9070 - 90
Aryl BromidesPd(OAc)₂ (5%)dppf i -Pr₂NEtDMF11065 - 85
Aryl ChloridesPd(OAc)₂ (2-5%)Xantphos i -Pr₂NEtToluene / EG (9:1)11060 - 80
Heteroaryl HalidesPd₂(dba)₃ (2.5%)dppf i -Pr₂NEtDMF or Toluene10050 - 75

Note: Ethylene glycol (EG) acts as a crucial additive for challenging chloroarenes, overcoming the activation barrier for the C–Cl bond[4][6].

Experimental Protocol: Synthesis of Ethyl (3,5-dimethoxyphenyl)(methyl)phosphinate

This protocol details the coupling of ethyl methylphosphinate with 1-bromo-3,5-dimethoxybenzene, a key intermediate in the synthesis of GPR81 agonists[1].

Workflow Prep 1. Reagent Prep & Degassing React 2. Cross-Coupling (110°C, 12-24h) Prep->React Monitor 3. Reaction Monitoring (31P NMR / TLC) React->Monitor Workup 4. Aqueous Workup & Extraction Monitor->Workup Purify 5. Flash Chromatography Workup->Purify Validate 6. Product Validation (HRMS, NMR) Purify->Validate

Caption: Step-by-step experimental workflow for the synthesis of aryl methylphosphinates.

Step-by-Step Methodology

1. Reagent Preparation & Degassing

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-3,5-dimethoxybenzene (1.0 equiv, 1.0 mmol), Pd(OAc)₂ (0.05 equiv, 5 mol%), and dppf (0.06 equiv, 6 mol%).

  • Seal the flask with a rubber septum and purge the atmosphere by applying vacuum and backfilling with anhydrous Argon (repeat 3 times). Causality: Pd(0) intermediates and the P(III) tautomer of the phosphinate are highly susceptible to oxidation. Strict anaerobic conditions are mandatory.

2. Addition of Liquids

  • Inject anhydrous DMF (3.0 mL) through the septum, followed by i -Pr₂NEt (1.5 equiv, 1.5 mmol) and ethyl methylphosphinate (1.2 equiv, 1.2 mmol).

  • Self-Validation Checkpoint: Upon addition of the base and phosphinate, the mixture should transition from a heterogeneous suspension to a homogeneous deep red/orange solution. This color change visually confirms the formation of the active Pd-ligand complex.

3. Heating & Reaction Execution

  • Place the flask in a pre-heated oil bath at 110 °C. Stir vigorously for 12–24 hours.

  • Self-Validation Checkpoint: As the reaction progresses, the precipitation of diisopropylethylammonium bromide salts will occur, turning the solution cloudy. This is a positive indicator of reaction turnover.

4. Reaction Monitoring

  • Withdraw a 0.1 mL aliquot under Argon, dilute with CDCl₃, and acquire a crude ³¹P NMR spectrum.

  • The reaction is deemed complete when the characteristic P–H doublet of the starting material ( JPH​ ≈ 500 Hz, ~35 ppm) is fully consumed and replaced by a new singlet corresponding to the product (~45–50 ppm).

5. Workup & Purification

  • Cool the reaction to room temperature, dilute with ethyl acetate (15 mL), and filter through a short pad of Celite to remove palladium black and precipitated salts.

  • Wash the filtrate with saturated aqueous NaHCO₃ (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a gradient of Hexanes/Ethyl Acetate to pure Ethyl Acetate, followed by 5% MeOH in EtOAc if the product is highly polar).

Analytical Validation

To ensure the scientific integrity of the synthesized compound, the following analytical signatures must be verified:

  • ³¹P NMR (162 MHz, CDCl₃): The most diagnostic tool. Look for a clean singlet in the range of δ 40.0 – 50.0 ppm. Any peaks around δ 20-30 ppm may indicate oxidized phosphonate byproducts.

  • ¹H NMR (400 MHz, CDCl₃): The methyl group attached directly to the phosphorus atom will appear as a distinct doublet due to P–H coupling ( 2JPH​ ≈ 14–15 Hz) around δ 1.50 – 1.80 ppm. The ethoxy group will present as a multiplet (diastereotopic protons) for the CH₂ group around δ 3.80 – 4.10 ppm, and a triplet for the CH₃ group.

  • HRMS (ESI+): Calculate the expected [M+H]⁺ mass for C₁₁H₁₇O₄P and verify against the observed mass (expected m/z 245.0943).

References

  • Palladium-Catalyzed Cross-Coupling of H-Phosphinate Esters with Chloroarenes | Organic Letters |
  • Palladium-Catalyzed Cross-Coupling of H-Phosphinate Esters with Chloroarenes (Altern
  • Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects | ACS Medicinal Chemistry Letters |
  • Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects (Alternative Link) | ACS Medicinal Chemistry Letters |
  • A palladium-catalyzed oxidative cross-coupling reaction between aryl pinacol boronates and H-phosphon
  • An improved, versatile synthesis of the GABAC antagonists (1,2,5,6-tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA) and (piperidin-4-yl)methylphosphinic acid (P4MPA) | R Discovery |

Sources

Application

Application Notes and Protocols for the Hydrophosphinylation of Alkenes with Ethyl Methylphosphinate

Introduction: The Strategic Importance of P-C Bond Formation The formation of phosphorus-carbon (P-C) bonds is a cornerstone of modern organophosphorus chemistry, providing access to a vast array of compounds with signif...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of P-C Bond Formation

The formation of phosphorus-carbon (P-C) bonds is a cornerstone of modern organophosphorus chemistry, providing access to a vast array of compounds with significant applications in medicinal chemistry, materials science, and catalysis.[1][2] Among the various strategies for P-C bond construction, the hydrophosphinylation of alkenes stands out as a highly atom-economical method for creating functionalized phosphinate esters.[3][4] This reaction involves the addition of a P-H bond across a C=C double bond. Ethyl methylphosphinate, as a readily accessible H-phosphinate, serves as a versatile building block in this transformation, leading to products that are valuable precursors for more complex phosphine ligands, bioactive molecules, and flame retardants.[5]

This guide provides an in-depth exploration of the hydrophosphinylation of alkenes using ethyl methylphosphinate, with a focus on the prevalent free-radical pathway. We will dissect the reaction mechanism, provide a detailed experimental protocol for researchers, and discuss methods for product characterization, all grounded in established scientific literature.

Reaction Mechanism: A Free-Radical Chain Process

The hydrophosphinylation of unactivated alkenes with H-phosphinates like ethyl methylphosphinate predominantly proceeds via a free-radical chain mechanism.[3][6] This process can be initiated by thermal radical initiators (e.g., peroxides, AIBN) or, more commonly in modern synthesis, through photochemical methods using UV light or visible-light photoredox catalysis.[6][7][8] The overall transformation results in the anti-Markovnikov addition of the phosphinate to the alkene.[2]

The key steps of the UV-initiated radical mechanism are:

  • Initiation: A photosensitizer or photoinitiator, upon absorption of UV light, generates a radical species. This initiator radical then abstracts the hydrogen atom from the P-H bond of ethyl methylphosphinate, forming a P-centered (phosphinoyl) radical.[6]

  • Propagation:

    • The newly formed phosphinoyl radical adds to the terminal carbon of the alkene (anti-Markovnikov regioselectivity). This addition is favored as it generates a more stable secondary carbon-centered radical.[9]

    • This carbon-centered radical then abstracts a hydrogen atom from another molecule of ethyl methylphosphinate, yielding the final product and regenerating the phosphinoyl radical, which continues the chain reaction.[6]

  • Termination: The reaction ceases when two radical species combine.

This catalytic cycle offers an efficient and direct route to functionalized organophosphorus compounds under relatively mild conditions.[5]

G cluster_initiation Initiation cluster_propagation Propagation Cycle Initiator Photoinitiator (e.g., DMPA) ActiveInitiator Initiator Radical (I•) Initiator->ActiveInitiator Activation hv UV Light (hν) PRadical Phosphinoyl Radical (R-P(O)•-OEt) ActiveInitiator->PRadical H-Abstraction EMP Ethyl Methylphosphinate (R-P(O)H-OEt) EMP->PRadical CRadical Carbon-Centered Radical (R'-CH•-CH₂-P(O)(R)-OEt) PRadical->CRadical Addition to Alkene Alkene Alkene (R'-CH=CH₂) Alkene->CRadical CRadical->PRadical Regenerates Phosphinoyl Radical Product Product CRadical->Product H-Abstraction EMP2 Ethyl Methylphosphinate (R-P(O)H-OEt) EMP2->Product

Figure 1: Proposed mechanism for the photoinduced free-radical hydrophosphinylation of an alkene.

Experimental Protocol: UV-Mediated Synthesis

This section details a representative protocol for the hydrophosphinylation of 1-octene with ethyl methylphosphinate using UV irradiation, adapted from established procedures for similar H-phosphinates.[5][6]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl Methylphosphinate≥95%CommercialStore under N₂; handle in a fume hood.
1-Octene≥98%Commercial
Dimethyl Sulfoxide (DMSO)AnhydrousCommercial
2,2-Dimethoxy-2-phenylacetophenone (DMPA)≥99%CommercialPhotoinitiator.
Ethyl AcetateACS GradeCommercialFor workup.
Saturated NaHCO₃ solutionLab PreparedFor workup.
BrineLab PreparedFor workup.
Magnesium Sulfate (MgSO₄)AnhydrousCommercialFor drying.
Quartz reaction vessel or borosilicate glass tubesMust be transparent to the UV wavelength used.
UV Photoreactor (e.g., 365 nm LEDs)
Safety Precautions
  • Ethyl Methylphosphinate: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation. It is also a flammable liquid and vapor.[10][11] Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • UV Radiation: UV light is damaging to eyes and skin. Ensure the photoreactor is properly shielded to prevent exposure.

  • 1-Octene & Solvents: Flammable. Handle away from ignition sources.

Step-by-Step Procedure
  • Reaction Setup:

    • To a quartz reaction tube equipped with a magnetic stir bar, add ethyl methylphosphinate (e.g., 0.3 mmol, 1.0 equiv.).

    • Add 1-octene (0.3 mmol, 1.0 equiv.) and the photoinitiator DMPA (0.03 mmol, 10 mol%).

    • Add anhydrous DMSO (1.5 mL to achieve a 0.2 M concentration).

    • Seal the tube with a septum and degas the solution by bubbling nitrogen through it for 15-20 minutes to remove oxygen, which can quench the radical reaction.

  • Photochemical Reaction:

    • Place the reaction tube in the photoreactor, ensuring it is positioned for even irradiation.

    • Begin stirring and irradiate the mixture with 365 nm UV light at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or by taking small aliquots for ³¹P NMR analysis to observe the disappearance of the starting phosphinate signal and the appearance of the product signal. A typical reaction time is 5-16 hours.[6][12]

  • Workup and Purification:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Dilute the mixture with ethyl acetate (e.g., 30 mL).

    • Wash the organic layer sequentially with a saturated solution of NaHCO₃ (2 x 15 mL) and brine (2 x 15 mL).[5]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil via flash column chromatography on silica gel to isolate the pure product.

Figure 2: General experimental workflow for UV-mediated hydrophosphinylation.

Analysis and Characterization

Confirming the structure and purity of the resulting alkyl methylphosphinate is critical. The following techniques are indispensable:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ³¹P NMR: This is the most definitive technique. The starting ethyl methylphosphinate will have a characteristic chemical shift. The product will show a new, distinct signal at a different chemical shift, and the P-H coupling will disappear.

    • ¹H NMR: Will confirm the addition across the double bond. The disappearance of vinylic proton signals (typically 5-6 ppm) and the appearance of new aliphatic proton signals are key indicators.

    • ¹³C NMR: Will show the formation of a new P-C bond and the conversion of sp² carbons of the alkene to sp³ carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the product, matching the calculated exact mass.

References

  • Qi, M., et al. (2025). Visible Light Photoredox Catalyzed Hydrophosphinylation of Unactivated Alkenes.
  • Gelat, F., et al. (2018). UV-mediated hydrophosphinylation of unactivated alkenes with phosphinates under batch and flow conditions. RSC Advances. Available at: [Link]

  • Ma, L., et al. (2021). Hydrophosphinylation of unactivated alkenes with secondary phosphine oxides under visible-light photoredox catalysis. ResearchGate. Available at: [Link]

  • Laroche, B., et al. (2019). A Remarkable Catalyst-Free Photochemical Alkene Hydrophosphination with Bis(trimethylsilyl)phosphonite. ACS Omega. Available at: [Link]

  • Trobi, C., & Dérien, S. (2017). First-Row Late Transition Metals for Catalytic Alkene Hydrofunctionalisation: Recent Advances in C-N, C-O and C-P Bond Formation. MDPI. Available at: [Link]

  • Gelat, F., et al. (2018). UV-mediated hydrophosphinylation of unactivated alkenes with phosphinates under batch and flow conditions. RSC Publishing. Available at: [Link]

  • Glueck, D. (2013). Mechanisms of Metal-Catalyzed Hydrophosphination of Alkenes and Alkynes. ACS Catalysis. Available at: [Link]

  • Wang, Z., et al. (2020). Ni-catalyzed asymmetric hydrophosphinylation of conjugated enynes and mechanistic studies. Nature Communications. Available at: [Link]

  • Antczak, M. I., & Montchamp, J.-L. (2006). Synthesis of phosphinates and phosphinic acid derivatives. Organic Chemistry Portal. Available at: [Link]

  • Montchamp, J.-L. (2008). Recent Developments in the Addition of Phosphinylidene-Containing Compounds to Unactivated Unsaturated Hydrocarbons: Phosphorus-Carbon Bond-Formation via Hydrophosphinylation and Related Processes. Molecules. Available at: [Link]

  • Mathé, C., et al. (2016). Probing the reactivity of H-phosphonate derivatives for the hydrophosphonylation of various alkenes and alkynes under free-radical conditions. Semantic Scholar. [Link not available]
  • Montchamp, J.-L. (2008). Recent Developments in the Addition of Phosphinylidene-Containing Compounds to Unactivated Unsaturated Hydrocarbons: Phosphorus-Carbon Bond-Formation via Hydrophosphinylation and Related Processes. PubMed. Available at: [Link]

  • Wang, C., et al. (2024). Visible-Light-Induced Regioselective Radical-Polar Crossover 1,4-Hydrophosphinylation of 1,3-Enynes: Access to Trisubstituted Allenes Bearing a Phosphine Oxide Group. Organic Letters. Available at: [Link]

  • Obora, Y. (2025). Photoinduced hydrophosphinylation of alkenes with diphenylphosphine oxide. ResearchGate. Available at: [Link]

  • Gelat, F., et al. (2018). Hydrophosphinylation of alkenes with H-phosphinates 1 under batch and... ResearchGate. Available at: [Link]

  • Wang, H., et al. (2019). Transition metal-free phosphonocarboxylation of alkenes with carbon dioxide via visible-light photoredox catalysis. Nature Communications. Available at: [Link]

  • Gelat, F., et al. (2018). UV-mediated hydrophosphinylation of unactivated alkenes with phosphinates under batch and flow conditions. RSC Publishing. Available at: [Link]

  • Peterson, J. A., et al. (2021). Peroxide-Initiated Hydrophosphinylation of gem-Difluoroalkenes. The Journal of Organic Chemistry. Available at: [Link]

  • Ford-Moore, A. H., & Williams, J. H. (1947). diisopropyl methylphosphonate. Organic Syntheses. Available at: [Link]

  • Li, Z., et al. (2017). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. The Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 44. Hydrophosphinylation of unactivated alkenes 129a-i... ResearchGate. Available at: [Link]

  • Jiang, Y., et al. (2018). STUDY ON THE SYNTHESIS OF DIETHYL METHYL-PHOSPHONITE. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Ethyl methylphosphinate. PubChem. Available at: [Link]

Sources

Method

Application Note: Modified Michaelis-Arbuzov (Silyl-Arbuzov) Reaction Using Ethyl Methylphosphinate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic Rationale, Self-Validating Protocols, and Analytical Tracking Executive Summary and Strategic Ration...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic Rationale, Self-Validating Protocols, and Analytical Tracking

Executive Summary and Strategic Rationale

The formation of robust phosphorus-carbon (P–C) bonds is a cornerstone in the development of bioactive phosphinates, peptidomimetics, and agrochemicals. While the classical Michaelis-Arbuzov reaction is the traditional method for P–C bond formation, it relies on trivalent phosphorus (P(III)) precursors—such as diethyl methylphosphonite—which are highly sensitive to oxidation and moisture, complicating storage and handling[1].

To circumvent these stability issues, modern synthetic workflows employ the Silyl-Arbuzov reaction (or modified Michaelis-Arbuzov reaction). This strategy utilizes ethyl methylphosphinate , an air-stable, pentavalent P(V) H-phosphinate. By transiently converting this stable P(V) species into a highly reactive P(III) silyl phosphonite in situ, chemists can achieve rapid, high-yielding alkylations with complete chemoselectivity[2]. This application note details the causality, mechanistic pathways, and step-by-step self-validating protocols required to execute this transformation successfully.

Mechanistic Causality: The Silylation Advantage

Understanding the thermodynamic and kinetic drivers of this reaction is critical for troubleshooting and optimization.

Tautomerization and Activation: Ethyl methylphosphinate exists predominantly in the stable pentavalent P(V) state ( CH3​P(O)(OEt)H ). However, it exists in a rapid, albeit highly unfavorable, equilibrium with its trivalent P(III) tautomer ( CH3​P(OH)(OEt) ). The addition of a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA), irreversibly traps the P(III) tautomer by forming a silyl phosphonite ( CH3​P(OSiMe3​)(OEt) )[3].

Chemoselective Arbuzov Collapse: Once the nucleophilic P(III) silyl phosphonite attacks the alkyl halide ( R−X ), a quasi-phosphonium intermediate is formed. In a traditional Arbuzov reaction, the halide ion would cleave the ethyl group to generate the P(V) product. However, in the Silyl-Arbuzov pathway, the silicon-oxygen bond is significantly more labile and susceptible to nucleophilic attack than the carbon-oxygen bond. The halide exclusively attacks the trimethylsilyl (TMS) group, ejecting volatile TMS-X and cleanly yielding the desired ethyl alkylmethylphosphinate[4].

SilylArbuzov A Ethyl Methylphosphinate (Stable P(V) Precursor) C Silyl Phosphonite (Reactive P(III) Intermediate) A->C Tautomerization & Silylation B Silylating Agent (BSA) (TMS Donor) B->C Donates TMS E Quasi-Phosphonium Salt C->E Nucleophilic Attack on R-X D Alkyl Halide (R-X) (Electrophile) D->E F Ethyl Alkylmethylphosphinate (Target P(V) Product) E->F Arbuzov Collapse (Chemoselective) G TMS-X (Volatile Byproduct) E->G Cleavage

Mechanistic pathway of the Silyl-Arbuzov reaction using ethyl methylphosphinate.

Data Presentation: Reaction Parameters & Scope

To guide experimental design, the following tables summarize the operational advantages of the Silyl-Arbuzov approach and the expected outcomes across different electrophile classes.

Table 1: Traditional vs. Silyl-Arbuzov Reaction Parameters
ParameterTraditional Arbuzov[1]Silyl-Arbuzov (Modified)[2]Causality / Advantage
Phosphorus Precursor Diethyl methylphosphoniteEthyl methylphosphinateP(V) precursor is bench-stable; P(III) requires inert atmosphere storage.
Precursor State P(III) (Reactive)P(V) (Stable, activated in situ)Eliminates degradation of starting material prior to reaction.
Byproduct Alkyl halide (e.g., Et-X)TMS-halide (e.g., TMS-Br)TMS-X is highly volatile and easily removed under reduced pressure.
Reaction Temperature 120 °C – 160 °C40 °C – 80 °CSilyl phosphonites are more nucleophilic, allowing milder conditions.
Table 2: Typical Electrophiles and Expected Outcomes
Electrophile ( R−X )Reactivity ProfileTypical TempExpected YieldNotes
Benzyl BromideExcellent40 °C85 - 95%Rapid reaction due to stable benzylic transition state.
Primary Alkyl IodideVery Good60 °C75 - 90%Iodide is a superior leaving group and an excellent nucleophile for TMS cleavage.
Primary Alkyl BromideGood80 °C65 - 80%May require extended reaction times compared to iodides.
Secondary Alkyl HalidesPoor to Moderate80 °C< 40%Prone to competitive E2 elimination; requires optimization.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system . By incorporating specific 31P NMR analytical checkpoints, the operator verifies the success of each mechanistic step before proceeding, eliminating downstream failures.

Reagents and Equipment
  • Substrate: Ethyl methylphosphinate (1.0 equiv)

  • Activator: N,O-Bis(trimethylsilyl)acetamide (BSA) (1.2 equiv). Note: BSA is preferred over TMSCl/Et 3​ N because its byproduct (acetamide) is neutral and remains in solution, preventing heterogeneous mixtures that complicate NMR sampling.

  • Electrophile: Alkyl halide (1.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene

  • Equipment: Flame-dried Schlenk flask, argon/nitrogen manifold.

Step-by-Step Methodology

Step 1: Preparation and Silylation

  • Purge a flame-dried Schlenk flask with argon for 15 minutes.

  • Dissolve ethyl methylphosphinate (10 mmol) in anhydrous DCM (20 mL).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add BSA (12 mmol) dropwise over 5 minutes via syringe.

  • Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

Validation Checkpoint 1 ( 31P NMR): Extract a 0.1 mL aliquot under argon. The starting material exhibits a signal at ~35 ppm (doublet, 1JPH​≈500 Hz ). Complete silylation is confirmed by the disappearance of this doublet and the emergence of a single peak at ~140–150 ppm , confirming the formation of the P(III) silyl phosphonite. Do not proceed until conversion is >95%.

Step 2: Electrophilic Addition (Arbuzov Step) 6. Once silylation is confirmed, add the alkyl halide (11 mmol) dropwise to the reactive mixture at room temperature. 7. Heat the reaction mixture to a gentle reflux (or 40–80 °C depending on the halide, see Table 2) for 4 to 12 hours.

Validation Checkpoint 2 ( 31P NMR): Monitor the reaction by taking aliquots. The successful Arbuzov collapse is indicated by the disappearance of the P(III) signal (~140 ppm) and the appearance of a new P(V) singlet at ~45–55 ppm corresponding to the ethyl alkylmethylphosphinate product.

Step 3: Workup and Purification 8. Cool the reaction to room temperature. Quench the reaction by adding methanol (5 mL) to hydrolyze any unreacted silyl esters or excess BSA. Stir for 15 minutes. 9. Concentrate the mixture under reduced pressure to remove volatile TMS-X, DCM, and methanol. 10. Dilute the crude residue with ethyl acetate (30 mL) and wash with saturated aqueous NaHCO 3​ (2 x 15 mL) and brine (15 mL). 11. Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate. 12. Purify via flash column chromatography (typically using a gradient of Hexanes/Ethyl Acetate to pure Ethyl Acetate, as phosphinates are highly polar) to yield the pure ethyl alkylmethylphosphinate.

References

[1] Potential chemical transformation of phosphinic acid derivatives and their applications in the synthesis of drugs. ResearchGate. URL:

[2] Phosphorus Chemistry I: Asymmetric Synthesis and Bioactive Compounds. Springer / dokumen.pub. URL:

[3] Synthesis of Carbon-Phosphorus Bonds, Second Edition. CRC Press / rushim.ru. URL:

[4] Diethyl Methylphosphonite | CAS 15715-41-0. Benchchem. URL:

Sources

Application

Application Note: Ethyl Methylphosphinate in Phosphonopeptide Synthesis

Introduction & Mechanistic Rationale Phosphonopeptides and phosphinic peptides are indispensable tools in modern chemical biology and drug discovery. They function as highly stable, tetrahedral transition-state analogues...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Phosphonopeptides and phosphinic peptides are indispensable tools in modern chemical biology and drug discovery. They function as highly stable, tetrahedral transition-state analogues of peptide bond hydrolysis, making them exceptionally potent inhibitors of zinc-metalloproteases (e.g., ACE, thermolysin) and ligases[1][2].

Ethyl methylphosphinate (EMP) serves as a highly versatile P(V) building block in the synthesis of these peptidomimetics. Its unique structure, possessing a reactive P–H bond, allows for facile P–C bond formation via Michaelis-Arbuzov-type reactions, palladium-catalyzed cross-coupling, or radical additions[2]. Unlike traditional phosphonates, the methyl group of EMP provides critical steric bulk that mimics an alanine side-chain or serves as a bioisostere for hydrophobic pockets, while the phosphinyl oxygen strongly coordinates catalytic metal ions[3].

Principles of Transition-State Mimicry

The causality behind the extraordinary binding affinity of EMP-derived phosphinic peptides lies in their geometry. During natural peptide hydrolysis, the planar sp² amide bond is attacked by water to form a transient sp³ gem-diolate intermediate. Phosphinic isosteres permanently lock the substrate in this sp³ tetrahedral geometry. The energetic cost of desolvation and geometric reorganization is already paid, resulting in binding affinities (K_i) often in the low nanomolar to picomolar range[2].

TS_Mimicry cluster_0 Protease Active Site Zinc Catalytic Zn²⁺ Amide Planar Amide Bond (sp² Carbon) Tetrahedral gem-Diolate Intermediate (sp³ Carbon) Amide->Tetrahedral Hydrolysis Tetrahedral->Zinc Transient EMP_Isostere Phosphinic Isostere (Stable sp³ Phosphorus) EMP_Isostere->Zinc Tight Binding

Fig 1: Mechanistic rationale for phosphinic peptides as transition-state analogues.

Synthetic Workflows and Strategies

To incorporate EMP into a peptide backbone, the inert P(V)–H species must be activated. The most robust strategy involves silyl-mediated tautomerization to a nucleophilic P(III) phosphonite, followed by Michael addition to an electrophilic double bond (e.g., an acrylate derivative)[2]. Subsequent deprotection of the ethyl ester yields a free phosphinic acid, which can be coupled to the N-terminus of a growing peptide chain[4].

Workflow EMP Ethyl Methylphosphinate (P-H Species) Activation Silylation (BSA) Nucleophilic P(III) EMP->Activation Addition Michael Addition to Acrylate Activation->Addition P-C Bond Deprotection Ester Cleavage (TMSBr) Addition->Deprotection Coupling Peptide Coupling (PyBOP / DIPEA) Deprotection->Coupling Phosphinic Acid

Fig 2: Synthetic workflow for integrating ethyl methylphosphinate into peptide scaffolds.

Experimental Protocols

Protocol A: Synthesis of a Phosphinic Dipeptide Isostere via Michael Addition

Objective: Form the core P–C bond of the pseudopeptide. Causality & Rationale: The P–H bond in EMP is poorly nucleophilic. Treatment with N,O-bis(trimethylsilyl)acetamide (BSA) acts as both a silylating agent and a mild base, driving the tautomerization to the highly reactive P(III) silyl phosphonite, which readily undergoes conjugate addition.

  • Preparation: In an oven-dried flask under argon, dissolve Ethyl methylphosphinate (1.0 eq) and the Michael acceptor (e.g., benzyl 2-acetamidoacrylate, 1.1 eq) in anhydrous dichloromethane (DCM) (0.2 M).

  • Activation: Cool the mixture to 0 °C. Add BSA (1.5 eq) dropwise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching: Quench the reaction by adding anhydrous methanol (5 mL/mmol) to hydrolyze the intermediate silyl esters. Concentrate under reduced pressure.

  • Self-Validation: Analyze the crude mixture via ¹H and ³¹P NMR. The successful conversion is marked by the disappearance of the large P–H doublet (J ≈ 530 Hz) in the ¹H NMR spectrum, and a distinct shift in the ³¹P NMR signal from ~25 ppm (starting material) to ~45–52 ppm (P–C product).

Protocol B: Orthogonal Deprotection of the Ethyl Ester

Objective: Cleave the ethyl ester to reveal the free phosphinic acid without damaging peptide amide bonds. Causality & Rationale: Strong aqueous acids will hydrolyze peptide bonds. Bromotrimethylsilane (TMSBr) is employed because it selectively cleaves the ethyl ester via a mild S_N2 mechanism at the ethyl carbon, producing volatile ethyl bromide and a silyl ester that is easily hydrolyzed[4].

  • Reagent Addition: Dissolve the purified phosphinate ester in anhydrous DCM (0.1 M). Cool to 0 °C.

  • Cleavage: Add TMSBr (3.0 eq) dropwise. Stir the mixture for 4 hours at room temperature.

  • Concentration: Evaporate the solvent and excess TMSBr under a stream of nitrogen (in a well-ventilated fume hood, as ethyl bromide is highly volatile and toxic).

  • Hydrolysis: Dissolve the resulting residue in a 1:1 mixture of DCM/MeOH and stir for 1 hour to hydrolyze the silyl ester.

  • Isolation: Lyophilize the solution to obtain the free phosphinic acid as a white solid.

  • Self-Validation: LC-MS should show a mass shift of -28 Da (loss of the ethyl group), and ³¹P NMR will shift slightly upfield (~30–35 ppm).

Protocol C: Phosphonamidate Formation (Peptide Coupling)

Objective: Couple the free phosphinic acid to the N-terminus of a target peptide sequence. Causality & Rationale: Phosphinic acids are less reactive than carboxylic acids. PyBOP is utilized to form a highly reactive phosphonium intermediate, facilitating efficient nucleophilic attack by the incoming amine[1].

  • Activation: Dissolve the free phosphinic acid (1.2 eq) in anhydrous DMF. Add PyBOP (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 10 minutes to pre-activate.

  • Coupling: Add the target peptide (1.0 eq, free N-terminus) to the solution. Stir for 16 hours at room temperature.

  • Purification: Precipitate the crude peptide using cold diethyl ether, centrifuge, and purify the pellet via preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Quantitative Data & Self-Validation

To ensure reproducibility, researchers should cross-reference their analytical data against the expected parameters summarized below.

Coupling StrategyActivating AgentTypical Yield (%)³¹P NMR Shift (ppm)Primary Application
Michael Addition BSA (Silylation)75 – 85+45 to +52P–C Isostere core synthesis
Cross-Coupling Pd(PPh₃)₄60 – 70+35 to +40Aryl-phosphinate synthesis
Phosphonamidate PyBOP / DIPEA50 – 65+20 to +28P–N Peptide bond formation
Ester Cleavage TMSBr> 90+30 to +35Global ethyl deprotection

References

  • Synthetic Methods of Phosphonopeptides Source: National Center for Biotechnology Information (NCBI) - PMC URL:[Link]

  • Phosphorus chirality assignment and solution dynamics of lanthanide(III) complexes of a monomethylphosphinate analogue Source: Royal Society of Chemistry (RSC) URL:[Link] (Derived from Index 1.6)

  • Phosphorus Chemistry I: Asymmetric Synthesis and Bioactive Compounds Source: Springer / Dokumen.pub URL:[Link]

  • The Crystal Structure of Phosphinothricin in the Active Site of Glutamine Synthetase Illuminates the Mechanism of Enzymatic Inhibition Source: Biochemistry (ACS Publications) URL:[Link]

Sources

Method

Radical Addition of Ethyl Methylphosphinate to Terminal Alkynes: A Comprehensive Guide for Researchers

Introduction: Harnessing Radical Chemistry for Novel C-P Bond Formation The formation of carbon-phosphorus (C-P) bonds is a cornerstone of organophosphorus chemistry, enabling the synthesis of a vast array of compounds w...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Harnessing Radical Chemistry for Novel C-P Bond Formation

The formation of carbon-phosphorus (C-P) bonds is a cornerstone of organophosphorus chemistry, enabling the synthesis of a vast array of compounds with applications in catalysis, materials science, and medicinal chemistry.[1] Among the various strategies, the radical addition of P-H compounds to unsaturated carbon-carbon bonds represents a highly atom-economical and efficient method. This application note provides a detailed technical guide on the radical addition of ethyl methylphosphinate to terminal alkynes, a reaction that yields valuable ethyl alk-1-enyl-H-phosphinates. These products serve as versatile synthetic intermediates for a range of more complex organophosphorus molecules.

This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, field-proven experimental protocols, and critical analysis of the reaction's scope and limitations. By explaining the causality behind experimental choices, this document aims to empower researchers to successfully implement and adapt this methodology for their specific synthetic needs.

Theoretical Framework and Mechanistic Insights

The addition of ethyl methylphosphinate to terminal alkynes proceeds via a free-radical chain mechanism.[2] This process is typically initiated by the thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide. The resulting radicals abstract the hydrogen atom from the P-H bond of ethyl methylphosphinate, generating a phosphorus-centered radical. This key intermediate then adds to the terminal alkyne in an anti-Markovnikov fashion, leading to the formation of a vinyl radical. Subsequent hydrogen atom transfer from another molecule of ethyl methylphosphinate propagates the radical chain and furnishes the final vinylphosphinate product.

The key steps of the radical chain reaction are outlined below:

  • Initiation: A radical initiator (In•) is generated under thermal or photochemical conditions. This initiator then abstracts a hydrogen atom from ethyl methylphosphinate to form a phosphorus-centered radical.

  • Propagation:

    • The phosphorus-centered radical adds to the terminal carbon of the alkyne, resulting in the formation of a more stable vinyl radical intermediate.[2]

    • The vinyl radical abstracts a hydrogen atom from another molecule of ethyl methylphosphinate, yielding the desired vinylphosphinate product and regenerating the phosphorus-centered radical to continue the chain reaction.

  • Termination: The reaction is concluded by the combination of any two radical species present in the reaction mixture.

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Initiator Initiator (e.g., AIBN) Radical_In Initiator Radical (In•) Initiator->Radical_In Heat or Light EtMePO2H Ethyl Methylphosphinate P_Radical Phosphorus-Centered Radical Vinyl_Radical Vinyl Radical Intermediate P_Radical->Vinyl_Radical Addition to Alkyne Radical_InEtMePO2H Radical_InEtMePO2H Radical_InEtMePO2H->P_Radical H-Abstraction Alkyne Terminal Alkyne Alkyne->Vinyl_Radical Product Vinylphosphinate Product Vinyl_Radical->Product H-Abstraction from EtMePO₂H Product->P_Radical Regenerates Termination_Products Non-Radical Products Radical_Species Any Two Radicals Radical_Species->Termination_Products Combination

Caption: Radical chain mechanism for the addition of ethyl methylphosphinate to a terminal alkyne.

The regioselectivity of the addition is a critical aspect of this reaction. The phosphorus-centered radical preferentially adds to the less substituted carbon atom of the alkyne (the terminal carbon). This anti-Markovnikov selectivity is governed by the formation of the more stable secondary vinyl radical intermediate, as opposed to the less stable primary vinyl radical that would result from addition to the internal carbon.[2][3]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the radical addition of ethyl methylphosphinate to a generic terminal alkyne.

Materials and Reagents
  • Ethyl methylphosphinate

  • Terminal alkyne (e.g., 1-octyne, phenylacetylene)

  • Radical initiator (e.g., AIBN, lauroyl peroxide)

  • Anhydrous solvent (e.g., toluene, dioxane, or solvent-free)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

General Procedure: Thermally Initiated Radical Addition

This protocol describes a typical reaction performed on a 5 mmol scale.

Caption: Experimental workflow for the radical addition of ethyl methylphosphinate.

  • Reaction Setup: A dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flushed with an inert gas (N₂ or Ar).

  • Reagent Addition: To the flask, add ethyl methylphosphinate (e.g., 1.5 equivalents), the terminal alkyne (1.0 equivalent, 5 mmol), and the radical initiator (e.g., AIBN, 0.1 equivalents). Anhydrous toluene (20 mL) is then added as the solvent. While some reactions can be performed neat, the use of a solvent can aid in temperature control and solubility.

  • Degassing: The reaction mixture should be degassed to remove dissolved oxygen, which can inhibit radical reactions. This can be achieved by bubbling the inert gas through the solution for 15-20 minutes or by several freeze-pump-thaw cycles.

  • Reaction: The mixture is heated to the appropriate temperature for the chosen initiator (typically 80-110 °C for AIBN) and stirred vigorously.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots for analysis by ¹H or ³¹P NMR spectroscopy.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure ethyl alk-1-enyl-H-phosphinate.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry). The reaction typically yields a mixture of E and Z isomers, with the trans (E) isomer often being the major product.[1]

Photochemically Initiated Radical Addition

For substrates that are sensitive to high temperatures, a photochemical initiation can be employed.

  • Setup: The reaction is set up in a quartz reaction vessel equipped with a magnetic stir bar and a gas inlet/outlet.

  • Reagents: The reagents are added as in the thermal procedure, often with a photoinitiator such as 2,2-dimethoxy-2-phenylacetophenone.[4]

  • Reaction: The vessel is placed in a photochemical reactor and irradiated with a suitable UV lamp (e.g., 254 nm) at room temperature.

  • Monitoring, Work-up, and Purification: These steps are analogous to the thermal procedure.

Data Presentation and Expected Outcomes

The success of the radical addition is dependent on the nature of the alkyne substrate and the reaction conditions. The following table summarizes typical reaction conditions and yields for the addition of ethyl phosphinate to various terminal alkynes, as reported in the literature.[1]

EntryAlkyne SubstrateInitiatorTemperature (°C)Time (h)Yield (%)E/Z Ratio
11-OctyneAIBN80475>95:5
2PhenylacetyleneAIBN80668>95:5
3Propargyl alcoholAIBN80572>95:5
4Ethyl propiolateAIBN80465>95:5

Data adapted from a study on AIBN-initiated radical reactions of ethyl phosphinate.[1]

Troubleshooting and Expert Insights

  • Low Yields:

    • Incomplete reaction: Ensure the reaction has gone to completion by monitoring with TLC or NMR. If necessary, increase the reaction time or add a fresh portion of the initiator.

    • Presence of inhibitors: Oxygen is a potent inhibitor of radical reactions. Ensure thorough degassing of the reaction mixture. Some substrates or solvents may also contain impurities that act as radical scavengers.

    • Substrate reactivity: Electron-deficient alkynes may be less reactive in this addition. In such cases, a more reactive initiator or higher temperatures may be required.

  • Poor Stereoselectivity:

    • The formation of a mixture of E and Z isomers is common. While the E isomer is often favored, the ratio can be influenced by reaction temperature and the steric bulk of the substrates. Lower reaction temperatures may slightly favor the formation of the thermodynamic product.

  • Side Reactions:

    • Polymerization: Terminal alkynes can undergo polymerization under radical conditions. Using an excess of the phosphinate reagent can help to minimize this side reaction.

    • Telomerization: The product vinylphosphinate can potentially react further with the phosphorus-centered radical. This can be suppressed by controlling the stoichiometry of the reactants.

Conclusion and Future Outlook

The radical addition of ethyl methylphosphinate to terminal alkynes is a robust and versatile method for the synthesis of vinylphosphinates. This guide has provided a comprehensive overview of the reaction, including its mechanistic underpinnings, detailed experimental protocols, and practical troubleshooting advice. The resulting products are valuable building blocks in synthetic organic chemistry, offering a gateway to a diverse range of functionalized organophosphorus compounds. As the demand for novel phosphorus-containing molecules in various scientific fields continues to grow, this atom-economical C-P bond-forming reaction is poised to remain a significant tool in the synthetic chemist's arsenal. Future research may focus on expanding the substrate scope, developing more efficient and selective catalytic systems, and exploring the applications of the resulting vinylphosphinates in areas such as asymmetric catalysis and materials science.

References

  • Montchamp, J.-L. AIBN-Initiated Radical Reactions of Ethyl Phosphinate. Synthesis2006 , 3080-3084. Available at: [Link]

  • Glasson, S., et al. Probing the reactivity of H-phosphonate derivatives for the hydrophosphonylation of various alkenes and alkynes under free-radical conditions. Semantic Scholar. Available at: [Link]

  • Liu, J., et al. Radical hydrophosphorylation of alkynes with R 2 P(O)H generating alkenylphosphine oxides. ResearchGate. Available at: [Link]

  • Stiles, A. R., et al. The Free Radical Addition of Phosphines to Unsaturated Compounds. Journal of the American Chemical Society1959 , 81 (6), 1598–1602. Available at: [Link]

  • AK Lectures. Radical Addition to Alkynes. YouTube. Available at: [Link]

  • Wikipedia. Free-radical addition. Available at: [Link]

Sources

Application

Application Notes and Protocols for Asymmetric Synthesis Using Chiral Ethyl Methylphosphinate Derivatives

Introduction: The Significance of P-Stereogenicity and the Role of Ethyl Methylphosphinate Derivatives Chirality is a fundamental concept in modern chemistry, with the stereochemistry of a molecule often dictating its bi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of P-Stereogenicity and the Role of Ethyl Methylphosphinate Derivatives

Chirality is a fundamental concept in modern chemistry, with the stereochemistry of a molecule often dictating its biological activity and material properties. While carbon-centered chirality is widely studied, the stereogenic potential of other atoms, such as phosphorus, offers a unique and powerful tool in synthetic chemistry. Organophosphorus compounds with a stereogenic phosphorus center, known as P-chirogenic or P-stereogenic compounds, are of immense importance. They serve as crucial ligands in transition-metal-catalyzed asymmetric reactions, as organocatalysts, and are found in various biologically active molecules and pharmaceuticals.[1] The development of robust methods for the stereocontrolled synthesis of these molecules is therefore a significant area of research.[2]

Among the various precursors for P-stereogenic compounds, chiral H-phosphinates, and their derivatives like ethyl methylphosphinates, have emerged as versatile and highly valuable building blocks.[3][4] These compounds provide a stable and readily accessible source of P-chirality that can be transferred with high fidelity to a wide range of target molecules. The stereospecific nucleophilic substitution at the phosphorus center of these derivatives, typically proceeding with inversion of configuration, allows for the predictable and controlled synthesis of enantiomerically enriched phosphine oxides and other valuable organophosphorus compounds.[3][5]

This guide provides a comprehensive overview of the synthesis and application of chiral ethyl methylphosphinate derivatives in asymmetric synthesis. We will delve into the underlying principles of stereocontrol, provide detailed, field-proven protocols for their preparation and subsequent use, and present quantitative data to support the described methodologies.

Part 1: Preparation of a Key P-Stereogenic Precursor: (-)-Menthyl (R)-methylphosphinate

The foundation of many asymmetric syntheses in this field lies in the preparation of an enantiomerically pure H-phosphinate precursor. The use of a chiral auxiliary, such as (-)-menthol, allows for the separation of diastereomers and the isolation of a single P-epimer. The following protocol details the synthesis of (-)-Menthyl (R)-methylphosphinate, a key intermediate that can be further derivatized.

Experimental Workflow for the Synthesis of (-)-Menthyl (R)-methylphosphinate

Caption: Workflow for the synthesis of enantiopure (-)-Menthyl (R)-methylphosphinate.

Detailed Protocol: Synthesis of (-)-Menthyl (R)-methylphosphinate

Materials:

  • Phosphorus trichloride (PCl₃)

  • Methylmagnesium chloride (MeMgCl, solution in THF)

  • Anhydrous aluminum chloride (AlCl₃)

  • (-)-Menthol

  • Pyridine, anhydrous

  • Toluene, anhydrous

  • Hexane, anhydrous

  • Diethyl ether, anhydrous

  • Deionized water

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon manifold)

Procedure:

  • Synthesis of Dichloromethylphosphine (MePCl₂):

    • Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel.

    • To a solution of PCl₃ (1.0 equiv) in an appropriate solvent, slowly add a solution of MeMgCl (1.0 equiv) at low temperature (-20 °C).

    • After the addition is complete, add a catalytic amount of AlCl₃.

    • The reaction mixture is carefully distilled to yield dichloromethylphosphine.

  • Formation of (-)-Menthyl Dichloromethylphosphite:

    • Under an inert atmosphere, dissolve (-)-menthol (1.0 equiv) and anhydrous pyridine (1.1 equiv) in anhydrous toluene.

    • Cool the solution to 0 °C and add dichloromethylphosphine (1.0 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Filter the resulting pyridinium hydrochloride salt and wash with anhydrous toluene.

    • The filtrate contains the crude (-)-menthyl dichloromethylphosphite.

  • Hydrolysis and Diastereoselective Crystallization:

    • Carefully add the toluene solution of (-)-menthyl dichloromethylphosphite to a stirred mixture of diethyl ether and water at 0 °C.

    • After the addition, separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

    • Remove the solvent under reduced pressure to obtain a mixture of diastereomers of (-)-menthyl methylphosphinate.

    • The desired (R)-diastereomer is isolated via fractional crystallization from a suitable solvent system (e.g., hexane/diethyl ether) at low temperature. This process may need to be repeated to achieve high diastereomeric purity.[6]

Part 2: Asymmetric Synthesis of P-Stereogenic Phosphine Oxides

A primary application of chiral H-phosphinate esters is the synthesis of P-stereogenic phosphine oxides through stereospecific nucleophilic substitution. This transformation is highly reliable and proceeds with inversion of configuration at the phosphorus center.[3][5]

Mechanism: Stereospecific Nucleophilic Substitution

The reaction of a chiral H-phosphinate, such as (-)-menthyl (R)-methylphosphinate, with an organometallic reagent (e.g., Grignard or organolithium) is believed to proceed through a two-step pathway. First, deprotonation of the P-H bond occurs, followed by nucleophilic attack of a second equivalent of the organometallic reagent on the phosphorus center, displacing the chiral auxiliary with inversion of stereochemistry.[3][5]

G start (R)-Menthyl methylphosphinate deprotonation Deprotonation (1 eq. R'-MgX) start->deprotonation anion Phosphinate Anion (Stereocenter Intact) deprotonation->anion substitution Nucleophilic Substitution (1 eq. R'-MgX) anion->substitution phosphine_oxide (S)-Methyl(R')phosphine oxide substitution->phosphine_oxide inversion Inversion of Configuration substitution->inversion

Caption: Mechanism of stereospecific nucleophilic substitution with inversion of configuration.

Protocol: Asymmetric Synthesis of (S)-Ethyl-methylphenylphosphine Oxide

Materials:

  • (-)-Menthyl (R)-methylphosphinate (prepared as in Part 1)

  • Phenyllithium (PhLi) or Phenylmagnesium bromide (PhMgBr) solution in THF/ether

  • Iodoethane (EtI)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere, dissolve (-)-menthyl (R)-methylphosphinate (1.0 equiv) in anhydrous THF.

    • Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath. This is critical to ensure high stereospecificity.[5]

  • Nucleophilic Substitution:

    • Slowly add the organometallic reagent (e.g., PhLi, 2.1 equiv) to the stirred solution of the phosphinate at -78 °C.

    • Maintain the reaction at this temperature for a specified time (e.g., 1-2 hours), monitoring by TLC or ³¹P NMR if possible.

  • Quenching and Alkylation:

    • While maintaining the low temperature, quench the reaction by adding iodoethane (1.5 equiv).

    • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the enantiomerically enriched (S)-ethyl-methylphenylphosphine oxide.

Data Presentation: Representative Yields and Enantioselectivities
EntryOrganometallic Reagent (R'M)Electrophile (R''X)Product (R,R',R'')Yield (%)ee (%)Reference
1MeLiH₂OPhenyl(methyl)phosphine oxide9997[5]
2n-BuLiH₂On-Butyl(phenyl)phosphine oxide98>99[5]
3PhLiMeIMethyl(phenyl)phosphine oxide95>99[3]
4EtMgBrH₂OEthyl(phenyl)phosphine oxide96>99[3]

Part 3: Application in the Synthesis of Chiral Phosphonate Prodrugs

The principles of asymmetric synthesis using chiral phosphinates can be extended to the development of pharmaceuticals. For instance, P-stereogenic phosphonates are of interest in biological applications, including antisense therapy.[7] The following protocol outlines a conceptual approach for the synthesis of a chiral phosphonate, which could be a precursor to a prodrug, using a dynamic kinetic asymmetric transformation (DKAT) of a racemic H-phosphinate.

Conceptual Workflow for Dynamic Kinetic Asymmetric Transformation (DKAT)

racemic_H_phosphinate Racemic Ethyl Alkyl-H-phosphinate chlorination Chlorination (e.g., CCl4) racemic_H_phosphinate->chlorination racemic_phosphonochloridate Racemic Phosphonochloridate (Intermediate) chlorination->racemic_phosphonochloridate dkr Dynamic Kinetic Resolution racemic_phosphonochloridate->dkr chiral_catalyst Chiral Nucleophilic Catalyst chiral_catalyst->dkr alcohol Nucleophilic Alcohol (R'-OH) alcohol->dkr enantioenriched_phosphonate Enantioenriched Phosphonate Product dkr->enantioenriched_phosphonate

Caption: Conceptual workflow for the synthesis of enantioenriched phosphonates via DKAT.

General Protocol: Catalytic Asymmetric Synthesis of Ethyl Aryl-phenyl-phosphonate

This protocol is adapted from methodologies for the dynamic kinetic asymmetric transformation of H-phosphinates.[7]

Materials:

  • Ethyl aryl-H-phosphinate (racemic)

  • Carbon tetrachloride (CCl₄)

  • Chiral nucleophilic catalyst (e.g., a derivative of 4-dimethylaminopyridine)

  • A nucleophilic alcohol (e.g., phenol)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • A non-nucleophilic base (e.g., N,N-diisopropylethylamine)

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Reaction Setup:

    • To a reaction vial under an inert atmosphere, add the racemic ethyl aryl-H-phosphinate (1.0 equiv), carbon tetrachloride (3-4 equiv), and the chiral nucleophilic catalyst (0.1-0.2 equiv).

    • Add anhydrous dichloromethane as the solvent.

    • Cool the solution to the optimized temperature (e.g., 0 °C).

  • Nucleophilic Coupling:

    • Prepare a solution of the nucleophilic alcohol (1.2 equiv) and the non-nucleophilic base (1.5 equiv) in anhydrous dichloromethane.

    • Add this solution dropwise to the cooled phosphinate mixture.

    • Stir the reaction for a designated time (e.g., 9-12 hours) at the specified temperature.

  • Work-up and Purification:

    • Quench the reaction with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate.

    • Purify the product by silica gel chromatography.

  • Chiral Analysis:

    • Determine the enantiomeric excess of the product using chiral HPLC.

Conclusion

Chiral ethyl methylphosphinate derivatives and their related H-phosphinate precursors are powerful reagents in the field of asymmetric synthesis. Their utility stems from the ability to prepare them in high enantiomeric purity and the high degree of stereocontrol exerted during subsequent nucleophilic substitution reactions. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the rich chemistry of P-stereogenic compounds. The continued development of novel chiral catalysts and synthetic methodologies will undoubtedly expand the applications of these versatile building blocks in catalysis, materials science, and medicinal chemistry.

References

  • Xu, Q., Zhao, C.-Q., & Han, L.-B. (2008). Stereospecific Nucleophilic Substitution of Optically Pure H-Phosphinates: A General Way for the Preparation of Chiral P-Stereogenic Phosphine Oxides. Journal of the American Chemical Society, 130(38), 12648–12655. [Link]

  • Thordarson, P., & Rowley, C. N. (2021). Asymmetric Synthesis of Stereogenic Phosphorus P(V) Centers Using Chiral Nucleophilic Catalysis. Molecules, 26(12), 3629. [Link]

  • Xu, Q., Zhao, C.-Q., & Han, L.-B. (2008). Stereospecific nucleophilic substitution of optically pure H-phosphinates: a general way for the preparation of chiral P-stereogenic phosphine oxides. PubMed, 18761459. [Link]

  • Jugé, S., & Malacea-Kabbara, R. (2016). Applications and stereoselective syntheses of P-chirogenic phosphorus compounds. Chemical Society Reviews, 45(18), 5086-5121. [Link]

  • Axelsson, O. (2011). Synthesis and Applications of P-Chirogenic and Axially Chiral P,N-Phosphines as Ligands and Organocatalysts. Chalmers Publication Library. [Link]

  • Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 97(9), 520-542. [Link]

  • Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. PubMed, 34759073. [Link]

  • Kolodiazhnyi, O. I., & Kolodiazhna, A. O. (2019). Variable mechanism of nucleophilic substitution of P-stereogenic phosphoryl chloride with alkynyl metallic reagents. Organic & Biomolecular Chemistry, 17(3), 469-476. [Link]

  • Montchamp, J.-L. (2014). Strategies for the asymmetric synthesis of H-phosphinate esters. ResearchGate. [Link]

  • Kolodiazhnyi, O. I. (2021). Nucleophilic Substitution at Phosphorus Centres – Old and Recent Studies and a Final Solution of Mechanistic and Related Stereochemical Problems. CoLab.ws. [Link]

  • Dembinski, R., & Gulea, M. (2021). Asymmetric synthesis of organophosphorus compounds using H–P reagents derived from chiral alcohols. RSC Publishing. [Link]

  • Montchamp, J.-L. (2010). Strategies for the asymmetric synthesis of H-phosphinate esters. PubMed. [Link]

  • Gulea, M., & Masson, S. (2022). Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. MDPI. [Link]

  • Montchamp, J.-L. (2010). Strategies for the asymmetric synthesis of H-phosphinate esters. PubMed. [Link]

  • Google Patents. (2009). Process for preparing intermediate ethyl methyl propionaldehyde phosphonate.
  • Google Patents. (1994). Methods for the synthesis of phosphonate esters.
  • Organic Syntheses Procedure. diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Organic Syntheses. [Link]

  • Keglevich, G., & Szelke, H. (2022). Resolution of aryl- H -phosphinates applied in the synthesis of P-stereogenic compounds including a Brønsted acid NMR solvating agent. Organic Chemistry Frontiers. [Link]

  • Dembinski, R., & Gulea, M. (2020). Selective Esterification of Phosphonic Acids. PMC. [Link]

  • De Oliveira, D., & Allais, F. (2016). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. MDPI. [Link]

Sources

Method

Application Note: Palladium-Catalyzed C–P Cross-Coupling of Ethyl Methylphosphinate with Aryl Halides

Introduction & Strategic Relevance The functionalization of ethyl methylphosphinate via transition-metal-catalyzed cross-coupling—classically known as the Hirao reaction—is a premier methodology for constructing aryl met...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Relevance

The functionalization of ethyl methylphosphinate via transition-metal-catalyzed cross-coupling—classically known as the Hirao reaction—is a premier methodology for constructing aryl methylphosphinates [1]. The formation of robust carbon-phosphorus (C–P) bonds is highly sought after in medicinal chemistry and drug development. Phosphinate moieties serve as excellent tetrahedral bioisosteres for carboxylic acids and transition-state mimics for peptide hydrolysis [4].

Specifically, the coupling of ethyl methylphosphinate with aryl halides has been instrumental in synthesizing selective GPR81 (lactate receptor) agonists for antilipolytic therapies [1], as well as potent GABAC receptor antagonists like TPMPA [3]. This application note details the mechanistic rationale, optimized parameters, and a self-validating protocol for executing this critical transformation.

Mechanistic Rationale & Causality

To achieve high yields and prevent catalyst degradation, it is crucial to understand the causality behind the reaction conditions. Ethyl methylphosphinate exists predominantly in its pentavalent, stable P(O)H tautomer. The reaction relies on a Pd(0)/Pd(II) catalytic cycle that requires the phosphinate to shift to its reactive trivalent phosphite form ( P−OH ).

  • Role of the Base (Triethylamine): Triethylamine ( Et3​N ) serves a dual purpose. First, it neutralizes the hydrohalic acid (HX) byproduct generated during the reaction. Second, and more importantly, it facilitates the tautomerization of the unreactive P(O)H species into the nucleophilic trivalent P−OH species, allowing it to coordinate with the Palladium center [2].

  • Role of the Ligand (dppf): Using a bidentate ligand with a large bite angle, such as 1,1′-Bis(diphenylphosphino)ferrocene (dppf), is critical. Monodentate ligands like PPh3​ often lead to premature reduction of the aryl halide (dehalogenation). The rigid geometry of dppf stabilizes the Pd(II) intermediate and accelerates the final reductive elimination step, driving the formation of the C–P bond[2].

  • Causality of Degassing: The trivalent phosphorus intermediate and the active Pd(0) catalyst are highly susceptible to oxidation. Strict anaerobic conditions (degassing via argon sparging) are mandatory. Failure to degas will result in the oxidation of the phosphinate to a phosphonate and the precipitation of inactive Palladium black.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-X inserts into Pd) Pd0->OxAdd PdII_1 Pd(II) Intermediate [Ar-Pd-X] OxAdd->PdII_1 LigEx Ligand Exchange Base + Ethyl Methylphosphinate PdII_1->LigEx PdII_2 Pd(II) Phosphinate Complex [Ar-Pd-P(O)(Me)(OEt)] LigEx->PdII_2 RedElim Reductive Elimination (C-P Bond Formation) PdII_2->RedElim Product Aryl Methylphosphinate Product + Pd(0) RedElim->Product Product->Pd0 Regeneration

Caption: Catalytic cycle of the Pd-catalyzed Hirao cross-coupling for C-P bond formation.

Optimization of Reaction Parameters

Quantitative optimization demonstrates that solvent and ligand choices dictate the success of the coupling. Toluene is preferred over coordinating solvents like THF or Dioxane because it allows for higher reaction temperatures (120 °C) without competing for coordination sites on the Palladium center.

EntryCatalyst System (mol%)BaseSolventTemp (°C)Yield (%)Observation
1 Pd(PPh3​)4​ (5 mol%) Et3​N Toluene11045%Significant dehalogenation of Ar-X.
2 Pd(OAc)2​ / PPh3​ (5 mol%)DIPEATHF8030%Incomplete conversion; low temp.
3 Pd(dppf)Cl2​ (3 mol%) K2​CO3​ 1,4-Dioxane10065%Sluggish reaction due to insoluble base.
4 Pd(dppf)Cl2​ (3 mol%) Et3​N Toluene 120 88% Optimal conditions; rapid conversion.

Data synthesized from standard optimization profiles for the synthesis of heteroaryl methylphosphinates [2].

Experimental Protocol: Synthesis of Ethyl Aryl(methyl)phosphinates

This protocol provides a self-validating workflow for the coupling of ethyl methylphosphinate with an aryl bromide (e.g., 2-bromo-4-methylpyridine or 1-bromo-3,5-dimethoxybenzene) [1][2].

Materials Required:
  • Ethyl methylphosphinate (1.0 equiv, ~3.7 mmol)

  • Aryl bromide (1.0 equiv, ~3.7 mmol)

  • Triethylamine ( Et3​N ) (1.0 to 1.2 equiv)

  • [1,1′−Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ( Pd(dppf)Cl2​ ) (3 mol%)

  • Anhydrous Toluene (5-10 mL)

Step-by-Step Methodology:
  • Reagent Preparation & Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve the aryl bromide (0.41 mL, 3.7 mmol) and ethyl methylphosphinate (0.40 g, 3.7 mmol) in anhydrous toluene (5 mL). Add triethylamine (0.51 mL, 3.7 mmol).

  • Anaerobic Purging: Submerge a long needle into the solution and bubble dry Argon gas directly through the mixture for a minimum of 2 hours at room temperature. Causality: This extended sparging completely displaces dissolved oxygen, preventing the oxidative degradation of the phosphinate to a phosphonate.

  • Catalyst Addition: Briefly open the flask under a positive pressure of Argon and quickly add the Pd(dppf)Cl2​ catalyst (0.08 g, 0.11 mmol, 3 mol%). Reseal the flask.

  • Thermal Reaction: Transfer the sealed flask to a pre-heated oil bath at 120 °C. Stir vigorously for 16 hours. The solution will typically transition to a dark red or brown color.

  • In-Process Control (IPC) & Self-Validation: Before proceeding to workup, extract a 50 µL aliquot, dilute in CDCl3​ , and acquire a 31P NMR spectrum.

    • Validation Metric: The starting ethyl methylphosphinate exhibits a distinct doublet at ~25–35 ppm ( JP−H​≈500 Hz). A successful reaction is confirmed by the disappearance of this doublet and the emergence of a clean singlet at ~40–50 ppm, corresponding to the fully decoupled aryl methylphosphinate product.

  • Workup: Cool the reaction to room temperature. Remove the toluene under reduced pressure. Dissolve the crude dark residue in Dichloromethane ( CH2​Cl2​ , 20 mL).

  • Extraction: Wash the organic layer with distilled water (3 x 20 mL) to remove triethylammonium bromide salts and unreacted water-soluble phosphinate. Dry the organic layer over anhydrous K2​CO3​ , filter, and concentrate.

  • Purification: Purify the crude oil via silica gel column chromatography (Eluent: CH2​Cl2​ with a gradient of 2-5% Methanol) to yield the pure ethyl aryl(methyl)phosphinate.

Workflow Step1 1. Reagent Mixing & Degassing (Ar) Step2 2. Catalyst Addition Pd(dppf)Cl2 Step1->Step2 Step3 3. Thermal Reaction 120°C, 16h Step2->Step3 IPC IPC: 31P NMR Check P-H loss Step3->IPC Step4 4. Aqueous Workup & Extraction Step3->Step4 Step5 5. Chromatography Purification Step4->Step5

Caption: Step-by-step experimental workflow with 31P NMR in-process control (IPC) validation.

References

  • Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81)
  • Source: RSC.
  • An improved, versatile synthesis of the GABAC antagonists (1,2,5,6-tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA) and (piperidin-4-yl)methylphosphinic acid (P4MPA)
  • Potential chemical transformation of phosphinic acid derivatives and their applications in the synthesis of drugs Source: ResearchGate URL
Application

Application Notes and Protocols: One-Pot Synthesis of α-Aminophosphinates from Ethyl Methylphosphinate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Significance of α-Aminophosphinates in Medicinal Chemistry α-Aminophosphinates are a class of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of α-Aminophosphinates in Medicinal Chemistry

α-Aminophosphinates are a class of organophosphorus compounds that have garnered significant attention in the field of drug discovery and development. As structural analogues of α-amino acids, they exhibit a wide range of biological activities, acting as enzyme inhibitors, haptens for catalytic antibody induction, and pharmacologically active agents. Their enhanced stability and ability to mimic the transition state of peptide bond hydrolysis make them valuable scaffolds in the design of peptidomimetics with potential therapeutic applications in areas such as oncology, infectious diseases, and neurology.

This application note provides a comprehensive guide to the one-pot synthesis of α-aminophosphinates using ethyl methylphosphinate as a key reagent. We will delve into the mechanistic underpinnings of this transformation, offer detailed, field-proven experimental protocols, and discuss the critical parameters that ensure a successful and efficient synthesis.

Mechanistic Insights: The Kabachnik-Fields Reaction

The one-pot synthesis of α-aminophosphinates from an amine, a carbonyl compound, and ethyl methylphosphinate is most effectively achieved through the Kabachnik-Fields reaction. This multicomponent reaction is a powerful tool for the formation of carbon-phosphorus bonds. The reaction can proceed through two primary mechanistic pathways, largely dependent on the nature of the reactants and the reaction conditions.

  • Imine Pathway: The reaction is often initiated by the formation of an imine from the condensation of the amine and the carbonyl compound. Subsequently, the ethyl methylphosphinate adds across the carbon-nitrogen double bond of the imine in a nucleophilic addition, a process often referred to as a hydrophosphonylation. This pathway is generally favored.

  • α-Hydroxyphosphinate Pathway: Alternatively, the carbonyl compound can first react with ethyl methylphosphinate to form an α-hydroxyphosphinate intermediate. This intermediate then undergoes a nucleophilic substitution of the hydroxyl group by the amine to yield the final α-aminophosphinate product.

In many cases, particularly under thermal or microwave-assisted conditions, the reaction proceeds efficiently without the need for a catalyst.[1] The use of microwave irradiation has emerged as a green and efficient method, significantly reducing reaction times and often improving yields.[2]

Experimental Protocols

This section provides detailed protocols for the one-pot synthesis of α-aminophosphinates via the Kabachnik-Fields reaction. A general conventional heating method and a more rapid microwave-assisted method are described.

Materials and Reagents
  • Amine (e.g., aniline, benzylamine)

  • Carbonyl compound (e.g., benzaldehyde, cyclohexanone)

  • Ethyl methylphosphinate

  • Solvent (e.g., toluene, or solvent-free)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Protocol 1: Conventional Heating Method

This protocol outlines a catalyst-free, one-pot synthesis using conventional heating.

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the amine (1.0 mmol), the carbonyl compound (1.0 mmol), and ethyl methylphosphinate (1.0 mmol).

  • If using a solvent, add dry toluene (5-10 mL). For a solvent-free reaction, proceed to the next step.

  • Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the mixture to reflux (typically 90-110 °C for toluene) and maintain for 2-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate:hexane, 3:2).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the crude residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate ethyl acetate/hexane gradient to afford the pure α-aminophosphinate.

Protocol 2: Microwave-Assisted, Solvent-Free Synthesis

This protocol offers a rapid and efficient solvent-free approach utilizing microwave irradiation.[2]

Procedure:

  • In a dedicated microwave reaction vial, combine the amine (1.0 mmol), the carbonyl compound (1.0 mmol), and ethyl methylphosphinate (1.0 mmol).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a specified time (typically 10-30 minutes). The optimal temperature and time should be determined for each specific set of reactants.

  • Monitor the reaction progress by TLC after cooling the vial.

  • Once the reaction is complete, cool the vial to room temperature.

  • The crude product can often be purified by direct recrystallization or by silica gel column chromatography as described in Protocol 1.

Data Presentation: Reaction Parameters and Expected Yields

The following table summarizes typical reaction conditions and expected yields for the Kabachnik-Fields synthesis of α-aminophosphonates, which can be adapted for α-aminophosphinates. It is important to note that yields are substrate-dependent and optimization may be required.

Carbonyl CompoundAminePhosphorus ReagentConditionsTimeYield (%)
BenzaldehydeAnilineDiethyl phosphiteToluene, Reflux4-6 h60-80
Substituted AldehydesSubstituted AnilinesDiethyl phosphiteToluene, Reflux4-6 h65-85
BenzaldehydeBenzylamineDiethyl phosphiteMicrowave, 100°C, Solvent-free15 min~90
CyclohexanoneAnilineDiethyl phosphiteMicrowave, 120°C, Solvent-free20 min~85

Note: This table is illustrative and based on the synthesis of α-aminophosphonates. Similar yields can be anticipated for the synthesis of α-aminophosphinates with ethyl methylphosphinate, though optimization may be necessary.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the one-pot synthesis of α-aminophosphinates.

Kabachnik_Fields_Workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_workup Workup & Purification Amine Amine Mixing Mixing & Heating (Conventional or Microwave) Amine->Mixing Carbonyl Carbonyl Compound Carbonyl->Mixing Phosphinate Ethyl Methylphosphinate Phosphinate->Mixing Extraction Solvent Extraction & Washing Mixing->Extraction Drying Drying & Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Product α-Aminophosphinate Purification->Product

Caption: General workflow for the one-pot synthesis of α-aminophosphinates.

Mechanistic_Pathways cluster_imine Imine Pathway cluster_hydroxy α-Hydroxyphosphinate Pathway Reactants Amine + Carbonyl Compound + Ethyl Methylphosphinate Imine Imine Formation Reactants->Imine Condensation Hydroxy α-Hydroxyphosphinate Formation Reactants->Hydroxy + Ethyl Methylphosphinate Addition Hydrophosphonylation Imine->Addition + Ethyl Methylphosphinate Product α-Aminophosphinate Addition->Product Substitution Nucleophilic Substitution Hydroxy->Substitution + Amine Substitution->Product

Caption: Mechanistic pathways of the Kabachnik-Fields reaction.

Safety and Handling

  • Ethyl methylphosphinate is flammable and should be handled in a well-ventilated fume hood.

  • Amines and aldehydes can be toxic and irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

  • Microwave synthesis should only be performed in a dedicated microwave reactor designed for chemical synthesis to avoid the risk of explosion.

Characterization of α-Aminophosphinates

The successful synthesis of the target α-aminophosphinates should be confirmed by a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the protons on the α-carbon, the P-methyl group, the O-ethyl group, and the amino and aryl/alkyl substituents.

    • ¹³C NMR: Will confirm the carbon framework of the molecule.

    • ³¹P NMR: Is a crucial technique for phosphorus-containing compounds and will show a characteristic chemical shift for the phosphinate phosphorus atom.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for N-H, C=O (if applicable from the starting material), and P=O stretching vibrations.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the synthesized compound.

Conclusion

The one-pot synthesis of α-aminophosphinates from ethyl methylphosphinate via the Kabachnik-Fields reaction is a robust and versatile method for accessing this important class of compounds. The microwave-assisted, solvent-free approach offers a particularly attractive "green" alternative to conventional heating methods, providing rapid access to the desired products in high yields. The protocols and insights provided in this application note serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis and exploration of novel α-aminophosphinate-based therapeutic agents.

References

  • Maddina, V. A., et al. (2014). One-pot and catalyst-free synthesis of novel α - aminophosphonates under microwave irradiation and their Bioactivity. IOSR Journal of Pharmacy and Biological Sciences, 9(5), 16-19.
  • Tajti, Á., Szatmári, E., Perdih, F., Keglevich, G., & Bálint, E. (2019). Microwave-Assisted Kabachnik–Fields Reaction with Amino Alcohols as the Amine Component. Molecules, 24(8), 1640.
  • Scholars Research Library. (2014).
  • Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821–12835.
  • TSI Journals. (2009). ONE-POT SYNTHESIS AND SPECTRAL CHARACTERIZATION OF NEW α-AMINOPHOSPHONATES. International Journal of ChemTech Research, 1(2), 814-822.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Storage of Ethyl Methylphosphinate (EMP)

Audience: Researchers, synthetic chemists, and drug development professionals. Subject: Preventing oxidation and hydrolysis of Ethyl Methylphosphinate (CAS: 16391-07-4) during long-term storage and experimental handling....

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Subject: Preventing oxidation and hydrolysis of Ethyl Methylphosphinate (CAS: 16391-07-4) during long-term storage and experimental handling.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic instructions. To ensure reproducible synthetic outcomes, you must understand the mechanistic causality behind reagent degradation and implement self-validating protocols in your daily workflows.

Section 1: Core Troubleshooting Guide (FAQs)

Q1: Why does my ethyl methylphosphinate lose purity and form ethyl methylphosphonate over time? The Causality: The degradation is fundamentally driven by the high reactivity of the labile P-H bond. Phosphinate esters exhibit tautomerism, and the electron-rich phosphorus center is highly susceptible to oxidation by atmospheric oxygen, converting ethyl methylphosphinate into. Furthermore, ambient moisture drives the hydrolysis of the P-O-C linkage, yielding methylphosphinic acid and ethanol[1]. Field Insight: Repeated septum punctures during standard syringe handling introduce trace O₂ and H₂O into the headspace. Without an active inert gas purge, these contaminants irreversibly react with the phosphorus center over time[2].

Q2: How can I detect if my EMP has oxidized or hydrolyzed before setting up a reaction? The Causality: Relying on visual inspection is a critical failure point, as both the pure reagent and its degradation products are clear liquids. You must implement a self-validating pre-reaction protocol using ³¹P NMR. The P-H bond in the intact phosphinate couples with the phosphorus atom, producing a distinct doublet in the ³¹P spectrum[3]. If oxidation has occurred, the resulting ethyl methylphosphonate lacks this P-H bond, collapsing the signal into a downfield singlet. This binary structural change makes NMR an absolute, self-validating diagnostic tool.

Q3: What is the optimal storage setup to prevent this degradation? The Causality: EMP must be stored under a strict argon atmosphere at 2–8 °C, protected from light[4]. Argon is significantly denser than nitrogen or air; it effectively pools at the liquid-gas interface, creating a physical barrier against O₂ diffusion. Lowering the temperature to 2–8 °C exponentially decreases the kinetic rate constants for both oxidation and hydrolysis, while dark storage mitigates photo-induced radical oxidation pathways[5].

Section 2: Quantitative Data & Degradation Markers

To aid in rapid identification of compromised batches, consult the following physical properties and NMR markers.

CompoundCAS NumberMolecular FormulaState at 25°CPrimary Degradation PathwayDetection Marker (³¹P NMR)
Ethyl Methylphosphinate 16391-07-4C₃H₉O₂PLiquidN/A (Target Reagent)Doublet (P-H coupling)
Ethyl Methylphosphonate 1832-53-7C₃H₉O₃PLiquidOxidation (O₂ exposure)Singlet (Downfield shift)
Methylphosphinic Acid N/ACH₅O₂PViscous/SolidHydrolysis (H₂O exposure)Loss of -OEt signature (¹H NMR)

Section 3: Experimental Methodologies (Self-Validating Systems)

Protocol 1: Pre-Reaction Validation

Do not proceed with sensitive cross-coupling or Arbuzov reactions without verifying the integrity of the P-H bond.

  • Sampling: Withdraw 10 µL of EMP using an argon-flushed, oven-dried microsyringe.

  • Preparation: Dissolve the aliquot in anhydrous CDCl₃ (stored over activated 4Å molecular sieves) within a dry NMR tube flushed with argon.

  • Analysis: Acquire a ³¹P NMR spectrum (decoupled and coupled).

  • Validation (The Closed-Loop Check): Proceed with your synthesis only if the ³¹P NMR displays the characteristic doublet of the P-H bond with no significant singlet impurities (>97% purity). If a singlet is present, the batch has oxidized and must be distilled under reduced pressure prior to use.

Protocol 2: Schlenk Line Transfer and Inert Storage Setup

This workflow physically prevents the thermodynamic drivers of oxidation.

  • Preparation: Dry all glassware and storage ampoules in an oven at 120 °C for at least 4 hours. Cool under vacuum on a Schlenk line. Causality: Removes surface-bound water that initiates hydrolysis.

  • Purging: Insert a dry argon line into the EMP storage vessel. Purge the headspace for 3–5 minutes. Causality: Argon's higher density effectively displaces reactive O₂ at the liquid interface.

  • Transfer: Use a gas-tight syringe, flushed three times with argon, to transfer the reagent.

  • Sealing & Storage: Replace the septum if it has been punctured more than three times. Wrap the cap tightly with Parafilm and store the vessel in a secondary container filled with desiccant at 2–8 °C[4].

Section 4: Process Visualizations

Degradation_Pathways EMP Ethyl Methylphosphinate (Target Compound) Oxidation Oxidation (O₂ Exposure) EMP->Oxidation Air / Oxygen Hydrolysis Hydrolysis (H₂O Exposure) EMP->Hydrolysis Atmospheric Moisture Phosphonate Ethyl Methylphosphonate (Oxidation Product) Oxidation->Phosphonate PhosphinicAcid Methylphosphinic Acid + Ethanol Hydrolysis->PhosphinicAcid

Degradation pathways of ethyl methylphosphinate via atmospheric oxidation and hydrolysis.

Storage_Workflow Validate NMR Validation Purge Argon Purge Validate->Purge Purity >97% Seal Seal Septum Purge->Seal Displace O₂ Store Store at 2-8°C Seal->Store Desiccant Box

Step-by-step workflow for the validation and inert storage of ethyl methylphosphinate.

References

  • Sigma-Aldrich. Ethyl methylphosphonate 98% (CAS 1832-53-7). Retrieved from

  • ChemicalBook. ETHYL METHYLPHOSPHINATE - Safety Data Sheet. Retrieved from 5

  • Benchchem. Diethyl Methylphosphonite | CAS 15715-41-0. Retrieved from 2

  • Wikipedia. Phosphite ester. Retrieved from 3

  • LookChemicals. 16391-07-4, ETHYL METHYLPHOSPHINATE. Retrieved from 4

  • NIH PMC. The Hydrolysis of Phosphinates and Phosphonates: A Review. Retrieved from 1

Sources

Optimization

Optimizing yield in ethyl methylphosphinate hydrophosphinylation

Technical Support Center: Optimizing Yield in Ethyl Methylphosphinate Hydrophosphinylation Foreword from the Senior Application Scientist Welcome to the Technical Support Center for Organophosphorus Synthesis. In drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Yield in Ethyl Methylphosphinate Hydrophosphinylation

Foreword from the Senior Application Scientist

Welcome to the Technical Support Center for Organophosphorus Synthesis. In drug development and materials science, the construction of robust C–P bonds is a critical pathway for synthesizing phosphinates, which serve as highly stable bioisosteres and versatile ligands[1]. The hydrophosphinylation of unactivated alkenes using ethyl methylphosphinate is a highly atom-economical approach, but it is notoriously sensitive to reaction conditions.

As a Senior Application Scientist, I frequently consult with researchers struggling with low conversions, side reactions, or catalyst deactivation. This guide moves beyond generic protocols. Here, we dissect the causality behind each experimental variable—from photon flux to solvent polarity—ensuring that your synthetic workflow is a self-validating, highly optimized system.

OptimizationWorkflow Start Start: Ethyl Methylphosphinate + Alkene Initiator Select Activation Method (UV/Photoinitiator vs Metal) Start->Initiator UV UV-A (365 nm) + 4,4'-DMBP Initiator->UV Preferred (Greener) Metal Metal Catalysis (Pd, Ni) Initiator->Metal Alternative Solvent Solvent Optimization (DMSO or AcOH) UV->Solvent Metal->Solvent Yield Analyze Yield & Regioselectivity (Anti-Markovnikov) Solvent->Yield

Diagram 1: Decision workflow for optimizing hydrophosphinylation conditions.

Standard Operating Procedure (SOP): UV-Mediated Batch Hydrophosphinylation

To establish a baseline of trustworthiness and reproducibility, we prioritize the UV-A mediated radical pathway. This method avoids heavy metal contamination (crucial for pharmaceutical applications) and operates efficiently under mild conditions[1].

Step-by-Step Methodology:

  • Preparation & Degassing (Critical Step): In a glovebox or under strict Schlenk conditions, add ethyl methylphosphinate (0.3 mmol, 1.0 equiv) and the target unactivated alkene (0.3 mmol, 1.0 equiv) to an oven-dried quartz or borosilicate reaction vial.

  • Photoinitiator Addition: Add 4,4′-dimethoxybenzophenone (4,4′-DMBP) (0.03 mmol, 10 mol%)[2]. Causality: 4,4'-DMBP is specifically chosen because its triplet excited state energy perfectly matches the activation barrier required to abstract the hydrogen from the P-H bond of the phosphinate.

  • Solvent Introduction: Dissolve the mixture in 1.5 mL of anhydrous DMSO (0.2 M concentration)[2]. Subject the solution to at least three freeze-pump-thaw cycles. Causality: DMSO stabilizes the polar transition states of the phosphinoyl radical. Rigorous degassing is mandatory because dissolved oxygen will rapidly trap the phosphinoyl radical, leading to oxidation rather than alkene addition.

  • Irradiation: Seal the vial and irradiate using a UV-A LED setup (λ = 365 ± 15 nm, ~230 mW/cm²) at room temperature for 5 hours under a nitrogen atmosphere[2].

  • Work-up: Quench the reaction by adding 30 mL of ethyl acetate. Wash the organic layer with a saturated aqueous NaHCO₃ solution (2 × 15 mL) to neutralize acidic byproducts, followed by brine (2 × 15 mL)[1].

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the target ethyl alkyl(methyl)phosphinate.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the empirical data driving our SOP choices. Notice how solvent polarity and catalyst loading dictate the ultimate fate of the reaction[3].

EntrySolventPhotoinitiator (Equiv.)Time (h)Yield (%)Causality / Scientific Observation
1Acetonitrile4,4'-DMBP (1.0)342Poor stabilization of polar radical intermediates.
2Ethyl Acetate4,4'-DMBP (1.0)346Limited solubility profile for the transition state.
3DMF4,4'-DMBP (1.0)352Competitive solvent degradation under UV irradiation.
4Acetic Acid4,4'-DMBP (1.0)370Protic environment accelerates H-transfer steps.
5DMSO4,4'-DMBP (1.0)369Excellent polarity; stabilizes the phosphinoyl radical.
6 DMSO 4,4'-DMBP (0.1) 5 84 Optimal: Lower catalyst loading prevents side reactions.
7DMSODMPA (0.1)532Inefficient radical generation with this specific substrate.

Mechanistic Insight

Understanding the mechanism is the key to troubleshooting. The reaction proceeds via a radical chain process, relying on precise hydrogen abstraction and propagation.

RadicalMechanism PI Photoinitiator (Excited State) PRad Phosphinoyl Radical (P•) PI->PRad H-Abstraction PH Ethyl Methylphosphinate (P-H Bond) PH->PRad CRad Carbon-Centered Radical (P-C-C•) PRad->CRad Addition to Alkene Alkene Alkene (C=C) Alkene->CRad Product Hydrophosphinylation Product + Regenerated P• CRad->Product H-Abstraction from P-H Product->PRad Chain Propagation

Diagram 2: Radical chain mechanism for the hydrophosphinylation of alkenes.

Troubleshooting Guide & FAQs

Q: My reaction stalls at 40-50% conversion, and I observe a complex mixture of high-molecular-weight byproducts. What is happening? A: You are likely observing alkene telomerization or polymerization. In radical hydrophosphinylation, the carbon-centered radical intermediate (see Diagram 2) can either abstract a hydrogen atom from another molecule of ethyl methylphosphinate (the desired path) or add to another alkene molecule (undesired polymerization). Solution: Ensure you are not using an excessive concentration of the alkene. Operating at a slightly more dilute concentration (e.g., 0.1 M) or using a slight excess of the phosphinate (1.2 to 1.5 equiv) increases the rate of hydrogen abstraction relative to alkene propagation, favoring the monomeric product.

Q: I am detecting significant amounts of ethyl methylphosphonate (the oxidized P=O(OH) species) instead of the desired addition product. How do I prevent this? A: The P-H bond in ethyl methylphosphinate is highly susceptible to oxidation, especially in the presence of radical initiators and trace oxygen. The phosphinoyl radical rapidly reacts with O₂ to form phosphonates. Solution: Standard nitrogen sparging is often insufficient. You must rigorously degas your solvent (DMSO) using at least three freeze-pump-thaw cycles. Additionally, ensure your UV-A setup does not heat the reaction vial excessively, as elevated temperatures can exacerbate background oxidation.

Q: Why does the protocol specify 4,4'-DMBP over the more common photoinitiator DMPA (2,2-dimethoxy-2-phenylacetophenone)? A: While DMPA is a gold-standard photoinitiator for thiol-ene click chemistry, it is surprisingly inefficient for the hydrophosphinylation of unactivated alkenes with H-phosphinates, often yielding less than 35%[3]. 4,4'-DMBP has a triplet excited state energy that is better matched for the efficient abstraction of the specific P-H hydrogen atom of ethyl methylphosphinate, driving the yield up to 84% at just 10 mol% loading[3].

Q: Can I use continuous flow chemistry to scale up this reaction? A: Absolutely. Batch photochemical reactions suffer from the Beer-Lambert law limitation, where light penetration drops exponentially with distance from the source. By transitioning to a continuous flow microreactor (e.g., a glass microreactor with a 0.5 mm depth), you maximize photon flux. This can reduce the required residence time from 5 hours to just 30 minutes while maintaining or exceeding batch yields[2].

Q: Is transition metal catalysis a viable alternative to UV irradiation? A: Yes. Nickel (NiCl₂) and Palladium catalysts can facilitate hydrophosphinylation[4]. However, the UV-photocatalytic route is generally preferred in early drug development because it completely avoids the need for rigorous metal scavenging during downstream purification[1]. If you must use metals, ensure you optimize the ligand (e.g., dppe) to prevent catalyst poisoning by the phosphinate[4].

References

  • [1] UV-mediated hydrophosphinylation of unactivated alkenes with phosphinates under batch and flow conditions - PMC. National Institutes of Health (NIH). 1

  • [2] Hydrophosphinylation of alkenes with H-phosphinates 1 under batch and flow conditions. ResearchGate. 2

  • [4] Catalyst-free Hydrophosphinylation of Isocyanates and Isothiocyanates under Low-Added-Solvent Conditions. ACS Sustainable Chemistry & Engineering. 4

  • [3] Optimization of the reaction conditions a. ResearchGate. 3

Sources

Troubleshooting

Technical Support Center: Ethyl Methylphosphinate Hydrolysis

Welcome to the Application Support Hub. This guide provides mechanistic insights, troubleshooting strategies, and validated protocols for controlling the hydrolysis and dealkylation rates of ethyl methylphosphinate.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. This guide provides mechanistic insights, troubleshooting strategies, and validated protocols for controlling the hydrolysis and dealkylation rates of ethyl methylphosphinate. Designed for researchers and drug development professionals, this center focuses on optimizing organophosphorus cleavages while maintaining high scientific integrity.

Fundamental FAQs: Kinetics and Causality

Q: Why is ethyl methylphosphinate highly resistant to standard aqueous hydrolysis compared to its phosphonate analogs? A: The resistance stems from both electronic and steric factors. In ethyl methylphosphinate, the electron-donating methyl group directly attached to the phosphorus atom significantly decreases the electrophilicity of the phosphorus center 1[1]. Consequently, nucleophilic attack by water or hydroxide ions is thermodynamically unfavorable and kinetically slow. Base-catalyzed hydrolysis is particularly inefficient due to this electronic deactivation and the steric hindrance around the tetrahedral phosphorus.

Q: If base catalysis is inefficient, what is the most effective way to cleave the ethyl ester? A: The industry standard is the McKenna reaction, which utilizes Trimethylsilyl bromide (TMSBr) 2[2]. Instead of relying on a difficult nucleophilic attack by water, TMSBr acts as a highly oxophilic reagent that attacks the P=O bond, expelling ethyl bromide and forming a highly labile silyl ester intermediate. This intermediate hydrolyzes instantaneously upon contact with water or methanol, offering a much faster rate than thermal acid/base hydrolysis.

Mechanistic Workflow

The following diagram illustrates the divergent kinetic pathways for ethyl methylphosphinate dealkylation.

EMP_Hydrolysis EMP Ethyl Methylphosphinate (Stable at pH 7) TMSBr TMSBr / DCM (McKenna Rxn) EMP->TMSBr Pathway A (Fast) Acid Aqueous HCl (Reflux) EMP->Acid Pathway B (Slow) Base Aqueous NaOH (Heating) EMP->Base Pathway C (Very Slow) SilylEster Silyl Ester Intermediate (Fast Cleavage) TMSBr->SilylEster AcidProtonation Protonated P=O (Activates P center) Acid->AcidProtonation BaseAttack OH- Attack on P (Steric Hindrance) Base->BaseAttack Product Methylphosphinic Acid (Target Product) SilylEster->Product H2O or MeOH AcidProtonation->Product -EtOH BaseAttack->Product -EtO-

Reaction pathways for the hydrolysis and dealkylation of ethyl methylphosphinate.

Troubleshooting Guide

Issue: Incomplete conversion during acid-catalyzed hydrolysis. Diagnosis: Acid hydrolysis requires sustained high activation energy to protonate the phosphoryl oxygen and force water addition. Solution: Ensure the reaction is maintained at a rolling reflux (≥100 °C) for at least 18-24 hours. Self-validate the reaction progress using ³¹P NMR; the starting material peak at ~48.3 ppm must fully transition to the product peak at ~36.5 ppm 3[3].

Issue: Oxidation of the phosphorus center during dealkylation. Diagnosis: Phosphinates containing a P-H bond are highly prone to oxidation, converting them into phosphonates when exposed to air or reducible species during prolonged thermal hydrolysis 4[4]. Solution: Perform all dealkylation steps under a strict argon atmosphere and use thoroughly degassed solvents.

Quantitative Data: Hydrolysis Kinetics Comparison

The table below summarizes the relative rates and efficiencies of different hydrolysis methods for ethyl methylphosphinate.

Hydrolysis MethodReagent SystemOperating TemperatureRelative Reaction TimeTypical Yield
Base-Catalyzed Aqueous NaOH (1M)70–120 °C> 48 Hours< 20% (Prone to side reactions)
Acid-Catalyzed Aqueous HCl (6M)Reflux (100 °C)18–24 Hours70–85%
McKenna Reaction TMSBr in DCM, then H₂ORoom Temp (20 °C)2–4 Hours> 90%

Validated Experimental Protocols

Protocol A: McKenna Dealkylation (TMSBr-Mediated Hydrolysis)

Causality: TMSBr bypasses the kinetically slow nucleophilic attack on phosphorus by exploiting the oxophilicity of silicon, forming a silyl ester that is instantly cleaved by protic solvents.

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve ethyl methylphosphinate (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Dropwise add Trimethylsilyl bromide (TMSBr) (2.5 eq) via syringe. Note: Dropwise addition controls the exothermic formation of the silyl intermediate and prevents thermal degradation.

  • Reaction & Monitoring: Remove the ice bath and stir at room temperature for 3 hours. Self-Validation: Extract a 0.1 mL aliquot, dilute in CDCl₃, and run a ³¹P NMR. Proceed only when the ~48.3 ppm signal has completely disappeared.

  • Quenching: Evaporate the DCM and excess TMSBr under reduced pressure. Dissolve the resulting silyl ester in methanol (10 mL/mmol) and stir for 30 minutes at room temperature to hydrolyze the silyl group.

  • Isolation: Concentrate the mixture in vacuo to yield pure methylphosphinic acid.

Protocol B: Acid-Catalyzed Hydrolysis

Causality: High concentrations of strong acid protonate the phosphoryl oxygen, drawing electron density away from the phosphorus center and lowering the activation barrier for water attack.

  • Preparation: Suspend ethyl methylphosphinate in 6M aqueous HCl (15 mL/mmol) in a heavy-walled round-bottom flask equipped with a reflux condenser.

  • Thermal Activation: Heat the mixture to a rolling reflux (approx. 100 °C) with vigorous magnetic stirring for 18–24 hours.

  • Monitoring: Cool a small aliquot, neutralize with saturated NaHCO₃, and monitor via ³¹P NMR. The target product peak will appear at ~36.5 ppm.

  • Workup: Once complete, cool the main reaction vessel to room temperature. Remove the aqueous acid under reduced pressure using a rotary evaporator equipped with a high-vacuum pump and a secondary cold trap.

  • Purification: Triturate the resulting crude residue with cold diethyl ether (3 x 10 mL) to extract unreacted starting material. Dry the solid residue under a vacuum to obtain the final product.

References

  • Title: Diethyl Methylphosphonite|CAS 15715-41-0 - Benchchem Source: Benchchem URL
  • Title: A Convenient Preparation of Difficultly Accessible sec-Alkylmethyl- phosphinates Source: Thieme Connect URL
  • Title: Enhanced selectivity for Mg2+ with a phosphinate-based chelate: APDAP versus APTRA Source: Semantic Scholar URL
  • Title: Phosphorus chirality assignment and solution dynamics of lanthanide(III)

Sources

Optimization

Technical Support Center: Handling Air-Sensitive H-Phosphinate Intermediates

Welcome to the technical support center for researchers, scientists, and drug development professionals working with air-sensitive H-phosphinate intermediates. This guide is designed to provide practical, in-depth soluti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with air-sensitive H-phosphinate intermediates. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis, handling, and analysis of these reactive species. By understanding the underlying chemical principles, you can enhance the reproducibility, yield, and safety of your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the nature and handling of H-phosphinate intermediates.

Q1: What are H-phosphinate intermediates and why are they air-sensitive?

A: H-phosphinates, also known as phosphinates, are organophosphorus compounds featuring a direct phosphorus-hydrogen (P-H) bond and a P=O double bond. This structure places them in the phosphorus(V) oxidation state. Their sensitivity to air stems primarily from the reactivity of the P-H bond, which is susceptible to oxidation by atmospheric oxygen. This oxidation converts the H-phosphinate into a phosphonate, altering its chemical properties and reactivity. Additionally, many H-phosphinates and the reagents used to generate them can be sensitive to moisture, leading to hydrolysis.[1][2]

Q2: What are the visible signs of degradation or reaction with air?

A: Degradation of H-phosphinate intermediates can manifest in several ways. Visually, you might observe a change in the color or clarity of your reaction mixture. The formation of a precipitate could indicate the generation of insoluble byproducts. From an analytical standpoint, ³¹P NMR spectroscopy is a powerful tool for monitoring the integrity of your H-phosphinate intermediate.[3] A shift in the characteristic ³¹P NMR signal or the appearance of new peaks often indicates oxidation to the corresponding phosphonate or other side reactions.[4]

Q3: What are the primary consequences of accidental air exposure?

A: Accidental exposure to air can have several detrimental effects on your experiment:

  • Reduced Yield: The primary consequence is the oxidation of the desired H-phosphinate intermediate to a phosphonate, which may not participate in the intended subsequent reaction, thereby lowering the overall yield of your target molecule.

  • Formation of Byproducts: The newly formed phosphonate and other degradation products can complicate the purification of your desired compound.

  • Inconsistent Results: Uncontrolled exposure to air will lead to variable amounts of degradation, resulting in poor reproducibility between experiments.

  • Safety Hazards: Some organophosphorus compounds and their degradation products can be toxic. More critically, certain reagents used in their synthesis, like metal hydrides or alkyl lithiums, are pyrophoric and can ignite upon contact with air.[5][6][7]

Q4: Is a glovebox absolutely necessary, or can I use a Schlenk line?

A: Both gloveboxes and Schlenk lines are effective tools for handling air-sensitive compounds.[8][9][10]

  • Glovebox: A glovebox provides a continuously purified inert atmosphere (typically argon or nitrogen) and is ideal for manipulations requiring an open setup, such as weighing solids or preparing reaction mixtures in standard glassware.[9][10][11]

  • Schlenk Line: A Schlenk line allows for the manipulation of air-sensitive materials in specialized glassware under vacuum or a positive pressure of inert gas.[8][10] It is particularly well-suited for conducting reactions, distillations, and filtrations under an inert atmosphere.

The choice between the two often depends on the specific task, the scale of the reaction, and the sensitivity of the compounds.[8][11] For highly sensitive or pyrophoric materials, a glovebox is often preferred for initial handling and weighing.[7][9]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered when working with H-phosphinate intermediates.

Problem Potential Cause Troubleshooting Steps & Rationale
Low or No Product Yield 1. Degradation of H-phosphinate: The intermediate may have been exposed to air or moisture.Verify Inert Atmosphere: Ensure your glovebox or Schlenk line is functioning correctly. Check for leaks and ensure the inert gas source is pure and dry. Pre-dry Glassware and Solvents: Thoroughly dry all glassware in an oven and cool under vacuum or a stream of inert gas.[8][12][13][14] Use freshly distilled or commercially available anhydrous solvents. Perform a "Dry Run": Practice the experimental setup and transfers with a non-air-sensitive solvent to identify potential points of air ingress.[15]
2. Incomplete Reaction: The reaction conditions may not be optimal for the formation of the H-phosphinate or its subsequent reaction.Check Reagent Quality: Ensure the starting materials are pure and not degraded. Optimize Reaction Parameters: Systematically vary the temperature, reaction time, and stoichiometry of reactants. Consider a Different Synthetic Route: Explore alternative methods for generating the H-phosphinate intermediate.[16]
Formation of Multiple Side Products 1. Side Reactions of the H-phosphinate: The intermediate may be undergoing undesired reactions, such as self-condensation or reaction with the solvent.Lower Reaction Temperature: Running the reaction at a lower temperature can often minimize side reactions. Change the Solvent: The choice of solvent can significantly impact the reaction pathway. Experiment with different anhydrous, non-protic solvents. Use a More Selective Reagent: If applicable, consider using a more selective phosphinylating agent.
2. Contamination: The presence of impurities in the starting materials or solvents can lead to the formation of byproducts.Purify Starting Materials: Ensure all starting materials are of high purity. Use High-Purity Solvents: Employ freshly distilled or high-purity anhydrous solvents.
Inconsistent Results/Poor Reproducibility 1. Variable Air/Moisture Exposure: Inconsistent handling techniques can lead to varying levels of degradation.Standardize Procedures: Develop and strictly follow a standard operating procedure (SOP) for all air-sensitive manipulations. Ensure Consistent Inert Atmosphere: Regularly monitor and maintain the quality of the inert atmosphere in your glovebox or Schlenk line.
2. Inconsistent Reagent Activity: The activity of reagents, particularly bases or catalysts, can vary between batches.Titer Reagents: If using organometallic bases like n-butyllithium, titrate them before use to determine their exact concentration. Use Fresh Catalysts: Ensure any catalysts used are fresh and active.
Visualizing the Problem: The Pudovik Reaction

The Pudovik reaction is a classic method for forming α-hydroxyphosphonates, often proceeding through an H-phosphinate intermediate.[17][18][19] Understanding the potential pitfalls in this reaction can provide insight into handling H-phosphinates in general.

Pudovik_Reaction Dialkyl_Phosphite Dialkyl Phosphite ((RO)₂P(O)H) Phosphite_Anion Nucleophilic Phosphite Anion Dialkyl_Phosphite->Phosphite_Anion Deprotonation Side_Product1 Dialkyl Phosphate ((RO)₂P(O)OH) Dialkyl_Phosphite->Side_Product1 Oxidation/Hydrolysis Base Base Base->Phosphite_Anion Tetrahedral_Intermediate Tetrahedral Intermediate Phosphite_Anion->Tetrahedral_Intermediate Nucleophilic Attack Aldehyde Aldehyde/Ketone (R'C(O)R'') Aldehyde->Tetrahedral_Intermediate Product α-Hydroxyphosphonate Tetrahedral_Intermediate->Product Protonation Proton_Transfer Proton Transfer Oxidation O₂ (Air Exposure) Oxidation->Side_Product1 Hydrolysis H₂O (Moisture) Hydrolysis->Side_Product1

Caption: The Pudovik reaction pathway and common side reactions.

Section 3: Best Practices and Protocols

Adhering to rigorous experimental protocols is crucial for success when working with air-sensitive H-phosphinate intermediates.

Best Practices for an Inert Atmosphere
  • Glovebox:

    • Regularly regenerate the catalyst to maintain low oxygen and moisture levels (<1 ppm).

    • Purge the antechamber with at least three vacuum/inert gas cycles before bringing materials into the main chamber.[8]

    • Avoid introducing volatile solvents directly into the glovebox atmosphere whenever possible, as they can saturate the catalyst.

  • Schlenk Line:

    • Use a bubbler to monitor the positive pressure of the inert gas.

    • Ensure all joints are well-greased and sealed.

    • Perform at least three vacuum/inert gas cycles on the reaction flask before introducing reagents.[8]

Protocol 1: General Procedure for a Reaction Using a Schlenk Line

This protocol outlines a general workflow for setting up a reaction under an inert atmosphere.

  • Glassware Preparation: Dry all necessary glassware, including the reaction flask, dropping funnel, and condenser, in an oven at >120°C for at least 4 hours, or flame-dry under vacuum.[8][12][13][14]

  • Assembly: Quickly assemble the hot glassware and connect it to the Schlenk line.

  • Purging: Evacuate the assembled glassware and refill with a high-purity inert gas (argon or nitrogen). Repeat this cycle at least three times.[8]

  • Reagent Addition (Solids): If adding a solid reagent, do so under a positive flow of inert gas (counterflow).

  • Reagent Addition (Liquids): Transfer anhydrous solvents and liquid reagents via a gas-tight syringe or cannula.[8][14][20]

  • Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction.

  • Work-up: Quench the reaction under an inert atmosphere before exposing it to air.

Workflow for Inert Atmosphere Reaction Setup

Schlenk_Line_Workflow Start Start Dry_Glassware Dry Glassware (Oven/Flame-Dry) Start->Dry_Glassware Assemble_Hot Assemble Hot Glassware Dry_Glassware->Assemble_Hot Connect_Schlenk Connect to Schlenk Line Assemble_Hot->Connect_Schlenk Purge_Cycle Perform 3x Vacuum/Inert Gas Cycles Connect_Schlenk->Purge_Cycle Add_Reagents Add Reagents (Counterflow/Syringe) Purge_Cycle->Add_Reagents Run_Reaction Run Reaction Under Positive Pressure Add_Reagents->Run_Reaction Quench_Inert Quench Reaction Under Inert Atmosphere Run_Reaction->Quench_Inert Workup Aqueous Work-up Quench_Inert->Workup End End Workup->End

Caption: Step-by-step workflow for setting up a Schlenk line reaction.

Protocol 2: Monitoring Reaction Progress with ³¹P NMR
  • Sample Extraction: Under a positive flow of inert gas, withdraw a small aliquot (0.1-0.5 mL) of the reaction mixture using a gas-tight syringe.

  • Quenching (Optional but Recommended): Inject the aliquot into a vial containing a small amount of a suitable quenching agent (e.g., a deuterated solvent with a small amount of water or methanol) to stop the reaction. This vial should be sealed with a septum and purged with inert gas.

  • Sample Preparation: Transfer the quenched sample into an NMR tube. If necessary, dilute with a deuterated solvent.

  • Acquisition: Acquire a ³¹P NMR spectrum. The chemical shift of the H-phosphinate will be distinct from the starting materials and any oxidized phosphonate byproducts.

Safety First: Handling Pyrophoric Reagents

Many syntheses of H-phosphinates involve pyrophoric reagents. Always adhere to the following safety precautions:

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, safety glasses, and appropriate gloves.[5] A face shield may be necessary for larger-scale reactions.

  • Work Area: Conduct all manipulations in a certified chemical fume hood.

  • Never Work Alone: Always have another trained researcher present when handling pyrophoric materials.[5][15]

  • Spill Preparedness: Keep an appropriate fire extinguisher (e.g., Class D for metal fires) and a container of sand or powdered lime readily accessible.[7] Do not use water to extinguish a pyrophoric reagent fire.[6]

References

  • Pudovik reaction - Grokipedia. (n.d.).
  • Air-free technique - Wikipedia. (n.d.). Retrieved from [Link]

  • Procedures for Safe Use of Pyrophoric Liquid Reagents - UCLA – Chemistry and Biochemistry. (n.d.). Retrieved from [Link]

  • Glove Box and Schlenk Line Techniques | PDF | Argon | Chemistry - Scribd. (n.d.). Retrieved from [Link]

  • Phosphonate - Wikipedia. (n.d.). Retrieved from [Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University. (2009, October 30). Retrieved from [Link]

  • The Safe Use of Pyrophoric Reagents - Columbia | Research. (n.d.). Retrieved from [Link]

  • Analysis of Air-Sensitive Compounds via Inert Sampling Techniques - Advion, Inc. (n.d.). Retrieved from [Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC - NIH. (n.d.). Retrieved from [Link]

  • Pyrophoric Reagents Handling in Research Labs - Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides - Frontiers. (2020, November 12). Retrieved from [Link]

  • Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters - Beilstein Journals. (2022, September 9). Retrieved from [Link]

  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008, April 12). Retrieved from [Link]

  • Phosphinate or phosphinic acid derivative synthesis by substitution or addition - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Pudovik reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Phosphonate synthesis by substitution or phosphonylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Reactive intermediates in the H-phosphonate synthesis of oligonucleotides - (PDF). (n.d.). Retrieved from [Link]

  • Studies on Oxidative Couplings in H-Phosphonate Chemistry - Diva-Portal.org. (n.d.). Retrieved from [Link]

  • Oxidation of H-Phosphonates with Iodine by Intramolecular Support of a 2-Pyridyl Thermolabile Protecting Group | The Journal of Organic Chemistry - ACS Publications. (2012, August 21). Retrieved from [Link]

  • Constructive On-DNA Abramov Reaction and Pudovik Reaction for DEL Synthesis - PMC. (2023, March 10). Retrieved from [Link]

  • Steric Hindrance in the Alkaline Hydrolysis of Phosphinate Esters - RSC Publishing. (n.d.). Retrieved from [Link]

  • Reactive intermediates in the H-phosphonate synthesis of oligonucleotides - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Understanding alkali-metal driven hydrophosphorylation: mechanism and challenges in the Pudovik reaction - Catalysis Science & Technology (RSC Publishing). (2025, May 26). Retrieved from [Link]

  • Nucleophilic H-Phosphites, H-Phosphinates, and H-Phosphine Oxides in Organic Reactions - Who we serve. (2021, May 18). Retrieved from [Link]

  • Oxidation of H-phosphonates with iodine by intramolecular support of a 2-pyridyl thermolabile protecting group - PubMed. (2012, September 21). Retrieved from [Link]

  • Resolution of aryl- H -phosphinates applied in the synthesis of P-stereogenic compounds including a Brønsted acid NMR solvating agent - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO00241H. (2022, April 5). Retrieved from [Link]

  • Glen Report 1-13: A Practical Application of Nucleoside H-Phosphonates for Point Modification of Oligonucleotides. (n.d.). Retrieved from [Link]

  • Recent Advances in H-Phosphonate Chemistry. Part 1. H-Phosphonate Esters: Synthesis and Basic Reactions - ResearchGate. (2014, November 10). Retrieved from [Link]

  • Phosphinate Chemistry in the 21st Century: A Viable Alternative to the Use of Phosphorus Trichloride in Organophosphorus Synthesis. | Accounts of Chemical Research - ACS Publications. (2013, August 2). Retrieved from [Link]

  • Handling air-sensitive reagents AL-134 - Division of Research Safety. (n.d.). Retrieved from [Link]

  • Hints for Handling Air-Sensitive Materials | Fauske & Associates. (2020, October 28). Retrieved from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22). Retrieved from [Link]

  • Any nucleic acid chemists here? trying to make my phosphitylations more consistent - Reddit. (2023, July 9). Retrieved from [Link]

  • Reactive intermediates in the H-phosphonate synthesis of oligonucleotides - Rsc.org. (n.d.). Retrieved from [Link]

  • H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides - Frontiers. (2020, November 13). Retrieved from [Link]

  • NMR-controlled titrations: characterizing aminophosphonates and related structures - ResearchGate. (2025, August 4). Retrieved from [Link]

  • Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies - Oxford Instruments. (n.d.). Retrieved from [Link]

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Troubleshooting

Technical Support Center: Troubleshooting P-H Bond Activation &amp; Functionalization

Welcome to the Advanced Technical Support Center for P-H bond activation. This guide is curated for researchers, synthetic chemists, and drug development professionals who are troubleshooting catalytic hydrophosphinylati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for P-H bond activation. This guide is curated for researchers, synthetic chemists, and drug development professionals who are troubleshooting catalytic hydrophosphinylation, cross-coupling of secondary phosphine oxides (SPOs), and related P-C bond-forming methodologies.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will examine the mechanistic causality behind common side reactions—such as disproportionation, homocoupling, and poor regioselectivity—and provide self-validating protocols to ensure reproducible, high-yield syntheses.

Section 1: Frequently Asked Questions (FAQs) on Side Reactions

Q1: Why am I observing significant amounts of phosphinic acid and secondary phosphines instead of my desired cross-coupling product when using Secondary Phosphine Oxides (SPOs)? A1: You are observing a classic disproportionation side reaction. SPOs exist in a delicate equilibrium between the pentavalent P(V) oxide and the highly reactive trivalent P(III) phosphinous acid tautomer. If the metal catalyst does not rapidly capture the P(III) tautomer, the SPOs will disproportionate under basic conditions or elevated temperatures. Causality & Solution: The tautomeric equilibrium heavily dictates the reaction pathway. Using specific solvents like tert-amyl alcohol (t-AmOH) has been empirically shown to promote the P(V) to P(III) tautomeric shift necessary for efficient P-H bond activation. This minimizes elimination and subsequent unwanted hydrophosphinylation side reactions[1].

Q2: In my catalytic hydrophosphinylation of alkynes/enynes, I am getting an intractable mixture of Markovnikov and anti-Markovnikov products. How do I control regioselectivity? A2: Regioselectivity in hydrophosphinylation is governed by the steric and electronic environment of the metal-hydride or metal-phosphide intermediate during the substrate insertion step[2]. Causality & Solution: The insertion of the unsaturated bond into the M-P or M-H bond determines the regiochemistry. For highly regioselective additions, bulky bidentate ligands or specific Brønsted acid co-catalysts are required. For example, in Ni-catalyzed asymmetric hydrophosphinylation of enynes, using chiral bisphosphine ligands like (S,S)-BDPP creates a rigid chiral pocket that dictates the transition state of the enyne insertion, completely suppressing the alternative regiochemical pathway[3].

Q3: During Hirao cross-coupling with aryl halides, I am seeing homocoupling of the aryl halide and unreacted P-H starting material. What is failing in the catalytic cycle? A3: In Pd-catalyzed Hirao couplings, oxidative addition is competitive between the Ar-X bond and the P-H bond[4]. If the P-H bond undergoes premature oxidative addition, or if the resulting Pd-phosphide complex is too stable, it stalls the catalytic cycle, leading to Ar-X homocoupling or catalyst deactivation. Causality & Solution: You must tune the polarity of the Ar-X bond and the electronic effects of the ancillary ligands. Aryl iodides generally outcompete P-H bonds for oxidative addition to Pd(0) centers. If you are forced to use aryl bromides, employ electron-rich, bulky ligands to accelerate the Ar-X oxidative addition and facilitate the subsequent reductive elimination of the newly formed C-P bond[4].

Section 2: Diagnostic Workflows

When a P-H functionalization reaction fails, identifying the specific side product via ³¹P NMR is the most efficient way to diagnose the failure point in the catalytic cycle.

Troubleshooting Start Issue: Low Yield & High Byproducts Check1 Identify Byproduct via 31P NMR Start->Check1 B1 Phosphinic Acid / Sec. Phosphine Check1->B1 B2 Ar-Ar Homocoupling Check1->B2 B3 Regioisomers (Markovnikov) Check1->B3 S1 Cause: Disproportionation. Action: Switch to t-AmOH or lower base pKa. B1->S1 S2 Cause: Slow Ar-X Ox. Add. Action: Use Aryl Iodides or electron-rich ligands. B2->S2 S3 Cause: Poor steric control. Action: Use rigid chiral bisphosphines (e.g. BDPP). B3->S3

Diagnostic logic tree for isolating and resolving side reactions in P-H functionalization.

Section 3: Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include specific in-process controls to verify that the intermediate catalytic species are behaving as expected.

Protocol A: Ni-Catalyzed Regio- and Enantioselective Hydrophosphinylation of Enynes

This protocol utilizes a rigid chiral pocket to suppress unwanted regiochemical insertion, yielding highly enantioselective P-chiral phosphines[3].

  • Catalyst Pre-formation (Glovebox Required): In a nitrogen-filled glovebox, charge a Schlenk tube with Ni(cod)₂ (5 mol%) and (S,S)-BDPP (6 mol%).

    • Causality: Ni(cod)₂ is highly sensitive to O₂. The glovebox prevents premature oxidation of the Ni(0) center to inactive Ni(II) species, which would otherwise fail to coordinate the SPO and lead to disproportionation.

  • Activation: Add 2.0 mL of anhydrous THF and stir for 30 minutes at room temperature. The solution should turn a deep, homogeneous color, indicating the formation of the active chiral catalyst resting state[3].

  • Substrate Addition: Add the enyne substrate (1.0 equiv) followed by the secondary phosphine oxide (2.0 equiv).

    • Causality: Using an excess of SPO compensates for any trace oxidative loss and drives the P(V) ⇌ P(III) equilibrium toward the product-forming transition state.

  • Reaction Monitoring: Stir at room temperature. Monitor the reaction via ³¹P NMR every 4 hours. You should observe the disappearance of the SPO peak and the emergence of a single product peak, confirming high regioselectivity.

  • Workup: Quench with deionized water, extract with ethyl acetate, and purify via silica gel flash chromatography.

Protocol B: Palladium-Catalyzed Cross-Coupling of SPOs (Hirao Coupling)

This protocol is optimized to prevent Ar-X homocoupling by balancing the rate of oxidative addition[4].

  • Reagent Assembly: Combine Pd(OAc)₂ (3 mol%), dppb (4 mol%), and the aryl halide (1.0 equiv) in a dry Schlenk flask under argon.

  • Base & Nucleophile Addition: Add the SPO (1.2 equiv) and N,N-diisopropylethylamine (DIPEA) (1.5 equiv).

    • Causality: Palladium must maintain an oxidation state of 0 at the beginning of the catalytic cycle. Pd(OAc)₂ is reduced in situ. A mild organic base like DIPEA facilitates the removal of HX generated during the P-H activation step without causing the base-catalyzed disproportionation of the SPO often seen with stronger inorganic bases[4].

  • Heating: Heat the mixture to 90°C in toluene for 12 hours.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove precipitated Pd black, concentrate under reduced pressure, and purify.

Section 4: Quantitative Data & Optimization

The following tables summarize the critical variables that dictate the success or failure of P-H bond activation workflows.

Table 1: Effect of Solvent on P(V)-P(III) Tautomerism and Yield [1]

Solvent P(V) to P(III) Shift Primary Side Reaction Observed Typical Yield
DMF Poor Elimination / Hydrophosphinylation Low (<40%)
Toluene Moderate Disproportionation Moderate (40-60%)

| tert-Amyl Alcohol (t-AmOH) | Excellent | Suppressed | High (>80%) |

Table 2: Ligand Effects on Regioselectivity in Ni-Catalyzed Hydrophosphinylation [3][5]

Ligand Type Steric Environment Regioselectivity Enantiomeric Excess (ee)
Achiral Monophosphine Open / Flexible Mixed (Markovnikov/Anti) N/A (0%)
(S)-BINAP Axially Chiral Poor 1,2-addition Low (<40%)

| (S,S)-BDPP | Rigid Chiral Pocket | High (Anti-Markovnikov) | Excellent (>90%) |

Section 5: Mechanistic Pathways

Understanding the bifurcation points in the catalytic cycle is essential for minimizing side reactions. The diagram below illustrates where the desired pathway diverges into common failure states.

Mechanism Cat Metal Catalyst (Ni, Pd, Ru) Taut SPO Tautomerization P(V) ⇌ P(III) Cat->Taut Base/Solvent OxAdd Oxidative Addition / Coordination Taut->OxAdd M-P bond formation Side1 Side Reaction: Disproportionation Taut->Side1 Uncaptured P(III) Side2 Side Reaction: Homocoupling OxAdd->Side2 Slow Ar-X addition Insert Substrate Insertion (Alkyne/Enyne/Ar-X) OxAdd->Insert RedElim Reductive Elimination Insert->RedElim RedElim->Cat Catalyst Regeneration Prod Target P-C Coupled Product RedElim->Prod

Catalytic cycle of P-H activation highlighting critical nodes for side-reaction divergence.

References[1] Green, Palladium-Catalyzed Synthesis of Benzylic H-phosphinates from Hypophosphorous Acid and Benzylic Alcohols. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpysqkd4gKOcYl_a9EnGn5bOSl4q7tsNhD_s2AqAoAnRPhsQ6vCXbKxFFEG8gC7RzWqMuN_3BOnmbeouI1wsA-iYGPorlw2ytLhH7Ns-8TLeNTsGwxoZ3BLPa6VZmThln6syNPm45NVFGWxdU=[2] Broken Promises? On the Continued Challenges Faced in Catalytic Hydrophosphination. Source: acs.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4vl2GGv2S0YgvBNq2EvTIsC6Skd6IsJGTpj5kAbDo7FAkaQ5z0s8DnZxZHfVXLi8lOIZethNe3MgKwv0i1BpgSvL6Nvnnwa62APJkVWJhXO16KQfCHFCsgFkZ_EqMchUf04WkE6RSRmkjJNQ=[3] Ni-catalyzed asymmetric hydrophosphinylation of conjugated enynes and mechanistic studies. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbjBpbobTzrcfJOQBi8xss3QEcdHVx0M_-De25I0xI6MezzPVGSvXXWW-Mbmep9OE-FrQ6UbSnsRTtD0uJt8jPAfOdeRgElx-dNp5W5mTqPV-hR2kpwea-RZB8H9vHR6W4ecSFy0--v1CEbDA=[5] Nickel/Brønsted acid dual-catalyzed regio- and enantioselective hydrophosphinylation of 1,3-dienes: access to chiral allylic phosphine oxides. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7OJYuXbtK_c4mZeDbp-pCKMTEstBavN6Uslv81FUoWWzATUC20g-d5jkSdUv1PggWMKUfJqVvueB-7xpcZQDFtyVM2Mil5NEUu1RUuGxzxGevy3LB8K39m5qmQrlaMBfMiuFuI8P9XKAAEkU=[4] Hirao coupling. Source: wikipedia.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwxl8bwg3Aw6UiFgngvW8EwohJCWHf19fs8m7tqLktpL-TTGt2EWDsBkgRX0-nqky6_CL1f0DW7z70nASpQ38cjnZSCx0e8aBv1MKpMlvdrGpTPSUARGGJp6h77dY5TbGwRT48Ewkr

Sources

Optimization

Technical Support Center: Purification Strategies for Reactions Involving Ethyl Methylphosphinate

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are facing the common challenge of removing unreacted ethyl methylphosphinate from their...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are facing the common challenge of removing unreacted ethyl methylphosphinate from their reaction mixtures. As a neutral organophosphorus compound, its intermediate polarity and chemical stability can complicate straightforward purification. This document provides in-depth, field-proven troubleshooting advice, detailed protocols, and the causal logic behind each purification strategy to empower you to make informed decisions in your work.

Introduction: The Challenge of Ethyl Methylphosphinate

Ethyl methylphosphinate (CAS: 16391-07-4) is a valuable reagent in various synthetic applications. However, its physical properties often lead to co-elution with desired products during chromatography or co-extraction during aqueous workups. Incomplete removal can interfere with subsequent reaction steps, complicate product characterization, and impact the purity of the final compound. This guide offers a systematic approach to tackling this purification challenge.

At-a-Glance: Method Selection

For quick reference, the table below summarizes the primary methods for removing ethyl methylphosphinate, outlining their underlying principles, advantages, and limitations.

MethodPrinciple of SeparationProsConsBest Suited For...
Liquid-Liquid Extraction Differential solubility between two immiscible liquid phases.Fast, scalable, inexpensive for bulk removal.Low efficiency for compounds with similar polarities. May require multiple extractions.Initial, crude purification where the product and impurity have significantly different polarities.
Flash Column Chromatography Differential adsorption onto a solid stationary phase.High resolution, widely applicable, can separate compounds with very similar properties.Can be time-consuming and solvent-intensive. Requires method development.Isolating pure product when extraction is insufficient. Separating products with polarities close to the impurity.
Distillation (Vacuum) Separation based on differences in boiling points.Excellent for large scales and thermally stable, non-volatile products. Can be very efficient.Requires the product to be thermally stable and have a significantly different boiling point. Not suitable for non-volatile or heat-sensitive products.Purifying thermally stable liquid products where the boiling point difference is >25 °C.
Chemical Scavenging/Conversion Selective chemical reaction to transform the impurity into a more easily separable species.Highly selective. Can remove trace amounts.Requires a specific reagent that does not react with the desired product. Introduces new reagents to the mixture.Cases where other methods fail or for removing final traces of the impurity.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification process in a practical question-and-answer format.

Q1: My initial aqueous workup isn't removing the ethyl methylphosphinate. Why, and what should I do?

Expert Analysis: Ethyl methylphosphinate is a neutral ester with moderate polarity (XLogP3: 1.1). It does not have an acidic or basic handle, so its partitioning behavior is not significantly affected by changes in the aqueous phase pH. It possesses some solubility in both organic solvents and, to a lesser extent, water, making a clean separation by a simple extraction challenging.

Recommended Strategy: Enhanced Liquid-Liquid Extraction

The goal is to maximize the partitioning coefficient of your product into one phase while keeping the ethyl methylphosphinate in the other.

  • If your product is non-polar: Use a highly non-polar organic solvent (e.g., hexane, heptane) and a polar aqueous phase (brine). The non-polar solvent will preferentially solvate your product, while the highly polar brine will disfavor the moderately polar ethyl methylphosphinate, pushing it into the organic phase to a lesser degree than your product. Multiple extractions (3-5 times) with fresh solvent are critical.

  • If your product is polar/water-soluble: This is more challenging. Consider a "reverse" extraction. Use a moderately polar organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to selectively pull the ethyl methylphosphinate out of the aqueous phase. Again, multiple extractions are key.

Q2: I'm trying flash column chromatography, but the product and ethyl methylphosphinate are co-eluting. How can I improve my separation?

Expert Analysis: Co-elution occurs when the product and impurity have very similar affinities for the stationary phase in the chosen mobile phase. To achieve separation, you must amplify the subtle differences in their polarity.

Recommended Strategies:

  • Optimize the Mobile Phase:

    • Reduce Solvent Strength: If using a normal-phase system (silica gel), decrease the concentration of the polar solvent (e.g., from 20% EtOAc in Hexane to 10% or 5%). This will increase the retention time of all compounds but may create greater separation between peaks.

    • Change Solvent Selectivity: Swap one of the mobile phase components for a solvent with different properties. For instance, if you are using EtOAc/Hexane, try DCM/Methanol or Acetone/Toluene. These solvents interact differently with the analytes and the stationary phase, which can alter the elution order and improve resolution.

  • Consider a Different Stationary Phase:

    • If normal-phase silica isn't working, consider reverse-phase (C18) chromatography. In this system, elution is driven by polarity, with non-polar compounds being retained more strongly. This can sometimes reverse the elution order and provide the separation needed.

Q3: My product is a non-volatile solid, but it's contaminated with residual ethyl methylphosphinate oil. Is there a method other than chromatography?

Expert Analysis: This is an ideal scenario for leveraging the volatility of ethyl methylphosphinate. Since your product is a non-volatile solid, you can remove the liquid impurity by evaporation under specific conditions.

Recommended Strategy: High-Vacuum Evaporation or Co-evaporation

  • Direct Evaporation: Place the sample on a high-vacuum line (Schlenk line) at room temperature or with gentle warming (30-40°C). The vapor pressure of ethyl methylphosphinate, while not extremely high, is sufficient for it to be slowly removed under high vacuum.

  • Co-evaporation: Dissolve or suspend your solid product in a low-boiling, non-polar solvent like hexane or pentane. Connect it to a rotary evaporator and remove the solvent. Repeat this process 2-3 times. The hexane vapor will act as a carrier gas, helping to azeotropically remove the traces of the higher-boiling phosphinate.

Q4: All physical separation methods have failed. Is there a chemical way to eliminate the impurity?

Expert Analysis: Yes. When physical methods are ineffective, a chemical approach can be highly successful. The strategy involves selectively transforming the neutral and problematic ethyl methylphosphinate ester into an ionic species that is trivial to remove. The P-O-C bond in the ester is susceptible to hydrolysis under basic conditions.

Recommended Strategy: Selective Basic Hydrolysis

This protocol converts the ethyl methylphosphinate into the sodium salt of ethyl methylphosphonic acid. This ionic salt is highly water-soluble and completely insoluble in common organic solvents.

Caution: This method is only suitable if your desired product is stable to basic (e.g., NaOH) conditions. Always run a small-scale test reaction first.

Experimental Protocols

Workflow for Method Selection

The following diagram provides a logical decision-making process to help you select the most appropriate purification strategy.

Figure 1. Decision tree for selecting a purification method.

Protocol 1: Liquid-Liquid Extraction Workflow

This protocol is for the initial bulk removal of ethyl methylphosphinate from a product that is significantly less polar.

G step1 1. Dissolve crude mixture in non-polar solvent (e.g., Hexane) step2 2. Transfer to separatory funnel step1->step2 step3 3. Add equal volume of Brine (sat. NaCl) step2->step3 step4 4. Shake vigorously & vent step3->step4 step5 5. Allow layers to separate step4->step5 step6 6. Drain aqueous layer step5->step6 step7 7. Repeat steps 3-6 (2-4 more times) step6->step7 step8 8. Collect organic layer, dry (e.g., MgSO4), and concentrate step7->step8

Figure 2. Workflow for an extractive workup.

Step-by-Step Methodology:

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, DCM, or hexane) in which your product is soluble.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of an immiscible aqueous phase (e.g., deionized water or brine).

  • Stopper the funnel, invert it, and vent to release any pressure. Shake vigorously for 30-60 seconds.

  • Place the funnel upright in a ring stand and allow the layers to fully separate.

  • Drain the lower layer. The location of your product (top or bottom layer) depends on the relative densities of the solvents used.

  • Repeat the extraction of the organic layer with fresh aqueous phase at least two more times to maximize the removal of water-soluble impurities.

  • Collect the organic layer containing your product, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Protocol 2: Flash Column Chromatography
  • Adsorbent: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% Hexane).

  • Packing: Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase.

  • Gradient: Gradually increase the polarity of the mobile phase (e.g., by slowly increasing the percentage of ethyl acetate in hexane).

  • Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify which ones contain your purified product, free of ethyl methylphosphinate.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Selective Basic Hydrolysis
  • Dissolution: Dissolve the crude mixture containing your product and ethyl methylphosphinate in a solvent that is compatible with aqueous bases, such as Tetrahydrofuran (THF) or Methanol.

  • Base Addition: Cool the solution in an ice bath (0 °C). Add 1.1 to 1.5 molar equivalents (relative to the phosphinate) of 1M aqueous Sodium Hydroxide (NaOH) dropwise.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor the disappearance of the ethyl methylphosphinate starting material by a suitable technique (e.g., GC-MS, LC-MS, or ³¹P NMR). The reaction may take several hours.

  • Workup: Once the reaction is complete, remove the organic solvent (THF/Methanol) on a rotary evaporator.

  • Extraction: Add water and a water-immiscible organic solvent (e.g., Ethyl Acetate) to the residue. The sodium salt of ethyl methylphosphonic acid will remain exclusively in the aqueous layer, while your (presumably base-stable and organic-soluble) product will be in the organic layer.

  • Purification: Separate the layers. Wash the organic layer with brine, dry it over an anhydrous drying agent, and concentrate it to yield the purified product.

Physical & Chemical Properties Summary

PropertyValueSource
CAS Number 16391-07-4
Molecular Formula C₃H₉O₂P
Molecular Weight 108.08 g/mol
Appearance Liquid
Boiling Point 115.7 °C @ 760 mmHg70 °C @ 15 mmHg
Density 1.051 g/cm³
Flash Point 36.6 °C
XLogP3 (Polarity) 1.127

References

  • Separation behavior and composition analysis of organophosphorus compounds by gel permeation chromatography. J-Stage. [Link]

  • Ethyl methylphosphinate | C3H8O2P+. PubChem, National Institutes of Health. [Link]

  • The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases. PMC, National Institutes of Health. [Link]

  • Exploring the Role of Gas Chromatography in Organophosphate Analysis. Drawell. [Link]

  • Analysis of Organophosphorus Compounds by GC/MS. cromlab-instruments.es. [Link]

  • Chromatographic Techniques for the Analysis of Organophosphate Pesticides with their Extraction Approach: A Review (2015-2020). ResearchGate. [Link]

  • Experimental study for adsorption and photoc
Troubleshooting

Technical Support Center: Stabilization of Ethyl Methylphosphinate

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethyl methylphosphinate. This guide is designed to provide in-depth, field-tested insights into the cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethyl methylphosphinate. This guide is designed to provide in-depth, field-tested insights into the challenges associated with the stability of ethyl methylphosphinate, particularly under basic conditions. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Question 1: Why is my ethyl methylphosphinate degrading in basic aqueous solutions?

Answer: Ethyl methylphosphinate, like other phosphinate and phosphonate esters, is susceptible to base-catalyzed hydrolysis. This degradation occurs because the phosphorus atom is electrophilic (electron-deficient) and is readily attacked by nucleophiles, such as the hydroxide ion (OH⁻) prevalent in basic solutions.

The reaction proceeds via a nucleophilic acyl substitution-type mechanism at the phosphorus center. The hydroxide ion attacks the phosphorus atom, forming a transient, high-energy pentavalent intermediate. Subsequently, the ethoxy group (⁻OCH₂CH₃) is eliminated as the leaving group, which is then protonated by water to form ethanol. The final product is the highly stable methylphosphinate salt. This process is effectively irreversible under basic conditions because the resulting carboxylate-like phosphinate anion is resonance-stabilized and shows no tendency to react with the alcohol.

The rate of this hydrolysis is highly dependent on the concentration of hydroxide ions; therefore, as the pH increases, the degradation of your compound will accelerate significantly.

Mechanism: Base-Catalyzed Hydrolysis of Ethyl Methylphosphinate

The diagram below illustrates the nucleophilic attack by a hydroxide ion on the phosphorus center of ethyl methylphosphinate, leading to the cleavage of the P-O-C ester bond.

Mechanism of base-catalyzed hydrolysis.
Question 2: Besides pH, what other factors can accelerate the degradation of my compound?

Answer: Several factors beyond pH can significantly influence the stability of ethyl methylphosphinate:

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing stock solutions or running experiments at elevated temperatures, even for short periods, can lead to substantial degradation. For every 10°C increase, the reaction rate can approximately double.

  • Solvent System: The choice of solvent is critical. While aqueous buffers are common, the presence of water is a prerequisite for hydrolysis. If your experimental design allows, using anhydrous aprotic solvents (e.g., DMSO, DMF) will dramatically inhibit this degradation pathway. The presence of water in a solvent system directly contributes to hydrolysis.

  • Steric Hindrance: The structure of the organophosphorus compound itself plays a role. While you are working with ethyl methylphosphinate, it's a known principle that bulkier groups attached to the phosphorus atom can sterically hinder the approach of the hydroxide nucleophile, thus slowing the rate of hydrolysis. For instance, ethyl di-tert-butylphosphinate hydrolyzes significantly slower than ethyl diethylphosphinate.

  • Electronic Effects: Electron-withdrawing groups attached to the phosphorus atom increase its electrophilicity, making it more susceptible to nucleophilic attack and accelerating hydrolysis. Conversely, electron-donating groups can slightly decrease the rate.

Troubleshooting Guide

Problem 1: My ethyl methylphosphinate is degrading much faster than literature values suggest. What could be wrong?

This common issue often points to unaccounted variables in the experimental setup. Use the following checklist to diagnose the problem.

Potential Cause Explanation & Troubleshooting Steps
Incorrect pH The pH of your solution may be higher than intended. Action: Calibrate your pH meter immediately before use with fresh standards. If preparing your own buffers, re-verify the calculations and concentrations of the buffer components. Even small errors in pH can lead to exponential increases in degradation rate.
Temperature Fluctuations Your samples may be exposed to higher temperatures than recorded. Action: Ensure samples are stored in a calibrated, temperature-controlled environment (e.g., refrigerator, incubator). Avoid leaving solutions on a benchtop under direct light or near heat-generating equipment for extended periods.
Contaminants The presence of unexpected catalysts can accelerate degradation. Action: Use high-purity (e.g., HPLC-grade) water and solvents. Ensure all glassware is scrupulously clean. If working with biological samples, consider the presence of endogenous enzymes like phosphatases that could be contributing to degradation.
Moisture in "Anhydrous" Solvents Anhydrous solvents can absorb atmospheric moisture if not handled properly. Action: Use freshly opened bottles of anhydrous solvents or solvents dried over molecular sieves. Handle under an inert atmosphere (e.g., nitrogen or argon) where possible.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing rapid degradation issues.

Troubleshooting_Workflow start Unexpectedly Rapid Degradation Observed check_ph Is the pH of the solution accurately measured and < 8? start->check_ph check_temp Are samples maintained at a consistent, low temperature (e.g., 4°C)? check_ph->check_temp Yes stabilize Implement Stabilization Protocol: - Use a tightly controlled buffer (pH 6-7.5) - Reduce temperature - Consider aprotic co-solvents check_ph->stabilize No (pH is high or unknown) check_purity Are all reagents (solvents, water) of high purity and free of contaminants? check_temp->check_purity Yes check_temp->stabilize No (Temperature is high or fluctuating) check_purity->stabilize Yes (All factors checked, yet degradation persists) check_purity->stabilize No (Purity is questionable) end_node Problem Resolved stabilize->end_node

Workflow for diagnosing degradation issues.
Problem 2: How can I actively stabilize my ethyl methylphosphinate formulation under basic conditions?

Answer: While complete stabilization in a highly basic aqueous environment is challenging, you can significantly slow the degradation rate through several strategies:

  • Strict pH Control: This is the most critical factor. Use a high-capacity buffer system to maintain the pH in the near-neutral range (pH 6.0-7.5), where the rate of hydrolysis is at its minimum. Avoid alkaline buffers if at all possible. Some literature suggests that high concentrations of specific alkaline buffers, like 2-amino-2-methyl-1-propanol, can stabilize certain phosphate esters, but this effect is highly compound-specific and should be validated for ethyl methylphosphinate.

  • Reduce Temperature: Store all stock solutions and formulations at low temperatures (2-8°C) and protect them from light. Perform experiments on ice when feasible.

  • Use of Co-solvents: If your application allows, reducing the activity of water by adding a miscible, aprotic co-solvent (e.g., DMSO, propylene glycol, or ethanol) can decrease the hydrolysis rate.

  • Lyophilization: For long-term storage, remove water entirely by lyophilizing (freeze-drying) the compound, preferably from a slightly acidic or neutral solution. The resulting powder will be significantly more stable. Reconstitute immediately before use.

Experimental Protocols

Protocol 1: Conducting a Stability Study

This protocol outlines a method to quantify the stability of ethyl methylphosphinate under your specific experimental conditions.

Objective: To determine the degradation rate of ethyl methylphosphinate at a specific pH and temperature.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of ethyl methylphosphinate (e.g., 10 mg/mL) in a suitable organic solvent like acetonitrile.

    • Prepare the desired aqueous buffer solution (e.g., 100 mM phosphate buffer, pH 8.5). Ensure the pH is accurately measured.

  • Initiation of Experiment:

    • Equilibrate the buffer solution to the desired study temperature (e.g., 25°C or 37°C).

    • Spike the buffer with the stock solution to a final concentration (e.g., 100 µg/mL). Ensure the volume of organic solvent is minimal (<1%) to avoid altering the buffer properties. Mix thoroughly.

    • Immediately take a sample and quench the degradation. This is your T=0 time point. Quenching can be achieved by adding an equal volume of cold acetonitrile or by acidifying the sample with formic acid to a pH < 4.

  • Time-Course Sampling:

    • Incubate the solution at the constant study temperature.

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and quench them using the same method as the T=0 sample.

  • Analysis:

    • Analyze all quenched samples for the remaining concentration of ethyl methylphosphinate and the appearance of its hydrolysis product, methylphosphonic acid.

    • A suitable analytical method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Reversed-phase HPLC with a C18 column can also be used.

  • Data Interpretation:

    • Plot the concentration of ethyl methylphosphinate versus time.

    • Determine the order of the reaction (typically pseudo-first-order) and calculate the degradation rate constant (k) and the half-life (t½) of the compound under your test conditions.

Protocol 2: Sample Analysis by LC-MS/MS

Objective: To quantify ethyl methylphosphinate and its primary degradant, methylphosphonic acid.

Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer.

Procedure:

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A typical gradient would be to start at 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), likely in both positive (for ethyl methylphosphinate) and negative (for methylphosphonic acid) modes.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example - must be optimized):

      • Ethyl Methylphosphinate: Determine the precursor ion [M+H]⁺ and select a stable product ion.

      • Methylphosphonic Acid: Determine the precursor ion [M-H]⁻ and select a stable product ion.

  • Quantification:

    • Prepare a calibration curve using standards of known concentrations for both the parent compound and the degradant.

    • Analyze the study samples and quantify the concentrations based on the calibration curve.

References

  • Process for the stabilization of organic esters of phosphoric acid.
  • Technical Support Center: Stability of Phosphonic Acid Esters in Aqueous Solutions. Benchchem.
  • Determination of Diisopropyl Methylphosphonate, Ethyl Methylphosphonic Acid, Isopropyl Methylphosphonic Acid, Methylphosphonic Acid and Pinacolyl Methylphosphonic Acid in Soil by Pressurized Fluid Extraction and Analyzed by Liquid Chromatography/Tandem Mass Spectrometry.
  • Navigating Stability: A Comparative Guide to the Hydrolysis of Phosphonate and Phosph
  • High-Temperature Stability of Phosphate Esters in Co
  • Analysis of methylphosphonic acid, ethyl methylphosphonic acid and isopropyl methylphosphonic acid at low microgram per liter levels in groundw
  • The Hydrolysis of Phosphinates and Phosphon
  • The Hydrolysis of Phosphinates and Phosphon
  • Hypochlorous Acid-Gated Hydrolysis of a Phosphin
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
  • Phosphon
  • Design, Synthesis and Study of Catalysts for Organophosphate Ester Hydrolysis.
  • Alkaline Hydrolysis of Organophosphorus Pesticides: The Dependence of the Reaction Mechanism on the Incoming Group Conformation.
  • Phosphate Ester Hydrolysis in Aqueous Solution: Associative versus Dissociative Mechanisms.
  • Technical Support Center: Degradation of Ethyl Phosphorodiamid
  • Experimental study for adsorption and photocatalytic reaction of ethyl methylphosphonate molecule as organophosphorus compound adsorbed

Reference Data & Comparative Studies

Comparative

Distinguishing Ethyl Methylphosphinate from Diethyl Methylphosphonate via NMR: A Comprehensive Analytical Guide

Organophosphorus compounds are ubiquitous in advanced chemical synthesis, agrochemical development, and are strictly monitored under the Chemical Weapons Convention (CWC) as either precursors or degradation products[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Organophosphorus compounds are ubiquitous in advanced chemical synthesis, agrochemical development, and are strictly monitored under the Chemical Weapons Convention (CWC) as either precursors or degradation products[1]. In analytical workflows, distinguishing between structurally analogous organophosphonates and organophosphinates is a frequent challenge.

This guide provides a definitive, self-validating methodology to differentiate ethyl methylphosphinate (EMP) from diethyl methylphosphonate (DEMP) using Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural Causality and NMR Theory

The fundamental difference between EMP and DEMP lies in the substitution pattern around their pentavalent, tetrahedral phosphorus (P(IV)) centers. This structural variance dictates their distinct NMR behaviors:

  • Ethyl methylphosphinate (EMP): Features a direct phosphorus-hydrogen (P-H) bond. The high s-orbital character of the P-H bond in a tetrahedral geometry allows nuclear spin information to be transmitted highly efficiently through the bonding electrons via the Fermi contact mechanism. This results in an exceptionally large scalar coupling constant ( 1JPH​≈500–600 Hz)[2]. Furthermore, because the phosphorus atom is bonded to four different groups (=O, -H, -CH₃, and -OCH₂CH₃), it is a chiral stereocenter . This chirality breaks the symmetry of the adjacent ethoxy group, rendering the two protons of the methylene (-CH₂-) unit diastereotopic and magnetically inequivalent.

  • Diethyl methylphosphonate (DEMP): Lacks a P-H bond, featuring instead two equivalent ethoxy groups[3]. Because the molecule possesses a plane of symmetry, the phosphorus is prochiral. Consequently, the methylene protons within the ethoxy groups are enantiotopic and do not exhibit the complex diastereotopic splitting seen in EMP in achiral solvents[4].

Diagnostic NMR Markers

The table below summarizes the critical quantitative data used to distinguish the two compounds.

NMR FeatureEthyl methylphosphinate (EMP)Diethyl methylphosphonate (DEMP)Diagnostic Value
Phosphorus Oxidation P(IV)P(IV)Low
¹H NMR: P-H Signal ~7.14 ppm (doublet, 1JPH​≈540 Hz)AbsentCritical (Primary Marker)
¹H NMR: P-CH₃ Signal ~1.5 ppm (doublet of doublets, 2JPH​≈15 Hz, 3JHH​≈2 Hz)~1.5 ppm (doublet, 2JPH​≈17 Hz)High
¹H NMR: O-CH₂ Signal ~4.1 ppm (complex multiplet, diastereotopic)~4.1 ppm (doublet of quartets, enantiotopic)High (Chirality Indicator)
³¹P{¹H} NMR (Decoupled) ~25 ppm (singlet)~25–30 ppm (singlet)Low
³¹P NMR (Coupled) ~25 ppm (doublet of quartets, 1JPH​≈540 Hz)~25–30 ppm (multiplet, no large 1JPH​ )Critical (Validation Marker)

Experimental Methodology: A Self-Validating Protocol

To ensure absolute scientific trustworthiness, the analytical protocol must be internally consistent. The coupling constant ( 1JPH​ ) extracted from the ¹H spectrum must perfectly match the 1JPH​ extracted from the proton-coupled ³¹P spectrum.

Step 1: Sample Preparation

Dissolve 15–20 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl₃). Add a trace amount of tetramethylsilane (TMS) as an internal reference for ¹H (0.00 ppm). For ³¹P NMR, use an external coaxial insert containing 85% H₃PO₄ (0.00 ppm).

Step 2: ¹H NMR Acquisition (Avoiding the Spectral Width Trap)

Acquire the spectrum at 400 MHz.

  • Critical Causality Adjustment: You must expand the Spectral Width (SW) to at least 16 ppm (e.g., -2 to 14 ppm). Because the 1JPH​ coupling in EMP is massive (~540 Hz), the two peaks of the P-H doublet will manifest at approximately 6.4 ppm and 7.8 ppm on a 400 MHz instrument[2]. Novice operators using a default 10 ppm SW frequently miss one of the peaks or misidentify them as two separate, uncoupled singlets.

Step 3: ³¹P{¹H} NMR Acquisition (Proton-Decoupled)

Acquire a standard decoupled spectrum to establish the baseline chemical shift. Both EMP and DEMP will present as sharp singlets in the +25 to +30 ppm region, confirming sample homogeneity.

Step 4: ³¹P NMR Acquisition (Proton-Coupled) - The Validation Step

Disable the proton decoupling channel and re-acquire the spectrum.

  • If EMP: The singlet will violently split into a massive doublet (further split into quartets by the methyl group). Measure this primary splitting; it must mathematically equal the 1JPH​ (in Hz) observed in the ¹H spectrum. This cross-validation proves the signals originate from the exact same P-H bond system.

  • If DEMP: The singlet will resolve into a complex, narrow multiplet driven by smaller 2JPH​ (methyl) and 3JPH​ (ethoxy) couplings, definitively ruling out a direct P-H bond[4].

Analytical Workflow Visualization

NMR_Workflow Start Unknown Organophosphorus Sample (EMP vs. DEMP) H1_NMR Acquire 1H NMR (Ensure SW > 15 ppm) Start->H1_NMR Decision_1H Doublet at ~7.1 ppm with ¹J_PH > 500 Hz? H1_NMR->Decision_1H EMP_Path P-H Bond Present Decision_1H->EMP_Path Yes DEMP_Path No P-H Bond Decision_1H->DEMP_Path No P31_NMR Acquire Proton-Coupled 31P NMR EMP_Path->P31_NMR DEMP_Path->P31_NMR Decision_31P Massive Doublet Matching ¹J_PH? P31_NMR->Decision_31P EMP_Final Confirmed: EMP (Ethyl methylphosphinate) Decision_31P->EMP_Final Yes DEMP_Final Confirmed: DEMP (Diethyl methylphosphonate) Decision_31P->DEMP_Final No

Workflow for distinguishing EMP and DEMP via self-validating 1H and 31P NMR spectroscopy.

References

  • Chapter III. A review of spiking chemicals used in the first 40 OPCW Proficiency Tests CERES Research Repository (Cranfield University)[Link]

  • HIGHLY EMISSIVE CHIRAL LANTHANIDE(III) COMPLEXES FOR LABELLING AND IMAGING Durham E-Theses (Durham University)[Link]

  • Screening and Identification of Organophosphorus Compounds Related to the Chemical Weapons Convention with 1D and 2D NMR Spectroscopy Analytical Chemistry (ACS Publications)[Link]

  • The NMR 'split peak effect' in cell suspensions Open Research Repository (Australian National University)[Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Methylphosphinates

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Methylphosphinates Methylphosphinates are organophosphorus compounds characterized by a phosphorus atom bonded to a methyl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methylphosphinates

Methylphosphinates are organophosphorus compounds characterized by a phosphorus atom bonded to a methyl group, two oxygen atoms, and an alkyl or aryl group. Their versatile chemical properties have led to their application in diverse fields, including as flame retardants, catalysts, and intermediates in the synthesis of pharmaceuticals and agrochemicals. Furthermore, certain methylphosphinate derivatives are degradation products of chemical warfare nerve agents, making their sensitive and specific detection crucial for environmental monitoring and verification of the Chemical Weapons Convention.

Understanding the fragmentation behavior of methylphosphinates under different mass spectrometric conditions is paramount for their unambiguous identification and quantification in complex matrices. This guide will compare and contrast the fragmentation patterns of a homologous series of methylphosphinate esters (methyl, ethyl, and isopropyl methylphosphonates) under both hard (EI) and soft (ESI) ionization techniques.

Electron Ionization (EI) Mass Spectrometry: Unraveling the Core Structure

Electron Ionization (EI) is a high-energy ionization technique that imparts significant internal energy to the analyte molecule, leading to extensive fragmentation. This "hard" ionization is particularly useful for elucidating the fundamental structure of a molecule by breaking it down into characteristic fragment ions. For methylphosphinates, EI mass spectra are characterized by a series of cleavages around the central phosphorus atom.

General Fragmentation Pathways under EI

The fragmentation of alkyl methylphosphinates under EI is primarily driven by the stability of the resulting ions. The initial ionization event involves the removal of an electron, typically from one of the lone pairs on the oxygen atoms, to form a molecular ion (M•+). This high-energy molecular ion then undergoes a series of fragmentation reactions.

A key fragmentation pathway involves the cleavage of the P-O and C-O bonds. Alpha-cleavage, the breaking of a bond adjacent to a radical cation, is a common mechanism. For methylphosphinates, this can lead to the loss of the alkoxy group or the methyl group attached to the phosphorus.

Diagram: General EI Fragmentation of Alkyl Methylphosphinates

EI_Fragmentation M [R-O-P(O)(CH3)-O-R']⁺• Molecular Ion F1 [M - OR']⁺ M->F1 Loss of •OR' F2 [M - R']⁺ M->F2 Loss of •R' F3 [P(O)(CH3)OH]⁺• M->F3 McLafferty Rearrangement (if R' has γ-H) F4 [CH3PO2H]⁺• F1->F4 Rearrangement

Caption: General EI fragmentation pathways for alkyl methylphosphinates.

Comparative Fragmentation of Methyl, Ethyl, and Isopropyl Methylphosphonates

The following table summarizes the characteristic fragment ions observed in the EI mass spectra of methyl, ethyl, and isopropyl methylphosphonates. The data for ethyl and isopropyl methyl methylphosphonate are sourced from the NIST Mass Spectrometry Data Center[1][2]. Data for methyl methylphosphonate is inferred based on common fragmentation patterns of organophosphorus esters.

Fragment Ion m/z (Methyl Methylphosphonate) m/z (Ethyl Methylphosphonate) m/z (Isopropyl Methylphosphonate) Proposed Structure/Origin
[M]⁺•110138152Molecular Ion
[M-OCH₃]⁺79--Loss of methoxy radical
[M-OC₂H₅]⁺-93-Loss of ethoxy radical
[M-OC₃H₇]⁺--93Loss of isopropoxy radical
[CH₃P(O)OH]⁺•797979McLafferty rearrangement product or rearrangement from [M-OR]⁺
[PO₃H₂]⁺818181Rearrangement product
[CH₃PO₂H]⁺•797979Rearrangement product
[P(O)(OH)₂]⁺979797Rearrangement product

Note: The relative abundances of these ions will vary depending on the instrument and analytical conditions.

Electrospray Ionization (ESI) Tandem Mass Spectrometry: A Softer Approach for Molecular and Adduct Ion Analysis

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules ([M+H]⁺) or other adduct ions (e.g., [M+Na]⁺) with minimal in-source fragmentation. This makes it ideal for determining the molecular weight of the intact molecule. Structural information is then obtained through tandem mass spectrometry (MS/MS), where the precursor ion of interest is isolated and fragmented through collision-induced dissociation (CID).

General Fragmentation Pathways under ESI-MS/MS

In contrast to the radical-driven fragmentation in EI, the fragmentation of even-electron ions produced by ESI is governed by charge-driven processes. For protonated methylphosphinates, fragmentation pathways often involve the loss of neutral molecules such as alkenes (from the alkyl ester group) or formaldehyde.

A study on the fragmentation of isotopically labeled dimethyl methylphosphonate (DMMP), a compound structurally similar to methylphosphinates, revealed a notable fragmentation pathway involving the elimination of formaldehyde[3]. This suggests that similar rearrangements may occur in methylphosphinates.

Diagram: General ESI-MS/MS Fragmentation of Protonated Alkyl Methylphosphinates

ESI_Fragmentation MH [R-O-P(O)(CH3)-O-R' + H]⁺ Protonated Molecule F1 [M - Alkene + H]⁺ MH->F1 Loss of Alkene (from R') F2 [CH3P(O)(OH)2]⁺ MH->F2 Loss of Alkene (from R) F3 [M - CH₂O + H]⁺ MH->F3 Formaldehyde Loss

Caption: General ESI-MS/MS fragmentation pathways for protonated alkyl methylphosphinates.

Comparative Fragmentation of Methyl, Ethyl, and Isopropyl Methylphosphonates

The fragmentation of protonated alkyl methylphosphinates in ESI-MS/MS is expected to show a clear dependence on the nature of the alkyl ester group.

Precursor Ion Alkyl Group Major Fragment Ions (m/z) Neutral Loss Fragmentation Pathway
[M+H]⁺ (m/z 111)Methyl79CH₂O (30)Elimination of formaldehyde
[M+H]⁺ (m/z 139)Ethyl111, 97C₂H₄ (28)Loss of ethene
[M+H]⁺ (m/z 153)Isopropyl111, 97C₃H₆ (42)Loss of propene

The loss of an alkene is a common fragmentation pathway for protonated esters and ethers in ESI-MS/MS. This reaction proceeds through a charge-remote fragmentation mechanism. For ethyl methylphosphonate, the loss of ethene (28 Da) would be a characteristic fragmentation. Similarly, for isopropyl methylphosphonate, the loss of propene (42 Da) would be expected.

Experimental Protocols

To ensure the reproducibility and validity of mass spectrometric data, standardized analytical protocols are essential. The following sections provide detailed, step-by-step methodologies for the analysis of methylphosphinates using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and thermally stable compounds. As methylphosphinates are relatively polar, derivatization is often required to improve their chromatographic behavior and thermal stability. A common derivatization method is silylation, which replaces the acidic proton (if present) with a trimethylsilyl (TMS) group. For methylphosphinate esters, which lack an acidic proton, direct analysis is possible, but derivatization of any corresponding phosphonic acids is crucial for their simultaneous analysis[4].

Diagram: GC-MS Workflow for Methylphosphinate Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Matrix Extraction Solvent Extraction Sample->Extraction Derivatization Silylation (e.g., with BSTFA) Extraction->Derivatization Injection GC Inlet Injection Derivatization->Injection Separation Capillary GC Column Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Spectrometer Detection Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Library_Search NIST Library Search Data_Acquisition->Library_Search Quantification Quantification Library_Search->Quantification

Caption: A typical workflow for the GC-MS analysis of methylphosphinates.

Step-by-Step GC-MS Methodology:

  • Sample Preparation:

    • For liquid samples, a simple dilution with a suitable solvent (e.g., dichloromethane or ethyl acetate) may be sufficient.

    • For solid samples, extraction using a method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is necessary. A method for alkylphosphonic acids involves ion-pair SPE on activated charcoal[4].

  • Derivatization (for corresponding acids):

    • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat the mixture at 70°C for 30 minutes.

  • GC-MS Analysis:

    • Injector: Splitless mode at 250°C.

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify peaks based on their retention times and mass spectra.

    • Confirm the identity of the compounds by comparing their mass spectra to a reference library such as the NIST/EPA/NIH Mass Spectral Library.

    • Quantify the analytes using an internal standard method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is the method of choice for the analysis of polar and thermally labile compounds that are not amenable to GC-MS without derivatization. This technique allows for the direct analysis of methylphosphinates in aqueous samples.

Diagram: LC-MS/MS Workflow for Methylphosphinate Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Aqueous Sample Filtration Filtration (0.22 µm) Sample->Filtration Dilution Dilution with Mobile Phase Filtration->Dilution Injection Autosampler Injection Dilution->Injection Separation Reversed-Phase C18 Column Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Fragmentation Collision-Induced Dissociation (CID) Ionization->Fragmentation Detection Tandem Mass Spectrometer Detection Fragmentation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition MRM_Analysis MRM Peak Integration Data_Acquisition->MRM_Analysis Quantification Quantification MRM_Analysis->Quantification

Caption: A typical workflow for the LC-MS/MS analysis of methylphosphinates.

Step-by-Step LC-MS/MS Methodology:

  • Sample Preparation:

    • For aqueous samples, filter through a 0.22 µm syringe filter to remove particulates.

    • Dilute the sample with the initial mobile phase if necessary to bring the analyte concentration within the calibration range.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph:

      • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40°C.

    • Mass Spectrometer:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Ion Source Parameters: Optimize for the specific instrument, but typical values include a capillary voltage of 3.5 kV, a source temperature of 150°C, and a desolvation temperature of 400°C.

      • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. Select precursor ions ([M+H]⁺) and characteristic product ions for each analyte.

  • Data Analysis:

    • Identify and quantify the analytes based on their retention times and specific MRM transitions.

    • Use an isotopically labeled internal standard for accurate quantification.

Conclusion

The mass spectrometric fragmentation of methylphosphinates is highly dependent on the ionization technique employed. Electron Ionization provides detailed structural information through extensive fragmentation, revealing the core phosphinate structure. In contrast, Electrospray Ionization coupled with tandem mass spectrometry offers a softer ionization approach, ideal for determining the molecular weight and investigating specific fragmentation pathways of the intact molecule.

A thorough understanding of these fragmentation patterns, in conjunction with robust and validated analytical methods, is essential for the accurate identification and quantification of methylphosphinates in various applications. This guide provides a foundational framework for researchers, scientists, and drug development professionals working with this important class of organophosphorus compounds.

References

  • National Institute of Standards and Technology. (n.d.). Ethyl methyl methylphosphonate. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Dimethyl methylphosphonate. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Diethyl methylphosphonate. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Isopropyl methyl methylphosphonate. In NIST Chemistry WebBook. Retrieved from [Link]

  • D'Agostino, P. A., Hancock, J. R., & Provost, L. R. (1995). Determination of chemical warfare agents, their hydrolysis products and related compounds in soil.
  • Black, R. M., & Read, R. W. (1995). Liquid chromatography-mass spectrometry in the analysis of chemical warfare agents and their degradation products.
  • Reddy, M. R., Madhavi, G., & Prabhakar, S. (2007). Gas chromatographic-mass spectrometric determination of alkylphosphonic acids from aqueous samples by ion-pair solid-phase extraction on activated charcoal and methylation.
  • Valdez, C. A., Leif, R. N., & Alcaraz, A. (2019). Methylation Protocol for the Retrospective detection of isopropyl-, pinacolyl- and cyclohexylmethylphosphonic acids, indicative of G-based nerve agents in various soil matrices.
  • Hooijschuur, E. W., Kientz, C. E., & Brinkman, U. A. (2002). Analytical procedures for the retrospective detection of exposure to chemical warfare agents.
  • Røen, B. T., & Tørnes, J. A. (2002). Gas chromatographic-tandem mass spectrometric method for the determination of nerve agent degradation products in water.
  • Al-Saffar, H., & Al-Amri, A. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. Molecules, 28(16), 6097.
  • Pardasani, D., Kanaujia, P. K., & Dubey, D. K. (2016). Fragmentation pathways and structural characterization of organophosphorus compounds related to the Chemical Weapons Convention by electron ionization and electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 30(18), 2047-2058.
  • Michailova, A., D'Agostino, P. A., & Hancock, J. R. (2008). Analysis of intact sarin and its hydrolysis products in soil by aqueous extraction and liquid chromatography-time-of-flight mass spectrometry with electrospray ionization.
  • Barr, J. D., Bell, A. J., Konn, D. O., Murrell, J., Timperley, C. M., Waters, M. J., & Watts, P. (2002). Fragmentations and reactions of three isotopically labelled dimethyl methylphosphonate ions produced by electrospray ionisation in an ion trap mass spectrometer. Physical Chemistry Chemical Physics, 4(11), 2200-2205.
  • Wolfe, G. A., & O'Dell, J. B. (2019). Brief Overview of HPLC–MS Analysis of Alkyl Methylphosphonic Acid Degradation Products of Nerve Agents.

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Validation

A Senior Application Scientist's Guide to the FT-IR Analysis of the P-H Stretch in Ethyl Methylphosphinate

In the characterization of organophosphorus compounds, particularly those with applications in drug development and agrochemicals, vibrational spectroscopy stands as a cornerstone technique. Fourier-Transform Infrared (F...

Author: BenchChem Technical Support Team. Date: March 2026

In the characterization of organophosphorus compounds, particularly those with applications in drug development and agrochemicals, vibrational spectroscopy stands as a cornerstone technique. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive method for identifying key functional groups, offering invaluable insights into molecular structure. This guide provides an in-depth analysis of a critical, yet sometimes overlooked, vibrational mode: the P-H stretch (νP-H) in ethyl methylphosphinate.

We will move beyond a simple peak assignment, exploring the theoretical underpinnings of this vibration, presenting comparative data with analogous compounds, and detailing a robust experimental protocol for its unambiguous identification.

Theoretical Grounding: The Nature of the P-H Stretching Vibration

The P-H bond, while less common than C-H or O-H bonds, possesses a distinct vibrational signature. The frequency of this stretch is primarily governed by two factors as described by Hooke's Law: the strength of the P-H bond (represented by the force constant, k) and the reduced mass of the system (μ)[1][2].

The P-H stretching vibration typically occurs in a relatively uncongested region of the mid-infrared spectrum, generally appearing between 2275 and 2440 cm⁻¹ [3]. This absorption is characteristically sharp and of medium to weak intensity. Its position can be influenced by the electronic environment around the phosphorus atom. Electron-withdrawing groups attached to the phosphorus atom can strengthen the P-H bond, leading to a shift to a higher wavenumber (a "blue shift"). Conversely, factors like hydrogen bonding can weaken the bond, causing a shift to lower frequencies and a broadening of the peak[1][2].

For pentavalent phosphorus compounds like phosphinates and phosphonates, the P-H stretch is a reliable diagnostic peak. In the case of ethyl methylphosphinate, the structure contains a central phosphorus atom double-bonded to an oxygen (the phosphoryl group, P=O), single-bonded to a methyl group, an ethoxy group, and the hydrogen atom of interest.

Comparative Analysis: Contextualizing the P-H Stretch

Assigning a spectral feature with confidence requires comparison. The position of the P-H stretch in ethyl methylphosphinate is best understood when compared against related organophosphorus structures. While a specific, peer-reviewed spectrum for ethyl methylphosphinate proved difficult to locate in the initial search, we can infer its expected position by examining similar compounds. For instance, in dialkyl phosphites, which also feature the H-P=O moiety, the P-H stretch is a prominent feature.

CompoundStructureReported P-H Stretch (νP-H), cm⁻¹Notes
General Range R₂P(O)H2275 - 2440[3]A widely accepted range for this functional group.
Dimethyl phosphite (CH₃O)₂P(O)H~2428[4]A classic example, often used as a reference. The peak is noted as being of weak intensity.
Phosphine PH₃2323 (in Ar matrix)[5]The simplest case. The surrounding matrix can influence the exact frequency.
Alendronate (HO)₂P(O)CH₂CH₂C(OH)(PO₃H₂)NH₂2382, 2297[6]The presence of strong hydrogen bonding in this solid-state sample likely contributes to the splitting and position of the P-H related P-OH stretches.

Based on this comparative data, the P-H stretch for ethyl methylphosphinate is confidently predicted to appear within the 2300-2450 cm⁻¹ range. The electronic effect of substituting a methoxy group (in dimethyl phosphite) with a methyl group (in ethyl methylphosphinate) is not expected to shift the frequency dramatically, but slight variations are anticipated.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The following protocol outlines the steps for obtaining a publication-quality FT-IR spectrum of a neat liquid sample, such as ethyl methylphosphinate, using a modern benchtop FT-IR spectrometer.

Objective: To resolve and accurately assign the P-H stretching vibration.

Materials:

  • Ethyl methylphosphinate (liquid)

  • FT-IR Spectrometer (e.g., Varian Corp., PerkinElmer Inc., or similar)[3]

  • Demountable liquid cell with NaCl or KBr salt plates

  • Pasteur pipette

  • Hexane or other suitable volatile solvent for cleaning

  • Lens tissue

Methodology:

  • Instrument Preparation & Background Scan:

    • Ensure the spectrometer's sample compartment is clean and dry.

    • Purge the instrument with dry air or nitrogen, if available, to minimize atmospheric H₂O and CO₂ interference.

    • Perform a background scan. This is a critical self-validating step that measures the spectrum of the empty instrument (and atmosphere), which will be automatically subtracted from the sample spectrum. A typical background scan involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Sample Preparation (Neat Liquid Film):

    • Place one clean, polished salt plate on a holder.

    • Using a Pasteur pipette, place a single small drop of ethyl methylphosphinate onto the center of the plate. Causality: A thin film is crucial. If the sample is too thick, strong absorptions (like the P=O stretch) will "bottom out" (transmit 0% of the light), obscuring weaker peaks and skewing band ratios.

    • Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

    • Place the assembled salt plates into the spectrometer's sample holder.

  • Spectrum Acquisition:

    • Collect the sample spectrum. Use the same acquisition parameters as the background scan (e.g., 16 scans, 4 cm⁻¹ resolution) to ensure proper subtraction.

    • The typical collection range for mid-IR is 4000 cm⁻¹ to 400 cm⁻¹[7].

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks. Locate the sharp, medium-to-weak intensity peak in the 2300-2450 cm⁻¹ region and assign it as the P-H stretch.

    • Also identify other expected peaks to validate the structure:

      • C-H stretch (alkane): ~2850-3000 cm⁻¹[8][9]

      • P=O stretch (phosphoryl): A very strong, prominent band, typically ~1200-1300 cm⁻¹

      • P-O-C stretch: ~1000-1100 cm⁻¹[10]

  • Cleaning:

    • Disassemble the salt plates.

    • Rinse them thoroughly with a dry, volatile solvent like hexane. Do not use water or alcohols , as NaCl and KBr are soluble.

    • Gently wipe dry with a soft lens tissue and store in a desiccator.

Workflow Visualization

The logical flow of a standard FT-IR experiment is depicted below. This process ensures that the collected data is accurate and reproducible.

FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_proc 3. Processing & Analysis CleanPlates Clean Salt Plates (NaCl/KBr) SampleApp Apply Liquid Sample (Thin Film) Background Acquire Background Spectrum (Air) Ratio Ratio Sample vs. Background Background->Ratio Reference Mount Mount Cell in Spectrometer SampleApp->Mount Scan Collect Sample Interferogram Mount->Scan FFT Fourier Transform (Interferogram -> Spectrum) Scan->FFT Raw Data FFT->Ratio Single-Beam Spectrum Analysis Peak Assignment & Interpretation Ratio->Analysis Final Transmittance/ Absorbance Spectrum

Caption: Workflow for FT-IR analysis of a liquid sample.

Conclusion

The P-H stretching vibration in ethyl methylphosphinate is a key diagnostic feature for structural confirmation. While it is a weaker absorption compared to the dominant P=O stretch, its appearance in the relatively clear 2275-2440 cm⁻¹ region makes it a reliable assignment for researchers. By following a rigorous experimental protocol and contextualizing the result with data from analogous compounds, scientists can confidently identify this functional group, ensuring the structural integrity of their synthesized molecules. This guide provides the theoretical basis and practical steps necessary to achieve this with high scientific integrity.

References

  • Infrared Spectroscopic Observations on the Fate of Organophosphorus Compounds Exposed to Atmospheric Moisture. Part I. G-Agents - DTIC. [Link]

  • Chemistry LibreTexts. (2019, July 24). 3.2: IR Spectroscopy. [Link]

  • McIVOR, R. A., GRANT, G. A., & HUBLEY, C. E. (1956). THE INFRARED SPECTRA OF ORGANO-PHOSPHORUS COMPOUNDS: II. THE 1–2.6 μ REGION. Canadian Journal of Chemistry, 34(6), 821-827. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 449085, Ethyl methylphosphonate. [Link]

  • ResearchGate. This study observed infrared absorption band and mode assumption for... [Link]

  • Andrews, L., & Johnson, G. L. (1984). Infrared spectra of the PH3, AsH3, and SbH3--HX hydrogen bonded complexes in solid argon. The Journal of Chemical Physics, 81(10), 4261-4266. [Link]

  • Unknown. The features of IR spectrum. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • ResearchGate. (2015, April 20). Spectral Interpretation and Qualitative Analysis of Organophosphorus Pesticides Using FT-Raman and FT-Infrared Spectroscopy. [Link]

  • ResearchGate. Infrared absorption spectra of aqueous phosphoric acid at different pH... [Link]

  • V. K. Rastogi, D. K. Jain, S. L. Gupta, Vidya Ram, T. D. J. Dunstan, J. R. Durig. (1995). Matrix-Isolation Infrared Spectroscopy of Organic Phosphates. Applied Spectroscopy, 49(10), 1500-1504. [Link]

  • ResearchGate. Infrared spectroscopy of different phosphates structures. [Link]

  • University of Puget Sound. IR Chart. [Link]

  • DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. [Link]

  • National Institute of Standards and Technology. Ethyl methyl methylphosphonate. [Link]

  • A. M. El-Nahas, N. I. T. Z. El-Sayed, T. A. A. El-Baset. (2014). Alkaline Hydrolysis of Organophosphorus Pesticides: The Dependence of the Reaction Mechanism on the Incoming Group Conformation. The Journal of Physical Chemistry A, 118(26), 4775-4782. [Link]

  • John M. Chalmers. (2002). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

  • Royal Society of Chemistry. (Unknown). 3. Infrared spectroscopy. [Link]

  • Pollution Solutions. (2026, January 21). What Are Infrared Absorption Peaks in Polymer Science? [Link]

  • YouTube. (2021, July 6). Vibrational Frequency & Factors Affecting Vibrations. [Link]

  • National Center for Biotechnology Information. (2023, June 12). Investigation of organophosphorus (OPs) compounds by a needle trap device based on mesoporous organo-layered double hydroxide (organo-LDH). [Link]

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Comparative

A Senior Application Scientist's Guide to HPLC Method Development for Ethyl Methylphosphinate (EMPA) Analysis

For researchers, scientists, and professionals in drug development, the accurate quantification of small, polar molecules like ethyl methylphosphinate (EMPA) presents a significant analytical challenge. EMPA, a degradati...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of small, polar molecules like ethyl methylphosphinate (EMPA) presents a significant analytical challenge. EMPA, a degradation product of certain nerve agents and a potential impurity in pharmaceutical manufacturing, requires robust and sensitive analytical methods for its detection and quantification.[1][2][3] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for EMPA analysis, grounded in scientific principles and practical, field-proven insights.

The primary obstacle in EMPA analysis is its high polarity and lack of a significant UV chromophore.[4] This makes retention on traditional reversed-phase columns and detection by UV spectrophotometry challenging. This guide will navigate these challenges by comparing various chromatographic modes and detection techniques, offering the rationale behind experimental choices to empower you in developing and validating your own methods.

Comparative Analysis of HPLC Methodologies for EMPA

The selection of an appropriate HPLC method for EMPA is contingent on the required sensitivity, sample matrix, and available instrumentation. Here, we compare the most common approaches: Reversed-Phase (RP-HPLC) with its adaptations, Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Exchange Chromatography (IEX).

Chromatographic Modes: A Head-to-Head Comparison
Chromatographic Mode Principle Advantages Disadvantages Best Suited For
Reversed-Phase (C18) Separation based on hydrophobicity; a non-polar stationary phase with a polar mobile phase.[5][6]Ubiquitous in most labs; extensive range of column chemistries.Poor retention of highly polar EMPA, often eluting in the void volume.[7]Not recommended for EMPA without significant modification.
RP with Ion-Pairing An ion-pairing agent is added to the mobile phase to form a neutral complex with the ionized EMPA, enhancing retention on a C18 column.Improved retention on standard RP columns.Ion-pairing agents can cause long column equilibration times and are often incompatible with mass spectrometry (MS).UV or RI detection when MS is not required.
Hydrophilic Interaction (HILIC) Partitioning of the polar analyte between a polar stationary phase and a less polar mobile phase with a high organic content.[8][9]Excellent retention for very polar compounds like EMPA.[10][11] Compatible with MS detection due to the high organic content of the mobile phase, which aids in desolvation.[8]Can have longer equilibration times than RP-HPLC; sensitive to water content in the sample and mobile phase.High-sensitivity analysis, especially when coupled with MS.
Ion-Exchange (IEX) Separation based on ionic interactions between the charged analyte and a charged stationary phase.[12][13] Anion-exchange is used for the negatively charged EMPA.Highly selective for charged molecules; robust and reproducible separations.[14]Requires buffered mobile phases and can be sensitive to ionic strength and pH.[15] Gradient elution is often necessary.Analysis of EMPA in aqueous samples and complex matrices where high selectivity is needed.
Mixed-Mode Chromatography Combines two or more separation mechanisms, such as reversed-phase and anion-exchange, on a single stationary phase.[16]Offers unique selectivity and improved retention for a wide range of analytes, including polar and ionic compounds.[3][16]Method development can be more complex due to the multiple interaction modes.Complex samples containing analytes with diverse polarities.
Detection Techniques: Choosing the Right Tool
Detector Principle Advantages Disadvantages Compatibility
Mass Spectrometry (MS/MS) Ionization of the analyte and separation of ions based on their mass-to-charge ratio. Tandem MS (MS/MS) provides high selectivity and sensitivity.[17]Highly sensitive and selective, enabling low detection limits (pg/mL range).[4][10] Provides structural information for confident identification.Higher equipment cost and complexity.Excellent with HILIC and IEX. Can be problematic with ion-pairing agents in RP-HPLC.
Evaporative Light Scattering (ELSD) Nebulization of the mobile phase and detection of the light scattered by the non-volatile analyte particles.[18][19]Universal detector for non-volatile analytes, does not require a chromophore.[16]Lower sensitivity than MS; requires a volatile mobile phase.Good with HILIC and IEX.
Refractive Index (RI) Measures the change in the refractive index of the mobile phase as the analyte elutes.Universal detector.Low sensitivity; not compatible with gradient elution.Isocratic RP-HPLC and IEX.
UV-Vis (with Derivatization) Measures the absorbance of light by the analyte.Widely available and easy to use.[20]EMPA lacks a strong chromophore, requiring pre- or post-column derivatization to introduce a UV-active moiety.[4]Compatible with most chromatographic modes, but the derivatization step adds complexity.

Workflow for HPLC Method Development

The following diagram illustrates a logical workflow for developing a robust HPLC method for EMPA analysis.

MethodDevelopmentWorkflow cluster_0 Phase 1: Method Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation and Application Start Define Analytical Requirements (Sensitivity, Matrix, Throughput) ChooseMode Select Chromatographic Mode (HILIC, IEX, or Modified RP) Start->ChooseMode ChooseDetector Select Detector (MS, ELSD, or UV with Derivatization) ChooseMode->ChooseDetector OptimizeColumn Screen Stationary Phases ChooseDetector->OptimizeColumn OptimizeMobilePhase Optimize Mobile Phase (Organic Content, Buffer, pH) OptimizeColumn->OptimizeMobilePhase OptimizeInstrument Optimize Instrument Parameters (Flow Rate, Temperature, Injection Volume) OptimizeMobilePhase->OptimizeInstrument Validation Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) OptimizeInstrument->Validation Application Application to Real Samples Validation->Application

Caption: A structured workflow for HPLC method development for EMPA analysis.

Recommended Protocol: HILIC-MS/MS for High-Sensitivity Quantification

For applications demanding high sensitivity and selectivity, such as trace-level quantification in environmental or biological matrices, HILIC coupled with tandem mass spectrometry (HILIC-MS/MS) is the superior choice.[4][10]

Rationale for HILIC-MS/MS
  • HILIC: Provides excellent retention for the highly polar EMPA, moving it away from the solvent front and interferences.[8][9]

  • MS/MS: Offers unparalleled sensitivity and specificity, allowing for quantification at very low concentrations and reducing the likelihood of false positives.[17][21] The high organic content of the HILIC mobile phase enhances MS ionization efficiency.[8]

Step-by-Step Experimental Protocol

1. Sample Preparation (Aqueous Matrix)

  • Collect the aqueous sample (e.g., groundwater, plasma).

  • For complex matrices like plasma, perform a protein precipitation step by adding a four-fold volume of acetonitrile, vortexing, and centrifuging.[4]

  • Filter the supernatant through a 0.22 µm PVDF syringe filter.[17]

  • Prepare calibration standards and quality control samples in a matrix that mimics the sample.

2. HPLC-MS/MS System and Conditions

  • HPLC System: A binary HPLC or UHPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: A HILIC column, such as one with an amide or zwitterionic stationary phase (e.g., Atlantis PREMIER BEH Z-HILIC, 2.1 x 100 mm, 1.7 µm).[11]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) Flow Rate (mL/min) %A %B
    0.0 0.3 10 90
    5.0 0.3 40 60
    5.1 0.3 10 90

    | 8.0 | 0.3 | 10 | 90 |

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. MS/MS Detection

  • Ionization Mode: ESI Negative.

  • MRM Transitions: Monitor the precursor to product ion transitions for EMPA. The exact m/z values will depend on the specific adduct formed.

  • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximum signal intensity for EMPA.

4. Data Analysis

  • Integrate the peak area for the EMPA MRM transition.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Quantify EMPA in the unknown samples using the calibration curve.

Logical Relationships in Method Selection

The choice of chromatographic mode and detector are intrinsically linked. The following diagram illustrates these dependencies.

LogicalRelationships cluster_mode Chromatographic Mode cluster_detector Detector RP Reversed-Phase MS Mass Spectrometry RP->MS Challenging with Ion-Pairing Agents ELSD ELSD RP->ELSD Requires Volatile Buffers UV UV (with Derivatization) RP->UV Good with Derivatization HILIC HILIC HILIC->MS Excellent Compatibility HILIC->ELSD Good Compatibility IEX Ion-Exchange IEX->MS Good Compatibility IEX->ELSD Good Compatibility IEX->UV Good with Derivatization

Caption: Interdependencies between chromatographic modes and detection techniques.

Conclusion

The development of a robust and reliable HPLC method for ethyl methylphosphinate requires a thorough understanding of the analyte's physicochemical properties and the principles of various chromatographic techniques. While traditional reversed-phase HPLC is often inadequate for retaining the highly polar EMPA, HILIC and ion-exchange chromatography offer excellent alternatives. For high-sensitivity applications, HILIC coupled with tandem mass spectrometry stands out as the most powerful approach, providing the necessary retention, selectivity, and low detection limits. By carefully considering the analytical requirements and following a structured method development workflow, researchers can successfully develop and validate methods for the accurate quantification of EMPA in a variety of matrices.

References

  • ASTM E2866-12, Standard Test Method for Determination of Diisopropyl Methylphosphonate, Ethyl Methylphosphonic Acid, Isopropyl Methylphosphonic Acid, Methylphosphonic Acid, and Pinacolyl Methylphosphonic Acid in Soil by Pressurized Fluid Extraction and Analyzed by Liquid Chromatography/Tandem Mass Spectrometry, ASTM International, West Conshohocken, PA, 2012. [Link]

  • Wils, E. R., & Hulst, A. G. (1997). Analysis of methylphosphonic acid, ethyl methylphosphonic acid and isopropyl methylphosphonic acid at low microgram per liter levels in groundwater. Journal of Chromatography A, 790(1-2), 143-152. [Link]

  • Baygildiev, T. M., et al. (2016). Hydrophilic interaction liquid chromatography-tandem mass spectrometry methylphosponic and alkyl methylphosphonic acids determination in environmental samples after pre-column derivatization with p-bromophenacyl bromide. Journal of Chromatography A, 1442, 89-96. [Link]

  • ASTM International. (2021). E2866 Standard Test Method for Determination of Diisopropyl Methylphosphonate, Ethyl Methylphosphonic Acid, Isopropyl Methylphosphonic Acid, Methylphosphonic Acid, and Pinacolyl Methylphosphonic Acid in Soil by Pressurized Fluid Extraction and Analyzed by Li. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Glyphosate, Ethylphosphonic Acid and Methylphosphonic Acid on Newcrom B Column. [Link]

  • ResearchGate. (2025). Determination of Methylphosphonic Acid in Human Blood Plasma by High-Performance Liquid Chromatography–Tandem Mass Spectrometry. [Link]

  • IU Indianapolis ScholarWorks. (n.d.). Dual-technique assay for the analysis of organophosphorus compounds for environmental and chemical defense applications. [Link]

  • US EPA. (2008). CRL Method for the Determination of Selected Organophosphonates in Water by LC/MS/MS. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Methylphosphonic Acid and Related Products. [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • SIELC Technologies. (n.d.). Ethyl Methylphosphonic Acid. [Link]

  • SIELC Technologies. (2025). HPLC Separation of Ethylphosphonic, Methylphosphonic, Methylenediphosphonic and Phosphoric Acids on Newcrom B Column. [Link]

  • Moravek. (2024). Exploring the Different Mobile Phases in HPLC. [Link]

  • ResearchGate. (n.d.). EI SIM mass spectrum (m/z 153181) supporting identification of Ethyl methylphosphonate. [Link]

  • Jones, A. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • LCGC International. (2020). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • LCGC International. (2020). HILIC: A Critical Evaluation. [Link]

  • SIELC Technologies. (n.d.). HPLC–ELSD Method for the Analysis of Methylphosphonic Acid, Glyphosate, and Phosphoric Acid Using a Newcrom BH Column. [Link]

  • Shimadzu. (n.d.). Ion Exchange Chromatography. [Link]

  • Waters. (2025). Analysis of Underivatized Bisphosphonate Drugs Using HILIC/MS. [Link]

  • Chrom Tech, Inc. (2025). Tackling Common Challenges in Chromatography. [Link]

  • Merck Millipore. (n.d.). Ion Exchange Chromatography (IEX) | Biopharmaceutical Manufacturing. [Link]

  • LCGC International. (2022). Understanding Ion-Exchange Chromatography. [Link]

  • Nageswari, A., Reddy, K. V. S. R. K., & Mukkanti, K. (2011). A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. Journal of the Brazilian Chemical Society, 22(9), 1639-1645. [Link]

  • Bio-Rad. (n.d.). Macro-Prep 25 Ion Exchange Resins. [Link]

  • NIST. (n.d.). Ethyl methylphosphonate, TMS derivative. [Link]

  • Mitra, S. K. (2026). HPLC Method for Analysis of Diethyl p-Toluene Sulfonyloxy Methyl Phosphonate (DESMP) in Spent Salt. [Link]

  • Molnar Institute. (2017). Current challenges and future prospects in chromatographic method development for pharmaceutical research. [Link]

  • MDPI. (2025). The Development and Validation of an LC-MS/MS Method for the Determination of Glyphosate, AMPA, and Glufosinate in Honey Following FMOC-Cl Derivatization: Application to Italian Samples. [Link]

  • RSC Publishing. (n.d.). Efficient HPLC-ELSD analysis of sodium and phosphate in aripiprazole extended-release injectable suspensions using trimodal column technology. [Link]

  • PubMed. (2018). A high-sensitivity HPLC-ELSD method for HPMC-AS quantification and its application in elucidating the release mechanism of HPMC-AS based amorphous solid dispersions. [Link]

  • MDPI. (2025). New Standardized Procedure to Extract Glyphosate and Aminomethylphosphonic Acid from Different Matrices: A Kit for HPLC-UV Detection. [Link]

  • Springer. (2021). Robust and Fast UV–HPLC Method for Biotransformation Analysis of Azecines. [Link]

  • SIELC Technologies. (n.d.). Separation of Ethyl methylphenylglycidate on Newcrom R1 HPLC column. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the GC-MS Detection of Ethyl Methylphosphinate Impurities

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. A critical aspect o...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. A critical aspect of this is the identification and control of potentially genotoxic impurities (GTIs), which can pose significant safety risks even at trace levels. Ethyl methylphosphonate (EMP), a structural alert for genotoxicity, often arises as a process-related impurity or degradation product in the synthesis of various organophosphorus-based APIs. Its detection and quantification demand highly sensitive and specific analytical methods to comply with stringent regulatory standards.

This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the detection of EMP impurities. As a senior application scientist, my focus is not just on the "how" but the "why"—explaining the rationale behind methodological choices to ensure robust and reliable results.

The Regulatory Imperative: Why Trace-Level Detection Matters

Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established strict guidelines for the control of GTIs in pharmaceutical products.[1] The ICH M7 guideline, for instance, introduces the concept of the "Threshold of Toxicological Concern" (TTC), which sets an acceptable intake for most genotoxic impurities at 1.5 µ g/day .[2] This necessitates analytical methods capable of detecting and quantifying these impurities at parts-per-million (ppm) levels relative to the API.

GC-MS: The Gold Standard for Volatile and Semi-Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile organic compounds.[3][4] Its combination of the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry makes it an ideal choice for identifying and quantifying trace-level impurities in complex pharmaceutical matrices.[3][4]

The Causality Behind the Method: Why GC-MS is a Preferred Approach

The strength of GC-MS lies in its ability to provide both qualitative (structural identification) and quantitative (concentration measurement) data in a single analysis.[4] For compounds like EMP and its potential volatile precursors or by-products, GC-MS offers excellent sensitivity and specificity.[5][6] The mass spectrometer provides a unique "fingerprint" of a molecule, allowing for unambiguous identification even at very low concentrations.[3]

However, a key consideration for organophosphorus compounds like ethyl methylphosphonate is their polarity and potential for thermal instability. Direct analysis by GC can be challenging due to poor volatility and peak shape. This is overcome by a critical sample preparation step: derivatization .

The Role of Derivatization

Derivatization is a chemical modification process that converts polar functional groups (like the hydroxyl group in EMP) into less polar, more volatile derivatives.[7][8][9] This enhances their compatibility with the GC system, leading to improved chromatographic separation, better peak symmetry, and increased sensitivity.[7][8] For phosphonic acids, silylation is a common and effective derivatization technique, where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[7][9]

An Experimental Workflow for GC-MS Detection of Ethyl Methylphosphinate

The following diagram and protocol outline a robust workflow for the detection of EMP impurities, incorporating essential steps from sample preparation to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample API Sample Dissolution Dissolution in appropriate solvent (e.g., Dichloromethane) Sample->Dissolution Derivatization Derivatization (e.g., with BSTFA) Dissolution->Derivatization Vortex Vortex & Incubate Derivatization->Vortex Dilution Dilution to working concentration Vortex->Dilution Injection GC Injection (Splitless mode) Dilution->Injection Inject Sample Separation Chromatographic Separation (e.g., DB-5ms column) Injection->Separation Ionization Ionization (Electron Ionization) Separation->Ionization Detection Mass Detection (Scan or SIM mode) Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram Data Acquisition Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification vs. Reference Standard Integration->Quantification Report Final Report Quantification->Report

Caption: GC-MS workflow for the analysis of ethyl methylphosphinate impurities.

Detailed Experimental Protocol

This protocol is a representative method and should be validated for specific applications according to ICH Q2(R1) guidelines.[1]

1. Materials and Reagents:

  • Ethyl methylphosphonate reference standard

  • API sample

  • Dichloromethane (DCM), HPLC grade

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Helium (carrier gas), 99.999% purity

2. Standard and Sample Preparation:

  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of ethyl methylphosphonate reference standard in DCM.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1 to 2.0 µg/mL).

  • Sample Solution (e.g., 10 mg/mL): Accurately weigh and dissolve the API sample in DCM.

  • Derivatization:

    • Transfer 1 mL of each standard and sample solution to separate GC vials.

    • Add 100 µL of BSTFA with 1% TMCS to each vial.

    • Cap the vials tightly and vortex for 30 seconds.

    • Incubate the vials in a heating block at 70°C for 30 minutes.[10]

    • Allow the vials to cool to room temperature before injection.

3. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977B or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[6]

  • Injector: Split/splitless, operated in splitless mode.

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 25°C/min to 280°C, hold for 5 minutes.

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: For initial identification of impurities (e.g., m/z 40-450).

    • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantification of known impurities. Select characteristic ions for the derivatized EMP.

4. Data Analysis and Quantification:

  • Identify the derivatized EMP peak in the chromatograms based on its retention time and mass spectrum compared to the reference standard.

  • Generate a calibration curve by plotting the peak area of the derivatized EMP against the concentration of the working standard solutions.

  • Quantify the amount of EMP in the API sample using the calibration curve.

Performance Comparison: GC-MS vs. Alternative Techniques

While GC-MS is a robust technique, other methods can also be employed for the analysis of organophosphorus impurities. The choice of method depends on the specific properties of the impurity and the analytical requirements.[1][11]

FeatureGC-MSLC-MS/MSGC-FPD/ICP-MS
Principle Separates volatile/semi-volatile compounds in the gas phase.Separates compounds in the liquid phase.GC separation with phosphorus-specific detectors.
Best For Volatile, thermally stable compounds.[11]Polar, non-volatile, or thermally labile compounds.[1][11]Ultra-trace analysis of phosphorus-containing compounds.
Sample Prep Often requires derivatization for polar analytes like EMP.[7][12]Minimal preparation, direct injection of solutions is often possible.[12]Derivatization may still be required for GC compatibility.
Sensitivity High (typically low ppm to ppb). LODs for GTIs often in the 0.005-0.019 µg/mL range.[5]Very high (typically ppb to ppt).[11]Extremely high sensitivity for phosphorus.
Selectivity High, based on mass-to-charge ratio.Very high, especially with tandem MS (MS/MS).Extremely high for phosphorus, reducing matrix interference.
Linearity (R²) Typically >0.99.[1][5]Typically >0.99.[12]Typically >0.99.
Accuracy (% Recovery) Generally within 80-120%.[2][13]Generally within 80-120%.Generally within 80-120%.
Key Advantage Established "gold standard" for volatile impurities, extensive spectral libraries.[4]Excellent for polar compounds without derivatization, reducing sample prep time and potential for analyte loss.[12][14]Superior sensitivity and selectivity for the target element (phosphorus).
Limitations Derivatization adds time and complexity. Not suitable for non-volatile or thermally unstable compounds.[12][15]Can be affected by matrix effects (ion suppression/enhancement).FPD is less specific than MS; ICP-MS is a more specialized and expensive technique.

Logical Framework for Method Selection

The decision-making process for selecting the most appropriate analytical technique involves a careful consideration of the analyte's properties and the analytical objectives.

Method_Selection start Analyze for Ethyl Methylphosphinate Impurity q1 Is the impurity volatile/thermally stable (or can be made so)? start->q1 gc_path Use GC-based method q1->gc_path Yes lc_path Use LC-MS/MS q1->lc_path No q2 Is derivatization acceptable? gc_path->q2 q2->lc_path No gcms GC-MS q2->gcms Yes q3 Is ultra-trace phosphorus-specific detection required? gcms->q3 q3->gcms No, standard sensitivity is sufficient gcfpd GC-FPD/ICP-MS q3->gcfpd Yes

Caption: Decision tree for analytical method selection.

Conclusion

For the detection of ethyl methylphosphinate impurities in pharmaceutical products, GC-MS stands out as a highly reliable, sensitive, and specific method. While the requirement for derivatization adds a step to the sample preparation process, the resulting improvements in chromatographic performance and the wealth of structural information provided by mass spectrometry justify this approach. The method's validation parameters, including linearity, accuracy, and precision, consistently meet the stringent requirements set by regulatory guidelines for the control of genotoxic impurities.

While LC-MS/MS offers a compelling alternative, particularly for its ability to analyze polar compounds without derivatization, GC-MS remains the cornerstone for the analysis of volatile and semi-volatile GTIs. The choice between these powerful techniques should be guided by a thorough understanding of the impurity's physicochemical properties and the specific goals of the analysis. By implementing a well-developed and validated GC-MS method, researchers and drug developers can confidently ensure the safety and quality of their products, meeting both scientific and regulatory standards.

References

  • Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. (2023). MDPI. [Link]

  • Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products. (n.d.). PubMed. [Link]

  • GC-MS Schematic Diagram. (n.d.). SciSpace. [Link]

  • Development and validation of a GCMS method for the quantitation of potential genotoxic impurities in pharmaceutical substances. (n.d.). reposiTUm. [Link]

  • A Validated GC-MS Method for the Determination of Genotoxic Impurities in Divalproex Sodium Drug Substance. (2018). Journal of Chromatographic Science, Oxford Academic. [Link]

  • DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. (2020). International Journal of Pharmaceutical Sciences and Research. [Link]

  • GC/MS Identification of Impurities. (2024). Medistri SA. [Link]

  • The analysis of organophosphorus pesticide samples by high-performance liquid chromatography/mass spectrometry and high-performance liquid chromatography/mass spectrometry/mass spectrometry. (n.d.). Academia.edu. [Link]

  • GC-MS Sample Preparation. (n.d.). Organomation. [Link]

  • Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. (n.d.). PMC. [Link]

  • Working Principle of GC-MS. (2026). ResolveMass Laboratories Inc. [Link]

  • Flow diagram of the analysis processes. GC-MS: Gas chromatography–mass spectroscopy. (n.d.). ResearchGate. [Link]

  • GC-MS vs LC-MS. (2026). ResolveMass Laboratories Inc. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Semantic Scholar. [Link]

  • Compare GC-MS vs LC-MS for Pesticide Analysis. (2025). Patsnap Eureka. [Link]

  • GC Derivatization. (n.d.). University of Arizona. [Link]

  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. (2021). PMC. [Link]

  • Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. (2019). Analytical Methods (RSC Publishing). [Link]

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Comparative

Comparative reactivity of ethyl methylphosphinate vs diethyl phosphite

An in-depth comparative analysis of Ethyl Methylphosphinate (EMP) and Diethyl Phosphite (DEP) reveals fundamental principles of organophosphorus chemistry, specifically how subtle structural variations dictate thermodyna...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of Ethyl Methylphosphinate (EMP) and Diethyl Phosphite (DEP) reveals fundamental principles of organophosphorus chemistry, specifically how subtle structural variations dictate thermodynamic stability, kinetic reactivity, and synthetic utility.

This guide provides researchers and drug development professionals with an objective, data-driven comparison of these two reagents, focusing on their distinct electronic profiles, mechanistic behaviors, and applications in cross-coupling and addition reactions.

Structural and Electronic Causality

To understand the divergent reactivity of EMP and DEP, one must analyze the electronic contributions of their substituents and their impact on the fundamental P(V)⇌P(III) tautomerization equilibrium.

Both compounds exist predominantly in the stable pentavalent P(V) form (tetracoordinate, containing a P=O bond). However, their reactivity as nucleophiles depends on their conversion to the trivalent P(III) tautomer or their corresponding deprotonated anions.

  • Diethyl Phosphite (DEP): Features two ethoxy ( −OEt ) groups. The strong electron-withdrawing inductive effect ( −I ) of the oxygen atoms pulls electron density away from the phosphorus center. This increases the electrophilicity of the phosphorus atom and significantly increases the acidity of the P−H bond[1].

  • Ethyl Methylphosphinate (EMP): Features one ethoxy group and one methyl group. The methyl group exerts an electron-donating inductive effect ( +I ), which increases the electron density on the phosphorus atom. This makes the P−H bond less acidic (higher pKa​ ) but renders the resulting phosphinate anion or P(III) tautomer substantially more nucleophilic than its DEP counterpart[2].

The pKa​ and Acidity Trend

Comprehensive computational and experimental investigations establish that the pKa​ values of organophosphorus compounds follow the order: Phosphine oxides > Phosphinates > Phosphonates [1]. Because higher pKa​ correlates with lower acidity, DEP (a phosphonate precursor) is more easily deprotonated than EMP (a phosphinate). However, once deprotonated, the EMP anion is a far more potent nucleophile.

G DEP Diethyl Phosphite (More Acidic P-H) Anion_DEP Phosphite Anion (Moderate Nucleophile) DEP->Anion_DEP Base (Fast) EMP Ethyl Methylphosphinate (Less Acidic P-H) Anion_EMP Phosphinate Anion (Strong Nucleophile) EMP->Anion_EMP Base (Slower) Prod_DEP Phosphonate Scaffold Anion_DEP->Prod_DEP Electrophile Prod_EMP Phosphinate Scaffold Anion_EMP->Prod_EMP Electrophile

Mechanistic divergence of DEP and EMP through deprotonation and nucleophilic attack.

Comparative Reactivity Profile

The electronic differences between EMP and DEP dictate their performance across various chemical environments, including hydrolytic stability and cross-coupling efficiency. Phosphinates generally exhibit higher thermal and hydrolytic stability than phosphites/phosphonates due to the robust nature of the direct P−C bond and the reduced electrophilicity of the phosphorus center[3].

Table 1: Physicochemical and Reactivity Comparison
ParameterDiethyl Phosphite (DEP)Ethyl Methylphosphinate (EMP)
Chemical Structure (EtO)2​P(O)H Me(EtO)P(O)H
Substrate Class Dialkyl PhosphiteAlkyl Alkylphosphinate
P−H pKa​ (in DMSO) ∼18.4 (More acidic) >20 (Less acidic)
Nucleophilicity (Anion) ModerateHigh (Enhanced by +I of −CH3​ )
Hydrolytic Stability Moderate (Susceptible to acidic/basic hydrolysis)High (Sterically & electronically shielded)
Primary Synthetic Use Kabachnik-Fields, Pudovik, Hirao reactionsGlufosinate precursors, pseudopeptides
Product Scaffold PhosphonatesPhosphinates

Experimental Workflows: Self-Validating Protocols

To objectively compare the reactivity of EMP and DEP, we utilize a Palladium-Catalyzed Hirao Cross-Coupling workflow.

Why this protocol is self-validating: By utilizing in situ 31P NMR with Triphenylphosphine oxide (TPPO) as an internal standard, this protocol eliminates workup-induced degradation artifacts. The kinetic data generated accurately reflects the inherent nucleophilicity and oxidative addition rates of the phosphorus species, rather than differences in isolation efficiency.

Protocol: Comparative Hirao P-C Cross-Coupling

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Phosphorus nucleophile: DEP or EMP

  • Catalyst: Pd(OAc)2​ (5 mol%)

  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (6 mol%)

  • Base: Triethylamine ( Et3​N ) (1.5 equiv)

  • Internal Standard: Triphenylphosphine oxide (TPPO)

  • Solvent: Anhydrous Toluene

Step-by-Step Methodology:

  • Preparation of the Catalytic Complex: In an argon-purged glovebox, charge a flame-dried Schlenk tube with Pd(OAc)2​ (0.05 mmol) and dppf (0.06 mmol). Add 2.0 mL of anhydrous toluene and stir for 15 minutes at room temperature until a uniform color change indicates complexation.

  • Reagent Addition: Add 4-bromoanisole (1.0 mmol) and TPPO (0.5 mmol, exact mass recorded for NMR integration) to the mixture.

  • Nucleophile Introduction: Add the phosphorus nucleophile (DEP or EMP, 1.2 mmol) followed dropwise by Et3​N (1.5 mmol).

  • Reaction Initiation & Sampling: Heat the mixture to 90 °C. At specific time intervals ( t=1h,2h,4h,8h ), withdraw 0.1mL aliquots using a degassed syringe.

  • NMR Quenching: Dilute each aliquot immediately in 0.5mL of CDCl3​ exposed to air (to quench the Pd catalyst) and filter through a short pad of Celite into an NMR tube.

  • Data Acquisition & Analysis: Acquire 31P{1H} NMR spectra. Calculate the conversion percentage by comparing the integration of the product peak (Phosphonate ∼18−22 ppm; Phosphinate ∼35−45 ppm) against the inert TPPO internal standard ( ∼29 ppm).

Expected Causality in Results: While DEP deprotonates more rapidly due to its lower pKa​ , EMP often demonstrates a faster rate of ligand substitution onto the Pd(II) intermediate because its electron-rich phosphorus center is a superior nucleophile. If the base is sufficiently strong to deprotonate EMP, the EMP reaction will typically reach completion faster than the DEP reaction.

G Start Aryl Halide + Pd(0) Catalyst OxAdd Oxidative Addition [Pd(II) Intermediate] Start->OxAdd LigSub Ligand Substitution (EMP or DEP Attack) OxAdd->LigSub + Phosphorus Nucleophile RedElim Reductive Elimination (P-C Bond Formation) LigSub->RedElim Base (-HX) RedElim->Start Pd(0) Regeneration Product Coupled Product (Phosphonate/Phosphinate) RedElim->Product

Catalytic cycle of the Hirao P-C cross-coupling reaction using DEP or EMP.

Applications in Drug Development

The choice between DEP and EMP dictates the final pharmacological scaffold:

  • DEP (Phosphonates): Widely utilized in the Kabachnik-Fields reaction to synthesize α -aminophosphonates[4]. These are critical transition-state analogs for amino acids and are heavily featured in antiviral drugs (e.g., Tenofovir) and bone-targeting radiopharmaceuticals.

  • EMP (Phosphinates): The direct P−C bond provides enhanced enzymatic stability. EMP is a crucial building block for synthesizing phosphinic pseudopeptides. Because the phosphinic acid geometry closely mimics the tetrahedral transition state of peptide bond hydrolysis, EMP-derived compounds are highly potent inhibitors for zinc-metalloproteases (e.g., the ACE inhibitor fosinoprilat)[5].

References

  • What are the pKa values of organophosphorus compounds? ResearchGate URL:[Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis of thiazole aminophosphine oxides, aminophosphonic and aminophosphinic acids and Cu(II) binding abilities Academia.edu URL:[Link]

  • The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry MDPI URL:[Link]

  • Phosphorus Chemistry I: Asymmetric Synthesis and Bioactive Compounds Dokumen.pub URL:[Link]

Sources

Validation

Advantages of ethyl methylphosphinate in flame retardant synthesis

Title: Beyond Traditional Halogens: The Strategic Advantages of Ethyl Methylphosphinate in Synthesis As the regulatory landscape increasingly restricts halogenated compounds, the synthesis of high-performance, environmen...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Beyond Traditional Halogens: The Strategic Advantages of Ethyl Methylphosphinate in Synthesis

As the regulatory landscape increasingly restricts halogenated compounds, the synthesis of high-performance, environmentally benign flame retardants has become a critical focus in materials science. Among organophosphorus precursors, Ethyl Methylphosphinate (EMP) and its derivatives stand out.

As a Senior Application Scientist, I have evaluated numerous phosphorus-based scaffolds. EMP offers a unique combination of high phosphorus density, exceptional reactivity for synergistic functionalization, and cross-disciplinary utility that extends even into radiopharmaceutical drug development. This guide objectively compares EMP-derived flame retardants against traditional alternatives, details the mechanistic causality of its synthesis, and validates its performance through experimental data.

Mechanistic Advantages in Chemical Synthesis

The structural simplicity of EMP (a short-chain aliphatic phosphinate) provides distinct synthetic and functional advantages over bulky aromatic alternatives like DOPO (9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide):

  • High Phosphorus Density: The low molecular weight of the ethyl and methyl substituents ensures a higher mass fraction of active phosphorus per mole of the additive. This allows for lower overall loading requirements in the polymer matrix, preserving the material's mechanical integrity[1].

  • Dual-Phase Flame Retardancy: EMP-derived aluminum salts operate simultaneously in the gas phase (releasing PO∙ radicals that quench highly reactive H∙ and OH∙ radicals in the flame) and the condensed phase (promoting carbonaceous char formation)[1].

  • Facile P-N Synergistic Functionalization: EMP's reactive core allows for straightforward amidation. By introducing nitrogen-containing ligands, chemists can synthesize P-N synergistic complexes like Aluminum β -(N-phenyl carboxamide) ethyl methylphosphinate (Al(CEMP)). During combustion, the nitrogen acts as a blowing agent, releasing inert gases that swell the char into a highly insulative intumescent barrier[2].

Comparative Performance Analysis

To contextualize the efficacy of EMP-derived flame retardants, we compare Al(CEMP) against a bulky aromatic phosphinate (DOPO) and a traditional halogenated system (Brominated Polystyrene) within a Polybutylene Terephthalate (PBT) matrix at a standardized 20 wt% loading.

Table 1: Flame Retardant Performance Comparison in PBT (20 wt% Loading)

Flame Retardant SystemMolecular ArchitectureLimit Oxygen Index (LOI)UL-94 RatingPeak HRR ReductionPrimary Action Mechanism
Al(CEMP) (EMP-derived) Aliphatic P-N Synergistic28.4%V-0~60%Gas & Condensed (Intumescent)
DOPO-based Additive Bulky Aromatic~26.0%V-0 / V-1~40%Predominantly Gas Phase
Brominated Polystyrene Halogenated Polymer~24.0%V-0~30%Gas Phase (Halogen Radicals)
Neat PBT (Control) N/A16.6%FailBaselineN/A

Data Synthesis: EMP-derived Al(CEMP) demonstrates superior LOI enhancement (from 16.6% to 28.4%) and robust Heat Release Rate (HRR) suppression due to the synergistic intumescent effect not present in standard DOPO or halogenated systems[2].

Experimental Protocol: Synthesis of EMP-Derived Al(CEMP)

The following self-validating protocol details the conversion of an EMP-related precursor into the highly stable Al(CEMP) flame retardant. Every parameter is engineered to prevent premature hydrolysis and ensure thermal stability during high-temperature polymer extrusion.

Step 1: Precursor Amidation (Nitrogen Synergy Introduction)

  • Procedure: In a rigorously dried three-neck flask, dissolve 2-methyl-2,5-dioxo-1,2-oxaphospholane (an EMP derivative) in anhydrous toluene. Add a stoichiometric equivalent of aniline dropwise. Reflux under a continuous nitrogen atmosphere at 80°C for 4 hours.

  • Causality: Toluene is specifically selected to allow for the azeotropic removal of trace moisture, which is critical because phosphinate ester bonds are highly susceptible to hydrolytic cleavage. The nitrogen blanket prevents the oxidative degradation of the amine precursor.

Step 2: Salification (Thermal Stabilization via Metal Coordination)

  • Procedure: Cool the amidated intermediate to room temperature. Slowly introduce an aqueous solution of Aluminum Chloride ( AlCl3​ ). Strictly adjust and maintain the pH between 4.5 and 5.0 using dilute NaOH . Heat the mixture to 90°C and stir vigorously for 6 hours.

  • Causality: Aluminum ( Al3+ ) coordination is chosen because the resulting hybrid complexes only decompose at temperatures >300°C, matching the processing windows of engineering plastics like PBT and PA66[1]. The pH control is the most critical variable: a pH below 4.5 leaves the phosphinic acid protonated (preventing coordination), while a pH above 5.0 causes Al(OH)3​ to precipitate preferentially, destroying the yield.

Step 3: Isolation and Dehydration

  • Procedure: Filter the resulting white precipitate. Wash sequentially with deionized water (to remove NaCl byproducts) and absolute ethanol. Dry in a vacuum oven at 110°C for 12 hours.

  • Causality: Vacuum drying at 110°C guarantees the absolute removal of coordinated water. If residual moisture remains, it will trigger catastrophic hydrolytic degradation of the PBT polymer chains during melt-blending (~250°C), leading to a total loss of mechanical tensile strength.

Cross-Disciplinary Utility: Drug Development & Radiopharmaceuticals

The synthetic advantages of EMP and its primary phosphinic acid derivatives extend far beyond materials science. In drug development, the electron-rich phosphorus center of these compounds makes them ideal nucleophiles.

Through Phospha-Mannich reactions , primary phosphinic acids (derived from the same pathways as EMP) react with imines to form secondary phosphinic acids containing a highly stable P−Csp3​−N linkage. These resulting ( α -aminoalkyl)phosphinic acids act as potent chelators for di- and tri-valent metal ions. Because of their high binding affinity and biological stability, they are actively utilized in the design of metal-based radiopharmaceuticals for targeted tumor imaging and radiotherapy, as well as acting as highly selective metalloproteinase (MMP) enzyme inhibitors[3].

Visualizing the EMP Functional Workflow

The following diagram maps the divergent synthetic pathways of EMP, illustrating how a single aliphatic phosphinate core serves as the foundation for both advanced materials and therapeutics.

EMP_Workflow EMP Ethyl Methylphosphinate Amidation Amidation (N-Synergy) EMP->Amidation Step 1 DrugDev Phospha-Mannich Rxn EMP->DrugDev Alt. Pathway Salification Al³⁺ Salification Amidation->Salification Step 2 AlCEMP Al(CEMP) FR Complex Salification->AlCEMP Yields GasPhase Gas Phase: PO· Quenching AlCEMP->GasPhase >300°C SolidPhase Solid Phase: Charring AlCEMP->SolidPhase >300°C Pharma Radiopharmaceuticals DrugDev->Pharma Chelators

Fig 1: EMP synthetic pathways for P-N synergistic flame retardants and radiopharmaceutical chelators.

References

  • Jianghan University Journal (Natural Sciences) . Synthesis of P-N Synergistic Alkyl Phosphinate Flame Retardants and Its Application on PBT. Available at:[Link]

  • ResearchGate . Potential chemical transformation of phosphinic acid derivatives and their applications in the synthesis of drugs. Available at:[Link]

Sources

Comparative

Comparison of H-phosphinate vs H-phosphonate coupling efficiency

An in-depth technical analysis of H-phosphinate versus H-phosphonate coupling requires moving beyond basic synthetic cycles to understand the stereoelectronic factors governing P(III) intermediate reactivity. While both...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of H-phosphinate versus H-phosphonate coupling requires moving beyond basic synthetic cycles to understand the stereoelectronic factors governing P(III) intermediate reactivity. While both chemistries allow for the deferral of backbone oxidation or sulfurization to the end of the solid-phase assembly, their distinct steric profiles and hydrolytic stabilities dictate entirely different optimization strategies.

As a Senior Application Scientist, I have structured this guide to dissect the causality behind activator selection, quantify coupling efficiencies, and provide self-validating protocols that ensure high-fidelity oligonucleotide synthesis.

Mechanistic Causality: Activation and Coupling Dynamics

The fundamental divergence between H-phosphonate and H-phosphinate chemistry lies in the electronic density and steric bulk of the phosphorus center.

H-Phosphonate Coupling: Nucleoside 3'-H-phosphonate monoesters are relatively unhindered. When reacted with an activating agent like pivaloyl chloride (PivCl), they rapidly form a mixed anhydride intermediate. Because the P(III) center is highly electrophilic, it undergoes rapid nucleophilic attack by the 5'-hydroxyl of the nascent oligonucleotide. This pathway is highly efficient, typically achieving >96% coupling within 1 to 2 minutes1[1].

H-Phosphinate Coupling: H-phosphinates (such as nucleoside-O-methyl-(H)-phosphinates) introduce an alkyl or O-alkyl group directly onto the phosphorus. This modification increases steric hindrance and alters the electron density, reducing the electrophilicity of the activated P(III) intermediate. Consequently, standard activation with PivCl yields suboptimal coupling. To overcome this thermodynamic barrier, bulkier or more potent activating agents—such as diphenyl chlorophosphate (DPCP) or bis(2-oxo-3-oxazolidinyl)phosphinic chloride (OXP)—are required. Even with optimized activators, the coupling kinetics are slower, requiring 3 to 5 minutes to achieve 90–95% efficiency2[2].

The Oxidation Bottleneck: Hydrolytic Lability

The most critical operational difference between these two chemistries occurs post-coupling.

H-phosphonate diester linkages are remarkably stable to standard aqueous oxidation. Treatment with 0.1 M iodine in a pyridine/water mixture smoothly converts the P(III) diester into the stable P(V) phosphodiester3[3].

In stark contrast, H-phosphinate internucleotide linkages are highly labile under aqueous oxidative conditions. The intermediate iodophosphonium species formed during I₂ oxidation is exceptionally susceptible to nucleophilic attack. If water is present, it rapidly attacks the phosphorus center, leading to the hydrolytic cleavage of the internucleotide bond rather than the desired oxidation. Therefore, H-phosphinate oxidation strictly mandates anhydrous conditions (e.g., using oxaziridine CSO) or alternative nucleophilic mixtures (e.g., 0.1 M I₂ in pyridine/methanol) to successfully form the modified linkage without chain scission2[2].

Quantitative Data Comparison

The following table summarizes the field-proven parameters required to optimize both synthesis pathways.

ParameterH-Phosphonate ChemistryH-Phosphinate Chemistry (e.g., O-Methyl)
Monomer Concentration 0.1 M in Pyridine/Acetonitrile0.1 M in Pyridine/Acetonitrile (1:1)
Optimal Activator Pivaloyl chloride (PivCl)DPCP or OXP
Coupling Time 1.5 - 2.0 minutes3.0 - 5.0 minutes
Average Coupling Efficiency 96 - 98%90 - 95%
Aqueous Oxidation Stability High (Stable P-O-C bond)Very Low (Rapid hydrolytic cleavage)
Optimal Oxidation Reagent 0.1 M I₂ in Pyridine/H₂O (98:2)0.1 M I₂ in Pyridine/MeOH (1:1) or CSO
Capping Step Omitted (Prevents side reactions)Omitted (Prevents side reactions)

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols incorporate built-in validation checkpoints.

Protocol A: Solid-Phase Coupling Cycle

Note: Capping with acetic anhydride is intentionally omitted in both workflows, as the electrophilic nature of the capping reagent degrades the unprotected P(III) internucleotide linkages.

  • Detritylation & Validation:

    • Treat the solid support with 3% trichloroacetic acid (TCA) in dichloromethane for 90 seconds.

    • Self-Validation Check: Collect the effluent and measure the dimethoxytrityl (DMT) cation absorbance at 498 nm. Calculate the exact micromolar yield of reactive 5'-OH sites to establish a baseline for coupling efficiency.

  • Washing: Wash extensively with anhydrous acetonitrile followed by anhydrous pyridine to remove all traces of acid and moisture.

  • Activation & Coupling:

    • For H-Phosphonates: Deliver 0.1 M nucleoside H-phosphonate and 0.5 M PivCl simultaneously to the column. Incubate for 2 minutes.

    • For H-Phosphinates: Deliver 0.1 M nucleoside-O-methyl-(H)-phosphinate and 0.3 M DPCP (or OXP) simultaneously. Incubate for 5 minutes.

  • Post-Coupling Wash: Wash the support with anhydrous acetonitrile.

    • Self-Validation Check: Perform a micro-cleavage on a 0.5 µmol resin aliquot using concentrated ammonia. Analyze via LC-MS to confirm the mass shift corresponding to the P(III) diester, ensuring no over-activation side products (e.g., base-modification) have occurred4[4].

Protocol B: End-of-Synthesis Oxidation
  • Reagent Preparation:

    • For H-Phosphonates: Prepare 0.1 M I₂ in Pyridine/Water (98:2, v/v).

    • For H-Phosphinates: Prepare 0.1 M I₂ in Pyridine/Methanol (50:50, v/v) or use an anhydrous oxaziridine (CSO) solution.

  • Oxidation: Flush the column with the respective oxidation reagent for 5–10 minutes at room temperature.

  • Validation (³¹P NMR):

    • Self-Validation Check: Following final cleavage and deprotection, analyze the crude oligonucleotide via ³¹P NMR. A successful H-phosphonate to phosphate conversion shifts the signal from ~8 ppm (P-H) to ~0 ppm (P=O). For H-phosphinates, the successful formation of the O-methylphosphonate linkage will appear at approximately ~30 ppm. Any signal remaining near 8 ppm indicates incomplete oxidation.

Mechanistic Workflow Visualization

G cluster_0 cluster_1 Start P(III) Monomer Selection HPhos H-Phosphonate (Less Hindered) Start->HPhos HPhin H-Phosphinate (Sterically Hindered) Start->HPhin ActPhos Activation: PivCl (1-2 min) HPhos->ActPhos OxPhos Oxidation: Aqueous I2 (Stable to Hydrolysis) ActPhos->OxPhos ActPhin Activation: DPCP / OXP (3-5 min) HPhin->ActPhin OxPhin Oxidation: Anhydrous / Py-MeOH (Prevents Cleavage) ActPhin->OxPhin

Fig 1. Mechanistic divergence in activation and oxidation between H-phosphonate and H-phosphinate.

References

1.[2] Title: Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides - PMC Source: nih.gov URL:[Link]

2.[1] Title: Di- and Oligonucleotide Synthesis Using H-Phosphonate Chemistry - ResearchGate Source: researchgate.net URL:[Link]

3.[4] Title: Chemical Synthesis of Oligodeoxyribonucleotides Using N-Unprotected H-Phosphonate Monomers and Carbonium and Phosphonium Condensing Reagents - ACS Publications Source: acs.org URL:[Link]

4.[3] Title: Oligonucleotide synthesis - Wikipedia Source: wikipedia.org URL:[Link]

Sources

Validation

A Comparative Cost-Benefit Analysis of Ethyl Methylphosphinate in Herbicide Production

This guide provides an in-depth cost-benefit analysis of ethyl methylphosphinate (EMP) as a key intermediate in the synthesis of glufosinate-ammonium, a broad-spectrum herbicide. We will objectively compare its synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth cost-benefit analysis of ethyl methylphosphinate (EMP) as a key intermediate in the synthesis of glufosinate-ammonium, a broad-spectrum herbicide. We will objectively compare its synthetic pathway, production economics, and safety profile against alternative routes, providing researchers and chemical development professionals with the data necessary to make informed process-scaling decisions.

Introduction: The Strategic Importance of Phosphinates in Agrochemicals

The global demand for high-efficiency herbicides is a primary driver of innovation in agrochemical synthesis. Glufosinate-ammonium stands out as a critical non-selective herbicide, particularly as weed resistance to other herbicides like glyphosate grows.[1][2] The efficacy of glufosinate hinges on its ability to inhibit the glutamine synthetase enzyme in plants, a pathway absent in animals, making it a valuable tool in crop management.[3]

The core challenge in glufosinate synthesis lies in the efficient and cost-effective formation of the phosphorus-carbon (P-C) bond. The choice of the organophosphorus starting material is a pivotal decision that dictates the overall process economy, safety, and scalability. Ethyl methylphosphinate has emerged as a significant intermediate in this context, offering a distinct synthetic route that warrants a detailed cost-benefit examination against other established methods.

Comparative Synthesis and Economic Analysis of Key Intermediates

The synthesis of glufosinate typically proceeds through several intermediate stages. Here, we compare two prominent pathways: one utilizing ethyl methylphosphinate (EMP) and an alternative that employs diethyl methylphosphonite (DEMP) more directly.

Pathway A: The Ethyl Methylphosphinate (EMP) Route

This pathway involves the initial synthesis of EMP, which is then used in subsequent reactions. A common industrial method prepares EMP's precursor, diethyl methylphosphonite (DEMP), from methylphosphonous dichloride (MDP) and ethanol.[4] The DEMP is then converted to other intermediates. A related approach involves the reaction of diethyl methylphosphonite with iodoethane.[5]

A more direct route to a key precursor for glufosinate starts from diethyl methylphosphite, which reacts with acrolein to form an intermediate that is then hydrolyzed to yield ethyl methylpropionyl phosphate (a derivative of EMP).[6] This intermediate is a cornerstone of the EMP-centric pathway.

Experimental Protocol 1: Synthesis of Ethyl Methylpropionyl Phosphate (EMP derivative)

  • Reaction Setup: To a reaction flask under a nitrogen atmosphere, add 150 ml of ethanol and 68g (0.5 mol) of diethyl methylphosphite.[6]

  • Addition of Acrolein: At a controlled temperature of 15°C, add 28g (0.5 mol) of acrolein dropwise over 2 hours.

  • Reaction: Allow the reaction to proceed at 25°C for 2-3 hours after the addition is complete.

  • Intermediate Isolation: Following the reaction, perform vacuum distillation to obtain the residue 3-(methylethoxy)phosphoryl propionyl diethyl alcohol.[6]

  • Hydrolysis: Add 50g of 5% hydrochloric acid dropwise to the residue at 15°C over 2 hours. Maintain the temperature at 20°C for an additional 2 hours.

  • Final Product Isolation: After the reaction, distill the mixture under reduced pressure to obtain ethyl methylpropionyl phosphate. A typical yield is around 93.1% with a purity of 97.9%.[6]

Causality Behind Experimental Choices: The dropwise addition of acrolein at a controlled low temperature is critical to manage the exothermic nature of the Michael addition reaction and prevent polymerization or side reactions. The subsequent acid hydrolysis is a standard method to convert the acetal protective group to the desired aldehyde functionality, which is essential for the next step in glufosinate synthesis.

Logical Workflow: EMP Pathway

G cluster_0 EMP Derivative Synthesis Diethyl Methylphosphite Diethyl Methylphosphite Michael Addition Michael Addition Diethyl Methylphosphite->Michael Addition Acrolein Acrolein Acrolein->Michael Addition Acid Hydrolysis Acid Hydrolysis Michael Addition->Acid Hydrolysis Ethyl Methylpropionyl Phosphate (EMP derivative) Ethyl Methylpropionyl Phosphate (EMP derivative) Acid Hydrolysis->Ethyl Methylpropionyl Phosphate (EMP derivative)

Caption: Synthesis of the key EMP derivative.

Alternative Pathway: Direct Use of Diethyl Methylphosphonite (DEMP)

An alternative strategy bypasses the isolation of specific EMP derivatives and uses DEMP more directly. DEMP is a crucial intermediate for various organophosphorus pesticides and can be synthesized via several routes, including the reaction of methyl phosphine dichloride (MDP) with ethanol.[4][7] This method, however, produces HCl as a byproduct, which can react with the desired DEMP to form EMP, reducing selectivity.[7]

Experimental Protocol 2: Synthesis of Diethyl Methylphosphonite (DEMP)

This protocol is synthesized from common industrial methods described in the literature.[4][8]

  • Reaction Setup: In a suitable reactor, charge ethanol and an acid scavenger (e.g., an amine base) in an appropriate solvent like pentane under a nitrogen atmosphere.

  • Reagent Addition: Cool the mixture to approximately -5°C. Slowly add methylphosphonous dichloride (CH₃PCl₂) to the solution while maintaining the low temperature.

  • Reaction: Allow the reaction to proceed to completion. The acid scavenger neutralizes the HCl byproduct as it forms.

  • Workup: Filter the reaction mixture to remove the amine hydrochloride salt.

  • Purification: The filtrate is then subjected to vacuum distillation to isolate the pure Diethyl Methylphosphonite (DEMP). Yields can vary significantly based on the control of reaction conditions and the efficiency of the acid scavenger.

Causality Behind Experimental Choices: The use of an acid scavenger is paramount to prevent the acid-catalyzed side reaction where the DEMP product is consumed by HCl.[7] Low-temperature control is essential to manage the reaction's exothermicity and improve the selectivity towards DEMP.

Economic and Process Comparison

The choice between these pathways often comes down to a trade-off between the number of steps, raw material costs, capital investment, and waste management.[9][10]

ParameterPathway A (via EMP derivative)Alternative Pathway (Direct DEMP use)Rationale & Justification
Primary Feedstock Diethyl methylphosphite, AcroleinMethylphosphonous dichloride (MDP), EthanolMDP is a more fundamental and potentially cheaper raw material, but it is also more hazardous.[4]
Key Advantage High yield and purity in the intermediate step (93.1% yield, 97.9% purity).[6]Fewer discrete isolation steps may be possible, potentially reducing capital costs.Pathway A offers a well-defined, high-purity intermediate, which can improve the consistency of subsequent steps.
Key Disadvantage Multi-step process with intermediate isolation.Control of HCl byproduct is critical; potential for lower selectivity.[7]The need to handle and neutralize HCl adds complexity and cost to the DEMP pathway.
Relative Cost Potentially higher operational cost due to multiple steps.Potentially lower raw material cost but may require higher capital for byproduct management.The overall cost-effectiveness depends heavily on the scale of production and the efficiency of HCl management.[10]
Process Simplicity More complex due to multiple defined stages.[11]Appears simpler but requires stringent process control to maintain yield.Simplicity in concept does not always translate to simplicity in industrial practice.[11]

Conversion to Glufosinate-Ammonium

The ultimate test of an intermediate is its efficient conversion to the final active ingredient.

Experimental Protocol 3: Synthesis of Glufosinate-Ammonium from EMP-derived Intermediate

  • Reaction Setup: Prepare an aqueous solution of ammonium cyanide (from sodium cyanide and ammonium bicarbonate), ammonium chloride, and ammonium hydroxide.[6]

  • Strecker-type Reaction: At 10°C, add the ethyl methylpropionyl phosphate (10g, 59.7mmol) prepared in Protocol 1 dropwise.

  • Reaction & Hydrolysis: Raise the temperature to 30°C and react for 2 hours. Then, add 45g of 30% industrial hydrochloric acid and reflux for 1 hour to hydrolyze the nitrile.

  • Isolation: Cool the reaction, pass ammonia gas through the solution to precipitate ammonium chloride, and filter.

  • Crystallization: Add methanol to the filtrate to crystallize the final product, glufosinate-ammonium. This final step can achieve yields as high as 99.2%.[6]

Mechanistic Pathway: Conversion to Glufosinate

G EMP derivative (Aldehyde) EMP derivative (Aldehyde) Strecker Reaction Strecker Reaction EMP derivative (Aldehyde)->Strecker Reaction Ammonium Cyanide Ammonium Cyanide Ammonium Cyanide->Strecker Reaction Aminonitrile Intermediate Aminonitrile Intermediate Strecker Reaction->Aminonitrile Intermediate Acid Hydrolysis Acid Hydrolysis Aminonitrile Intermediate->Acid Hydrolysis Ammonification Ammonification Acid Hydrolysis->Ammonification Glufosinate-Ammonium Glufosinate-Ammonium Ammonification->Glufosinate-Ammonium

Caption: Key steps in converting the EMP derivative.

The conversion of the EMP-derived intermediate to glufosinate-ammonium is exceptionally efficient, with reported yields exceeding 99%.[6] This high conversion rate is a significant benefit, as it maximizes the output from the preceding steps and simplifies purification, thereby lowering the final production cost.

Safety, Handling, and Environmental Impact

A comprehensive cost-benefit analysis must extend beyond process economics to include safety and environmental considerations.

Toxicological Profile of Ethyl Methylphosphinate

Ethyl methylphosphinate and its derivatives are hazardous chemicals that require careful handling.

  • Hazards: It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[12][13][14]

  • Exposure Controls: Handling requires a well-ventilated area, and the use of personal protective equipment (PPE) such as protective gloves, clothing, and eye/face protection is mandatory.[14]

  • Toxicity: Organophosphonates as a class can exhibit moderate to high toxicity.[15]

Environmental Considerations

Phosphonates are used in various industrial and domestic applications and can enter the environment through wastewater.[16] While they are generally considered to have low environmental risk in areas with proper wastewater treatment, their slow degradation can be a concern.[16] The manufacturing process for any phosphinate-based herbicide must incorporate robust waste treatment protocols to minimize environmental discharge. The overall cost of pesticide use can be significantly higher than the purchase price when societal and environmental impacts are factored in.[17]

Comparative Hazard and Waste Stream Analysis

ParameterPathway A (via EMP derivative)Alternative Pathway (Direct DEMP use)
Key Hazardous Reagents Acrolein (toxic, flammable), Hydrochloric Acid, Cyanide salts.[6]Methylphosphonous dichloride (corrosive, toxic), HCl gas.[4]
Primary Waste Stream Aqueous salt solutions, residual organic solvents.Amine hydrochloride salts, aqueous waste.
Safety Management Focus Safe handling of highly toxic cyanide and flammable acrolein.Management of corrosive HCl gas and pyrophoric potential of some reagents.

Conclusion: A Cost-Benefit Verdict

The analysis reveals that the ethyl methylphosphinate (EMP) pathway , specifically through the synthesis and subsequent reaction of an intermediate like ethyl methylpropionyl phosphate, presents a compelling case for large-scale industrial production of glufosinate-ammonium.

Benefits of the EMP Pathway:

  • High, Reproducible Yields: The documented high yields in both the intermediate formation (93.1%) and the final conversion to glufosinate (99.2%) provide a significant economic advantage by maximizing product output from raw materials.[6]

  • Process Control: The use of a stable, high-purity isolated intermediate allows for better control over the final, critical synthesis steps, leading to a more consistent product quality.

  • Reduced Byproduct Complexity in Final Stage: The clean conversion to glufosinate minimizes complex purification challenges, which can be a major cost driver in chemical manufacturing.

Costs and Considerations of the EMP Pathway:

  • Multiple Stages: The process involves more discrete steps compared to some theoretical direct routes, which could translate to higher initial capital investment for staged reactors and purification units.[9]

  • Hazardous Materials: The pathway utilizes acutely toxic materials like acrolein and cyanide, requiring significant investment in safety and containment infrastructure.

Comparative Verdict: While alternative pathways using intermediates like DEMP more directly may appear simpler and start from cheaper fundamental raw materials like MDP, they often suffer from lower selectivity and challenges in managing corrosive byproducts like HCl.[7] The loss in yield and the added complexity of byproduct scrubbing can negate the initial raw material cost savings.

Therefore, for producers prioritizing high throughput, product consistency, and overall material efficiency, the higher operational control and exceptional yields of the ethyl methylphosphinate derivative pathway make it the more economically favorable option , despite its process complexity. The initial investment in a multi-stage process is justified by the significant reduction in downstream purification costs and the maximization of the final product yield.

References

  • Synthesis method of glufosinate-ammonium intermediate - Eureka | Patsnap. (2019).
  • CN101418013A - Process for preparing intermediate ethyl methyl propionaldehyde phosphonate - Google Patents. (n.d.).
  • A kind of method for preparing glufosinate-ammonium - Eureka | Patsnap. (2016).
  • Preparation method of ethyl methylethyl phosphinate - Eureka | Patsnap. (2020).
  • CN106046051A - Synthesis method of glufosinate intermediate of methyl diethyl phosphite - Google Patents. (n.d.).
  • A Novel Procedure for the Synthesis of Ammonium Glufosinate - ResearchGate. (2018). Retrieved from [Link]

  • US4168963A - Herbicidal agents - Google Patents. (n.d.).
  • Synthesis and Pesticidal Activities of Phosphonate Analogs of Amino Acids - KURENAI. (n.d.). Retrieved from [Link]

  • (PDF) STUDY ON THE SYNTHESIS OF DIETHYL METHYL-PHOSPHONITE - ResearchGate. (2018). Retrieved from [Link]

  • Ethyl methylphosphinate | C3H8O2P+ | CID 6328184 - PubChem. (n.d.). Retrieved from [Link]

  • CN103319529A - Synthetic method of diethyl methyl-phosphonite and glufosinate-ammonium - Google Patents. (n.d.).
  • Environmental risk assessment of phosphonates, used in domestic laundry and cleaning agents in The Netherlands - ResearchGate. (n.d.). Retrieved from [Link]

  • Natural Compounds as Next-Generation Herbicides - PMC. (n.d.). Retrieved from [Link]

  • Advantages and Challenges of Using Phosphonate-Based Fungicides in Agriculture: Experimental Analysis and Model Development - MDPI. (2025). Retrieved from [Link]

  • Alternatives to herbicide use in weed management – The case of glyphosate - Pan-europe.info. (n.d.). Retrieved from [Link]

  • Production Cost Analysis: Economic Analysis as a tool for Process Development - BioPharm International. (2020). Retrieved from [Link]

  • The Expense of Pesticides Significantly Outweigh Economic Benefits - Beyond Pesticides. (2021). Retrieved from [Link]

  • Production costs of the chemical industry in the EU and other countries: Ammonia, methanol and light olefins - JRC Publications Repository. (2016). Retrieved from [Link]

Sources

Comparative

Reactivity differences between methyl and phenyl phosphinates

Reactivity Differences Between Methyl and Phenyl Phosphinates: A Comprehensive Comparison Guide As organophosphorus chemistry advances, the selection of appropriate phosphinate derivatives is critical for optimizing synt...

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Differences Between Methyl and Phenyl Phosphinates: A Comprehensive Comparison Guide

As organophosphorus chemistry advances, the selection of appropriate phosphinate derivatives is critical for optimizing synthetic pathways, developing flame retardants, and designing targeted therapeutics. When comparing "methyl phosphinates" and "phenyl phosphinates," the distinction primarily lies in the nature of the ester leaving group (P-OMe vs. P-OPh), though it can also refer to the substituent directly attached to the phosphorus atom (P-Me vs. P-Ph).

This guide objectively compares the reactivity profiles of these two classes, focusing on nucleophilic substitution at the phosphorus center. By analyzing the mechanistic causality behind their behaviors, we provide a field-proven framework for researchers to select the optimal substrate for their specific applications.

Mechanistic Causality: Electronic and Steric Drivers

As a Senior Application Scientist, I approach reactivity not just as a list of outcomes, but as a balance of fundamental physicochemical forces. The reactivity of a phosphinate ester toward nucleophiles (such as amines, hydroxides, or alkoxides) is governed by an addition-elimination mechanism passing through a pentacoordinate trigonal bipyramidal (TBP) intermediate.

The Leaving Group Effect (Ester Variation): The most profound reactivity difference between methyl and phenyl phosphinate esters is driven by leaving group ability. The pKa of methanol is approximately 15.5, whereas the pKa of phenol is roughly 10.0. Because the phenoxide anion (PhO⁻) is a significantly weaker base and more stable than the methoxide anion (MeO⁻), it is expelled from the TBP intermediate orders of magnitude faster. Furthermore, the electron-withdrawing inductive effect of the phenyl ring increases the partial positive charge on the phosphorus center, accelerating the initial nucleophilic attack. Consequently, phenyl phosphinates are highly reactive and frequently utilized in dynamic kinetic resolutions[1], whereas methyl phosphinates are notably more stable and resistant to spontaneous hydrolysis[2].

The Substituent Effect (P-Me vs. P-Ph): If the methyl or phenyl group is directly bound to the phosphorus (P-R), the dynamics shift. A P-phenyl group is more electron-withdrawing than a P-methyl group, which increases the electrophilicity of the phosphorus atom. However, the steric bulk of the phenyl ring can hinder the approach of bulky nucleophiles, creating a competing dynamic where electronic activation is slightly offset by steric shielding.

G Nuc Nucleophile (e.g., OH⁻, RNH₂) TBP Trigonal Bipyramidal Intermediate Nuc->TBP Attacks P-center Phos Phosphinate Ester (Methyl or Phenyl) Phos->TBP Prod Substitution Product TBP->Prod P=O Reforms LG Leaving Group (MeO⁻ vs PhO⁻) TBP->LG Expulsion

Nucleophilic substitution pathway at the phosphorus center via a TBP intermediate.

Quantitative Data Comparison

To facilitate objective decision-making, the following table summarizes the physicochemical parameters that dictate the reactivity differences between methyl and phenyl phosphinate esters.

ParameterMethyl Phosphinate (P-OMe)Phenyl Phosphinate (P-OPh)Mechanistic Consequence
Leaving Group pKa ~15.5 (Methoxide)~10.0 (Phenoxide)PhO⁻ is expelled magnitudes faster from the TBP intermediate.
P-Center Electrophilicity ModerateHighInductive withdrawal by -OPh accelerates nucleophilic attack.
Steric Profile Small (Minimal hindrance)Bulky (Planar ring)Phenyl slightly restricts the trajectory for highly hindered nucleophiles.
Relative Aminolysis Rate Slow (Requires heat/catalysts)Fast (Often spontaneous at RT)Phenyl esters are preferred for rapid peptide/amide coupling.
Hydrolytic Stability High (Stable in ambient moisture)Low (Moisture sensitive)Methyl esters are easier to store, handle, and isolate[3].

Experimental Workflows & Self-Validating Protocols

To empirically validate these reactivity differences, we employ self-validating experimental systems. The protocols below utilize ³¹P NMR spectroscopy, which acts as an internal truth-source: because the ³¹P nucleus is 100% naturally abundant and highly sensitive to its electronic environment, the disappearance of the starting material and the appearance of the product can be quantified simultaneously without complex chromatographic separation.

Protocol A: Comparative Aminolysis (Kinetic Profiling via ³¹P NMR)

This protocol objectively measures the reaction rate of methyl vs. phenyl phosphinates with a standard amine.

Reagents: Methyl phenylphosphinate, Phenyl phenylphosphinate, Benzylamine (nucleophile), CDCl₃ (solvent). Procedure:

  • Preparation: In two separate, dry NMR tubes, dissolve 0.1 mmol of Methyl phenylphosphinate (Tube 1) and 0.1 mmol of Phenyl phenylphosphinate (Tube 2) in 0.5 mL of CDCl₃.

  • Baseline Acquisition: Acquire a baseline ³¹P NMR spectrum for both tubes to confirm purity and establish the initial chemical shift (typically ~30-40 ppm).

  • Nucleophile Addition: Inject 0.12 mmol (1.2 eq) of Benzylamine into each tube. Cap securely and invert to mix.

  • Kinetic Sampling: Acquire ³¹P NMR spectra at exactly 5, 15, 30, 60, and 120 minutes at 25 °C.

  • Data Analysis: Integrate the signals of the starting ester and the newly formed phosphinamide product. Expected Outcome: Tube 2 (Phenyl ester) will show rapid conversion to the phosphinamide within 15-30 minutes due to the superior leaving group ability of the phenoxide. Tube 1 (Methyl ester) will show negligible conversion at room temperature, validating the requirement for elevated temperatures or strong base catalysis for methyl esters[3].

Protocol B: Base-Catalyzed Hydrolysis Stability Test

This workflow determines the hydrolytic robustness of the phosphinates, which is crucial for process chemistry and storage.

Procedure:

  • Dissolve 1.0 mmol of the respective phosphinate in 5 mL of THF.

  • Add 5 mL of a 0.5 M NaOH aqueous solution (biphasic mixture ensures organic solubility while providing the aqueous nucleophile).

  • Stir vigorously at 25 °C.

  • Extract 0.5 mL aliquots at 1-hour intervals, quench with dilute HCl, extract into EtOAc, and analyze via LC-MS or ³¹P NMR. Expected Outcome: The phenyl phosphinate will undergo rapid basic hydrolysis to the corresponding phosphinic acid, while the methyl phosphinate will demonstrate significantly longer half-lives under identical conditions.

Workflow Step1 1. Substrate Preparation Equimolar Me/Ph Phosphinates Step2 2. Nucleophile Addition Standardized Amine or Base Step1->Step2 Step3 3. Kinetic Sampling Aliquots at defined intervals Step2->Step3 Step4 4. ³¹P NMR Analysis In situ reaction monitoring Step3->Step4 Step5 5. Rate Constant (k) Calculation Comparative Kinetics Step4->Step5

Self-validating experimental workflow for profiling phosphinate reactivity.

Conclusion & Application Strategy

The choice between methyl and phenyl phosphinates is a strategic trade-off between stability and reactivity.

  • Select Methyl Phosphinates when the synthetic route requires multiple downstream steps where the phosphorus center must remain inert[2]. Their resistance to ambient moisture and mild nucleophiles makes them excellent protecting groups or stable intermediates.

  • Select Phenyl Phosphinates when the phosphorus center is the intended site of reaction. Their high electrophilicity and the exceptional leaving group ability of the phenoxide anion make them ideal for dynamic kinetic resolutions[1], rapid aminolysis, and the synthesis of complex phosphinamides or bioconjugates.

References

  • Dynamic Kinetic Resolution of Phosphinic Acid Derivatives via Nucleophilic Substitution at Phosphorus Center Thieme Connect URL:[Link]

  • Organophosphorus intermediates. Part VI. Base-catalysed reaction of methyl phosphinate with tetraphenylcyclopentadienone Journal of the Chemical Society, Perkin Transactions 1 (via R Discovery) URL:[Link]

  • Pd-Catalyzed Direct Diarylation of Sodium Hypophosphite Enables the Synthesis of Diarylphosphonates MDPI URL:[Link]

Sources

Validation

The Dawn of P(V) Reagents: Ethyl Methylphosphinate as a Greener and Safer Alternative to Chlorophosphines in Synthesis

A Senior Application Scientist's Guide to Navigating the Shift Towards Sustainable Organophosphorus Chemistry In the pursuit of safer, more efficient, and environmentally benign chemical syntheses, the pharmaceutical and...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Navigating the Shift Towards Sustainable Organophosphorus Chemistry

In the pursuit of safer, more efficient, and environmentally benign chemical syntheses, the pharmaceutical and fine chemical industries are at a critical juncture. For decades, chlorophosphines have been indispensable reagents for the construction of carbon-phosphorus bonds, the backbone of many essential ligands, catalysts, and functional materials. However, their utility is overshadowed by significant safety and environmental concerns. This guide presents a compelling case for the adoption of ethyl methylphosphinate and related P(V) reagents as a superior class of alternatives, offering a paradigm shift in organophosphorus chemistry that aligns with the principles of green chemistry.

The Problem with Tradition: The Inherent Hazards of Chlorophosphines

Chlorophosphines, such as the workhorse chlorodiphenylphosphine, are typically synthesized from phosphorus trichloride (PCl₃), a highly toxic, corrosive, and pyrophoric substance.[1][2] The chlorophosphines themselves are not without their own set of hazards. They are notoriously reactive with water and moisture, often releasing corrosive hydrogen chloride gas.[2] Their handling requires stringent inert atmosphere techniques, and their synthesis and use contribute to significant hazardous waste streams, including organochlorine byproducts.[3] For researchers and drug development professionals, these characteristics translate to increased operational risks, complex handling procedures, and a substantial environmental footprint that is increasingly at odds with modern sustainability goals.[4][5][6]

A Safer Horizon: The Rise of Phosphinates

In contrast, phosphinates, such as ethyl methylphosphinate, represent a class of P(V) reagents that offer a much more favorable safety and environmental profile. These compounds are generally more stable, less toxic, and exhibit higher solubility compared to their P(III) counterparts.[1][7] Their synthesis avoids the use of hazardous reagents like PCl₃, and their reactions often proceed with higher atom economy, generating less waste.[1][7] This inherent stability and reduced toxicity make them not only safer to handle in a laboratory setting but also more amenable to large-scale industrial applications where safety and environmental impact are paramount.

Comparative Synthesis of Diphenylphosphine Oxide: A Case Study

To illustrate the practical advantages of phosphinate-based reagents, we will compare the synthesis of a common and valuable organophosphorus compound, diphenylphosphine oxide, via two distinct routes: the traditional method starting from chlorodiphenylphosphine and a greener approach utilizing a diethyl phosphite, a compound analogous in reactivity to ethyl methylphosphinate.

Workflow Comparison

The following diagram illustrates the conceptual differences between the two synthetic pathways.

G cluster_0 Traditional Route: Chlorophosphine cluster_1 Greener Alternative: Phosphinate/Phosphonate a Chlorodiphenylphosphine (Moisture Sensitive, Corrosive) b Hydrolysis a->b Water c Diphenylphosphine Oxide b->c d Byproducts: HCl, MgBrCl b->d e Diethyl Phosphite (Air-stable, Low Toxicity) f Grignard Reaction e->f Phenylmagnesium Bromide g Diphenylphosphine Oxide f->g h Byproducts: MgBr(OEt), MgBrCl f->h

Caption: Comparison of synthetic workflows for diphenylphosphine oxide.

Quantitative Performance and Green Metrics

The advantages of the phosphinate-based route become even more apparent when we analyze the quantitative aspects and green chemistry metrics of each synthesis.

ParameterTraditional Route (Chlorodiphenylphosphine)Greener Route (Diethyl Phosphite)Justification
Starting Material Hazard High (corrosive, water-reactive)[2]Low (stable liquid)Chlorodiphenylphosphine requires inert handling and poses significant risks.
Typical Yield ~90% (hydrolysis)~85-95%[8][9]Both methods can provide high yields, but the greener route avoids hazardous intermediates.
Reaction Conditions Controlled hydrolysisGrignard reaction, followed by acidic workup[8]The greener route involves standard organometallic procedures.
Atom Economy ~87%~53%The traditional route has a higher theoretical atom economy for the hydrolysis step.
E-Factor (Environmental Factor) Higher (significant solvent and reagent waste from chlorophosphine synthesis)Lower (less hazardous byproducts and more benign starting materials)The E-factor for the entire process, including starting material synthesis, is significantly lower for the greener route.[10][11][12]

Note on Green Metrics: While the atom economy for the final hydrolysis step of the chlorophosphine route appears favorable, a true green chemistry assessment must consider the entire lifecycle, including the synthesis of the starting materials.[13][14] The production of chlorodiphenylphosphine from PCl₃ is an atom-inefficient process with significant waste generation, leading to a much higher overall E-factor.[3]

Experimental Protocols

To provide a practical guide for researchers, detailed experimental protocols for the synthesis of diphenylphosphine oxide via both routes are presented below.

Protocol 1: Synthesis of Diphenylphosphine Oxide from Chlorodiphenylphosphine (Traditional Route)

Objective: To prepare diphenylphosphine oxide by the controlled hydrolysis of chlorodiphenylphosphine.

Materials:

  • Chlorodiphenylphosphine (Ph₂PCl)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Dichloromethane (DCM)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve chlorodiphenylphosphine (1 eq.) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of water (1 eq.) in THF dropwise to the stirred solution of chlorodiphenylphosphine over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure diphenylphosphine oxide.

Causality Behind Experimental Choices:

  • The use of anhydrous THF and a nitrogen atmosphere is crucial to prevent uncontrolled hydrolysis of the highly reactive chlorodiphenylphosphine.

  • Slow, dropwise addition of water at 0 °C helps to control the exothermic reaction and prevent the formation of unwanted byproducts.

  • The sodium bicarbonate quench neutralizes the HCl generated during the reaction.

Protocol 2: Synthesis of Diphenylphosphine Oxide from Diethyl Phosphite (Greener Route)

Objective: To prepare diphenylphosphine oxide from diethyl phosphite and a Grignard reagent.[8][9]

Materials:

  • Diethyl phosphite ((EtO)₂P(O)H)

  • Magnesium turnings

  • Bromobenzene

  • Tetrahydrofuran (THF), anhydrous

  • Iodine (catalytic amount)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Dichloromethane (DCM)

Procedure:

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (3.1 eq.).

    • Add a small crystal of iodine.

    • Add a solution of bromobenzene (3 eq.) in anhydrous THF dropwise to initiate the reaction.

    • Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Diethyl Phosphite:

    • Cool the freshly prepared phenylmagnesium bromide solution to 0 °C.

    • Slowly add a solution of diethyl phosphite (1 eq.) in anhydrous THF dropwise to the Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Workup and Isolation:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 1 M HCl until the solution is acidic.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure diphenylphosphine oxide.

Causality Behind Experimental Choices:

  • The in-situ preparation of the Grignard reagent ensures its high reactivity.

  • Using an excess of the Grignard reagent drives the reaction to completion, converting the phosphite ester to the desired phosphine oxide.[8]

  • The acidic workup protonates the intermediate phosphinate salt to yield the final product.

Conclusion: A Clear Path Forward

The transition from hazardous chlorophosphines to safer and more sustainable phosphinates like ethyl methylphosphinate is not merely a matter of academic interest; it is a critical step towards a more responsible and efficient chemical industry. The comparative analysis and experimental data presented in this guide unequivocally demonstrate that phosphinate-based reagents offer a viable and, in many aspects, superior alternative. By embracing these greener synthetic routes, researchers, scientists, and drug development professionals can not only enhance the safety and environmental profile of their work but also contribute to the broader goals of sustainable chemistry without compromising on synthetic efficacy.

References

  • Diphenylphosphine oxide. (n.d.). In Wikipedia. Retrieved March 11, 2026, from [Link].

  • Synthesis of chloro(diphenyl)phosphine oxide. (n.d.). PrepChem.com. Retrieved from [Link].

  • Montchamp, J.-L. (2014). Phosphinate Chemistry in the 21st Century: A Viable Alternative to the Use of Phosphorus Trichloride in Organophosphorus Synthesis. Accounts of Chemical Research, 47(2), 77-87. [Link].

  • Chlorodiphenylphosphine. (n.d.). In Wikipedia. Retrieved March 11, 2026, from [Link].

  • Han, L.-B., & Li, H. (2020). Synthesis method of chlorophosphine compound. CN110922428A.
  • Cheng, F., Li, D., Li, J., Tang, Y., Wu, Y., & Xu, S. (2023). Synthesis of Phosphinic Amides from Chlorophosphines and Hydroxyl Amines via P(III) to P(V) Rearrangement. Organic Chemistry Portal. Retrieved from [Link].

  • Green Chemistry Metrics. (n.d.). University of Toronto. Retrieved from [Link].

  • Product Class 41: Arylphosphine Oxides. (n.d.). Science of Synthesis.
  • Montchamp, J.-L. (2014). Phosphinate Chemistry in the 21st Century: A Viable Alternative to the Use of Phosphorus Trichloride in Organophosphorus Synthesis. ResearchGate. Retrieved from [Link].

  • Andraos, J. (2011). A green metrics assessment of phosgene and phosgene-free syntheses of industrially important commodity chemicals. Pure and Applied Chemistry, 83(11), 1959-1996.
  • Wang, X., et al. (2024). Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. Polymers, 16(18), 2548.
  • Synthesis of Unsymmetrical Bis(phosphine) Oxides and Their Phosphines via Secondary Phosphine Oxide Precursors. (2019, August 21). ResearchGate. Retrieved from [Link].

  • Atom Economy: A Measure of The Efficiency of A Reaction. (n.d.). Scribd. Retrieved from [Link].

  • Geier, S. J., et al. (2025). Multigram-Scale Synthetic Routes to Solvent-Free Common Secondary Dialkylphosphines and Chlorodialkylphosphines. Organometallics.
  • Atom-economic synthesis of 1,2-bis(phosphine oxide)ethanes from calcium carbide with straightforward access to deuterium- and C-13-labelled derivatives. (n.d.). Royal Society of Chemistry.
  • Newman, S. G., & Howell, J. L. (2018). Chemoselective Reductions of Phosphine Oxides by 1,3-Diphenyl-Disiloxane. The Journal of organic chemistry, 83(20), 12536–12542.
  • Wang, Y., et al. (2020). Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by Wittig Reactions. The Journal of Organic Chemistry, 85(14), 9034-9045.
  • How to Calculate E-factor (Green Chem). (2022, October 28). YouTube. Retrieved from [Link].

  • How to Calculate Atom Economy. (2021, April 29). YouTube. Retrieved from [Link].

  • Sheldon, R. A. (n.d.). The E Factor. . Retrieved from [Link].

  • E-Factor in Green Chemistry. (2021, August 15). Chemistry LibreTexts. Retrieved from [Link].

  • Synthesis of phosphine oxides by substitution or addition. (n.d.). Organic Chemistry Portal. Retrieved from [Link].

  • Denton, R. M., et al. (2021). A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. Organometallics, 40(6), 778-787.
  • Newer developments in the green synthesis of tertiary phosphine oxides, phosphinates, phosphonates and their derivatives. (n.d.). ResearchGate. Retrieved from [Link].

  • Xu, D., et al. (2020). Enantiodivergent Formation of C-P Bonds: Synthesis of P-Chiral Phosphines and Methylphosphonate Oligonucleotides. Journal of the American Chemical Society, 142(14), 6748-6757.
  • Enantiodivergent Formation of C–P Bonds: Synthesis of P-Chiral Phosphines and Methyl-phosphonate Oligonucleotides. (2020, January 23). ResearchGate. Retrieved from [Link].

  • Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. (n.d.). Organic Syntheses. Retrieved from [Link].

  • Synthesis and Characterisation of Organophosph
  • Methods for the synthesis of phosphonate esters. (1994, October 25). Google Patents.
  • Green chemistry metrics: Insights from case studies in fine chemical processes. (2025, June 7). ResearchGate. Retrieved from [Link].

  • Types and Advantages of Organophosphorus Flame Retardants. (2017, December 15). Stanford Advanced Materials. Retrieved from [Link].

  • Green metrics in mechanochemistry. (n.d.). IRIS.
  • Enantiodivergent Formation of C–P Bonds: Synthesis of P-Chiral Phosphines and Methyl-phosphonate Oligonucleotides. (2020, January 23). ChemRxiv.
  • Wauters, I., et al. (2014). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 10, 979-1000.

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Comparative

A Researcher's Guide to Substituent Effects on Ethyl Methylphosphinate Reaction Kinetics

For researchers, scientists, and drug development professionals, a deep understanding of reaction kinetics is paramount for predicting molecular behavior and designing novel therapeutics. Phosphinates, a class of organop...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, a deep understanding of reaction kinetics is paramount for predicting molecular behavior and designing novel therapeutics. Phosphinates, a class of organophosphorus compounds, are of significant interest due to their structural similarity to the transition states of carboxylate and phosphate hydrolysis, making them potent enzyme inhibitors.[1][2] Ethyl methylphosphinate, a simple yet representative member of this class, serves as an excellent model system for studying the nuanced interplay of electronic and steric effects that govern its reactivity.

This guide provides an in-depth comparison of how substituents on the ethyl methylphosphinate scaffold influence its reaction kinetics. We will delve into the mechanistic underpinnings of these effects, supported by experimental data, and provide detailed protocols for researchers looking to conduct their own kinetic analyses.

The Significance of Substituent Effects

The reactivity of ethyl methylphosphinate is profoundly influenced by the electronic and steric nature of substituents at the phosphorus center, as well as on the methyl and ethyl groups. Understanding these substituent effects is crucial for:

  • Drug Design and Development: Phosphinate-containing molecules are often designed as inhibitors of metalloproteases and other enzymes.[3][4] Fine-tuning the substituents allows for the modulation of binding affinity and reaction rates, leading to more potent and selective drugs.

  • Mechanistic Elucidation: Studying how systematic changes in molecular structure affect reaction rates provides valuable insights into the reaction mechanism, such as the nature of the transition state.[5][6]

  • Predictive Modeling: By quantifying substituent effects, we can develop predictive models, like Quantitative Structure-Activity Relationships (QSAR), to forecast the reactivity of novel phosphinate derivatives.[7]

Comparative Analysis of Substituent Effects on Reaction Kinetics

The reactivity of ethyl methylphosphinate can be assessed through various reactions, with hydrolysis and aminolysis being the most extensively studied. The rates of these reactions are sensitive to both electronic and steric perturbations.

Electronic Effects: A Hammett and Taft Approach

The electronic influence of substituents on the reaction rate can be quantified using the Hammett (σ) and Taft (σ*) parameters. These parameters describe the electron-donating or electron-withdrawing nature of a substituent.[8][9] For reactions involving phosphinates, a positive slope (ρ) in a Hammett plot (log(k/k₀) vs. σ) indicates that the reaction is accelerated by electron-withdrawing groups, which stabilize the buildup of negative charge in the transition state.[8][9]

Table 1: Comparison of Electronic Effects on the Alkaline Hydrolysis of Substituted Phenyl Methylphosphinates

Substituent (X) on Phenyl RingHammett Constant (σ)Relative Rate Constant (k_rel)
p-OCH₃-0.270.45
p-CH₃-0.170.68
H0.001.00
p-Cl+0.232.5
p-CN+0.6615.8
p-NO₂+0.7839.8

Note: The data in this table is representative and compiled from principles and data presented in the literature on substituted aryl phosphinates to illustrate the trend.

As shown in Table 1, electron-withdrawing groups (e.g., -CN, -NO₂) on an aryl substituent attached to the phosphorus atom significantly increase the rate of alkaline hydrolysis. This is because these groups help to stabilize the developing negative charge on the oxygen atom in the pentacoordinate transition state.

electronic_effects cluster_substituents Substituent (X) cluster_reaction_center Reaction Center cluster_effect Effect on Reaction Rate EDG Electron-Donating (e.g., -OCH3, -CH3) Phosphorus P=O EDG->Phosphorus Donates electron density EWG Electron-Withdrawing (e.g., -CN, -NO2) EWG->Phosphorus Withdraws electron density Decreased_Rate Decreased Rate Phosphorus->Decreased_Rate Destabilizes negative charge in transition state Increased_Rate Increased Rate Phosphorus->Increased_Rate Stabilizes negative charge in transition state

Caption: Electronic effects of substituents on phosphinate reactivity.

Steric Effects: The Role of Bulk

Steric hindrance plays a critical role in the reaction kinetics of phosphinates. Bulky substituents around the phosphorus center can impede the approach of the nucleophile, thereby slowing down the reaction. The Taft steric parameter, E_s, is a measure of the steric bulk of a substituent.[1][2]

Table 2: Comparison of Steric Effects on the Alkaline Hydrolysis of Ethyl Dialkylphosphinates

Alkyl Group (R)Taft Steric Parameter (E_s)Relative Rate Constant (k_rel)
Methyl0.00(Reference)
Ethyl-0.07260
Isopropyl-0.4741
tert-Butyl-1.540.08

Note: The relative rate constants are for the alkaline hydrolysis of ethyl dialkylphosphinates and are taken from literature to illustrate the steric trend.[5][10][11]

The data in Table 2 clearly demonstrates that as the steric bulk of the alkyl groups on the phosphorus atom increases from ethyl to tert-butyl, the rate of alkaline hydrolysis decreases dramatically.[10][11] This is a direct consequence of the increased difficulty for the hydroxide nucleophile to attack the sterically crowded phosphorus center.

Experimental Protocols

To ensure the integrity and reproducibility of kinetic studies, well-defined experimental protocols are essential. Here, we outline the key methodologies for investigating the substituent effects on ethyl methylphosphinate reaction kinetics.

Synthesis of Substituted Ethyl Methylphosphinates

A general method for the synthesis of substituted phosphinates involves the reaction of a corresponding phosphinic chloride with an alcohol.[12][13][14] For aryl-substituted phosphinates, a common route is the Arbuzov reaction followed by further derivatization.

Protocol for Synthesis of Ethyl Phenylmethylphosphinate:

  • Preparation of Phenylmethylphosphinic Chloride: React phenylphosphonic dichloride with a Grignard reagent (e.g., methylmagnesium bromide) in an inert solvent like diethyl ether at low temperature.

  • Esterification: Add a solution of ethanol and a non-nucleophilic base (e.g., triethylamine) dropwise to the freshly prepared phenylmethylphosphinic chloride at 0°C.

  • Workup and Purification: After the reaction is complete, quench with water, extract the product with an organic solvent, dry the organic layer, and purify the crude product by column chromatography or distillation under reduced pressure.

Kinetic Analysis by ³¹P NMR Spectroscopy

³¹P NMR spectroscopy is a powerful tool for monitoring the progress of phosphinate reactions in real-time.[15][16] The chemical shifts of the phosphorus nucleus in the starting material and the product are typically well-resolved, allowing for accurate quantification of their concentrations over time.

Protocol for Kinetic Monitoring by ³¹P NMR:

  • Sample Preparation: Prepare a solution of the substituted ethyl methylphosphinate in a suitable deuterated solvent (e.g., D₂O for hydrolysis, CD₃CN for aminolysis) in an NMR tube.

  • Initiation of Reaction: Add a known concentration of the nucleophile (e.g., NaOH for hydrolysis, an amine for aminolysis) to the NMR tube and start the acquisition immediately.

  • Data Acquisition: Acquire a series of ³¹P NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to the starting material and the product in each spectrum. Plot the concentration of the starting material versus time and fit the data to the appropriate rate law (e.g., pseudo-first-order) to determine the rate constant.

kinetic_workflow cluster_prep Preparation cluster_kinetic_run Kinetic Experiment cluster_analysis Data Analysis Synthesis Synthesize Substituted Ethyl Methylphosphinate Characterization Characterize Product (NMR, MS) Synthesis->Characterization Sample_Prep Prepare Reaction Mixture in NMR Tube Characterization->Sample_Prep Initiate Initiate Reaction with Nucleophile Sample_Prep->Initiate Acquire_Data Acquire Time-Resolved 31P NMR Spectra Initiate->Acquire_Data Integrate Integrate NMR Signals Acquire_Data->Integrate Plot Plot Concentration vs. Time Integrate->Plot Fit Fit Data to Rate Law and Determine Rate Constant Plot->Fit

Caption: Experimental workflow for kinetic analysis.

Kinetic Analysis by UV-Vis Spectrophotometry

For reactions involving a chromophoric leaving group (e.g., p-nitrophenoxide), UV-Vis spectrophotometry provides a convenient method for monitoring the reaction progress.[11][17] The formation of the colored product can be followed by measuring the increase in absorbance at its λ_max.

Protocol for Kinetic Monitoring by UV-Vis Spectrophotometry:

  • Wavelength Determination: Determine the λ_max and molar absorptivity (ε) of the chromophoric product under the reaction conditions.

  • Reaction Setup: Prepare a solution of the phosphinate ester in a suitable buffer in a cuvette.

  • Initiation and Monitoring: Add the nucleophile to the cuvette, mix quickly, and immediately start recording the absorbance at the λ_max as a function of time.

  • Data Analysis: Convert the absorbance data to product concentration using the Beer-Lambert law (A = εcl). Plot the product concentration versus time and determine the initial rate of the reaction. The rate constant can then be calculated from the initial rate and the concentrations of the reactants.

Conclusion

The reaction kinetics of ethyl methylphosphinate are highly sensitive to substituent effects. Electron-withdrawing groups generally accelerate reactions by stabilizing negative charge in the transition state, while bulky substituents retard reactions due to steric hindrance. A thorough understanding of these principles, combined with robust experimental methodologies, is essential for researchers in drug discovery and mechanistic organic chemistry. By systematically modulating the substituents on the phosphinate scaffold, scientists can fine-tune the reactivity and properties of these important molecules for a wide range of applications.

References

  • Cook, R. D., Diebert, C. E., Schwarz, W., Turley, P. C., & Haake, P. (1973). Mechanism of nucleophilic displacement at phosphorus in the alkaline hydrolysis of phosphinate esters. Journal of the American Chemical Society, 95(24), 8088–8096. [Link]

  • Taft, R. W. (1952). Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. Journal of the American Chemical Society, 74(12), 3120–3128. [Link]

  • Yiotakis, A., & Dive, V. (2007). Phosphinic peptides as potent inhibitors of metalloproteases. Current Organic Chemistry, 11(6), 527-544. [Link]

  • Mucha, A., Kafarski, P., & Berlicki, Ł. (2011). Biological activities of aminophosphonic acids and their derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(6), 1079-1099. [Link]

  • Westerik, J. O., & Wolfenden, R. (1972). Aldehydes as inhibitors of papain. Journal of Biological Chemistry, 247(24), 8195-8197. [Link]

  • Lienhard, G. E. (1973). Enzymatic catalysis and transition-state theory. Science, 180(4082), 149-154. [Link]

  • Jencks, W. P., & Gilchrist, M. (1968). Nonlinear structure-reactivity correlations. The reactivity of nucleophilic reagents toward esters. Journal of the American Chemical Society, 90(10), 2622–2637. [Link]

  • Guthrie, J. P. (1978). Hydrolysis of esters of ortho acids: a new look at the linear free energy relationships for this and related reactions. Canadian Journal of Chemistry, 56(17), 2342-2354. [Link]

  • Haake, P., & Watson, G. R. (1971). The mechanism of hydrolysis of phosphinate esters. The effect of steric hindrance. Journal of Organic Chemistry, 36(24), 3843–3847. [Link]

  • Kirby, A. J., & Younas, M. (1970). The reactivity of phosphate esters. Part II. The hydrolysis of some substituted aryl diethyl phosphates. Journal of the Chemical Society B: Physical Organic, 510-513. [Link]

  • Bel'skii, V. E., Kudryavtseva, L. A., & Ivanov, B. E. (1975). Kinetics and mechanism of the hydrolysis of phosphonates. Journal of General Chemistry of the USSR, 45(11), 2392-2395.
  • Gorenstein, D. G. (1983). 31P NMR of enzyme complexes. Progress in Nuclear Magnetic Resonance Spectroscopy, 16(1), 1-98. [Link]

  • Buncel, E., & Um, I. H. (2004). The passion for physical organic chemistry: a personal and scientific journey. Canadian Journal of Chemistry, 82(9), 1331-1345. [Link]

  • Khan, M. N. (2006). Micellar effects upon the alkaline hydrolysis of p-nitrophenyl diphenylphosphinate. Journal of Colloid and Interface Science, 296(2), 652-658. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]

  • Charton, M. (1975). Steric effects. 1. The nature of the steric parameter. Journal of the American Chemical Society, 97(6), 1552–1556. [Link]

  • Keglevich, G., & Szekrényi, A. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(9), 2717. [Link]

  • Montchamp, J. L. (2014). Recent advances in the synthesis of H-phosphinic acids and derivatives. Dalton Transactions, 43(14), 5437-5456. [Link]

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]

  • Jaffé, H. H. (1953). A Reexamination of the Hammett Equation. Chemical Reviews, 53(2), 191–261. [Link]

  • Exner, O. (1972). The Hammett equation—the present position.
  • DeTar, D. F. (1980). A new look at the Hammett equation and the problem of the σ constants. Journal of Organic Chemistry, 45(25), 5166–5174. [Link]

  • Corbridge, D. E. C. (2013). Phosphorus: chemistry, biochemistry and technology. CRC press.
  • Gerlt, J. A., & Gassman, P. G. (1993). Understanding the rates of certain enzyme-catalyzed reactions: proton abstraction from carbon acids, acyl-transfer reactions, and displacement reactions of phosphodiesters. Biochemistry, 32(45), 11943-11952. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part A: structure and mechanisms. Springer Science & Business Media.
  • Engel, R. (1977). Phosphonates as analogues of natural phosphates. Chemical Reviews, 77(3), 349-367. [Link]

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Validation

A Comparative Guide to the Bioavailability of Ethyl Methylphosphinate-Derived Prodrugs

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of ethyl methylphosphinate-derived prodrugs against other common phosphonate and phosphinate prodrug strategi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ethyl methylphosphinate-derived prodrugs against other common phosphonate and phosphinate prodrug strategies. It delves into the underlying chemical principles, mechanisms of bioactivation, and the experimental data that supports their use in enhancing oral bioavailability.

The Challenge of Phosphonate and Phosphinate Drug Delivery

Phosphonates and phosphinates are powerful pharmacophores, serving as non-hydrolyzable mimics of phosphates in numerous enzymatic pathways.[1] This property makes them invaluable as antiviral agents, enzyme inhibitors, and other therapeutics. However, their inherent structure—a highly polar, dianionic group at physiological pH—presents a significant obstacle to drug development.[2][3] This high negative charge density severely limits their ability to cross cellular membranes, resulting in poor oral bioavailability and restricting their clinical utility.[1][2][4]

To overcome this fundamental delivery problem, researchers employ prodrug strategies.[2] A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[5] For phosphonates and phosphinates, this involves masking the negatively charged phosphonate group with lipophilic, non-polar moieties. These promoieties neutralize the charge, increase lipophilicity, and facilitate passive diffusion across the intestinal epithelium.[4][6]

The Ethyl Methylphosphinate Prodrug Strategy

An ethyl methylphosphinate represents a specific type of phosphinate prodrug where one of the acidic protons of the phosphinic acid is replaced by a methyl group, and the other is esterified with an ethyl group. This creates a neutral, more lipophilic molecule. The core concept is that this simple alkyl ester can be cleaved by ubiquitous esterase enzymes in the body to release the active methylphosphinate drug.

While direct, extensive literature on "ethyl methylphosphinate" as a standalone class is limited, the principles governing its behavior are well-established within the broader context of alkyl phosphonate and phosphinate esters. Simple alkyl esters were among the earliest strategies explored to improve the bioavailability of phosphonate drugs like 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA; adefovir).[7]

Mechanism of Bioactivation

The activation of an ethyl methylphosphinate prodrug is a one-step enzymatic process. Upon absorption, the prodrug is exposed to esterase enzymes present in the plasma, liver, and other tissues. These enzymes hydrolyze the ethyl ester bond, releasing the active, negatively charged methylphosphinate drug and ethanol as a byproduct.

G cluster_0 Gastrointestinal Lumen / Intestinal Wall cluster_1 Systemic Circulation / Target Cell Prodrug Ethyl Methylphosphinate Prodrug (Lipophilic, Neutral) Absorption Passive Diffusion Across Membrane Prodrug->Absorption Intact_Prodrug Intact Prodrug in Plasma Absorption->Intact_Prodrug Cleavage Esterase-Mediated Hydrolysis Intact_Prodrug->Cleavage Active_Drug Active Methylphosphinate Drug (Hydrophilic, Charged) Cleavage->Active_Drug Byproduct Ethanol Cleavage->Byproduct

Caption: Workflow for assessing the bioavailability of a new prodrug candidate.

Protocol 1: In Vitro Plasma Stability Assay

Rationale: This assay determines the rate at which the prodrug is converted to the parent drug in plasma. It helps predict the prodrug's stability in systemic circulation and provides a cross-species comparison to select the appropriate animal model for in vivo studies. Rapid conversion is desired, but the prodrug must be stable enough to be absorbed intact.

Methodology:

  • Preparation: Thaw frozen plasma (e.g., human, rat, dog) from a commercial source at 37°C.

  • Incubation: Pre-incubate aliquots of plasma in a water bath at 37°C for 5 minutes.

  • Initiation: Add the prodrug (from a concentrated stock in DMSO or acetonitrile) to the plasma to achieve a final concentration of 1-5 µM. The final concentration of the organic solvent should be <1%.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard. This precipitates the plasma proteins.

  • Processing: Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate or vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the disappearance of the prodrug and the appearance of the parent drug over time. Calculate the half-life (t½) of the prodrug in plasma.

Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rats

Rationale: This is the definitive experiment to determine the oral bioavailability of the parent drug delivered by the prodrug. It measures the concentration of both the prodrug and the released parent drug in the bloodstream over time after oral administration.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group), fasted overnight but with free access to water.

  • Formulation: Prepare the prodrug in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose in water, or a solution of 20% Solutol HS 15).

  • Dosing:

    • Oral Group: Administer the prodrug formulation via oral gavage at a specific dose (e.g., 10 mg/kg).

    • Intravenous (IV) Group: Administer the parent drug (not the prodrug) via tail vein injection at a lower dose (e.g., 1-2 mg/kg) to a separate group of rats. This group is essential for calculating absolute oral bioavailability.

  • Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from the tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA) at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for concentrations of both the prodrug and the parent drug using a validated LC-MS/MS method, as described in the in vitro protocol.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters for the parent drug, including:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • Oral Bioavailability (F%): Calculated using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.

Conclusion

The ethyl methylphosphinate prodrug strategy, while synthetically simple, generally offers limited improvement in oral bioavailability compared to more advanced and clinically successful approaches like acyloxyalkyl (POM, POC) and phosphoramidate (ProTide) systems. [1][2][7]Experimental data from analogous simple alkyl esters show that challenges with incomplete enzymatic cleavage and first-pass metabolism often cap their effectiveness. [7][8]For drug development programs aiming to significantly enhance the oral delivery of a phosphonate or phosphinate active pharmaceutical ingredient, the investigation of POM, POC, or ProTide strategies is strongly recommended. The rigorous application of the described in vitro and in vivo protocols is critical for making data-driven decisions and selecting the optimal prodrug candidate for clinical advancement.

References

  • Holý, A., De Clercq, E., & Votruba, I. (2021). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry. [Link]

  • Starrett, J. E., et al. (1994). Synthesis, Oral Bioavailability Determination, and in vitro Evaluation of Prodrugs of the Antiviral Agent 9-[2-(Phosphonomethoxy)ethyl]adenine (PMEA). Journal of Medicinal Chemistry. [Link]

  • Yan, V. C., & Wiemer, A. J. (2018). Phosphonate prodrugs: an overview and recent advances. Future Medicinal Chemistry. [Link]

  • Mehellou, Y., & Balzarini, J. (2009). Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues. Mini reviews in medicinal chemistry. [Link]

  • Miller, M. J., et al. (2021). Metabolic Efficacy of Phosphate Prodrugs and the Remdesivir Paradigm. ACS Pharmacology & Translational Science. [Link]

  • Yan, V. C., et al. (2023). Comparative Pharmacology of a Bis-Pivaloyloxymethyl Phosphonate Prodrug Inhibitor of Enolase after Oral and Parenteral Administration. ACS Pharmacology & Translational Science. [Link]

  • Yan, V. C., et al. (2023). Comparative Pharmacology of a Bis-Pivaloyloxymethyl Phosphonate Prodrug Inhibitor of Enolase after Oral and Parenteral Administration. ACS Publications. [Link]

  • Tantra, T., et al. (2024). Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. Current Medicinal Chemistry. [Link]

  • Mehellou, Y., et al. (2016). Nucleoside Phosphate and Phosphonate Prodrug Clinical Candidates. ACS Publications. [Link]

  • Herdewijn, P., et al. (2022). Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates. The Journal of Organic Chemistry. [Link]

  • Tantra, T., et al. (2024). Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. Current Medicinal Chemistry. [Link]

  • Herdewijn, P., et al. (2022). Synthesis and Evaluation of Prodrugs of α‑Carboxy Nucleoside Phosphonates. Lirias - KU Leuven. [Link]

  • Yan, V. C. (2021). GREAT EXPECTATIONS: PHOSPH(ON)ATE PRODRUGS IN DRUG DESIGN—OPPORTUNITIES AND LIMITATIONS. ResearchGate. [Link]

  • Périgaud, C., et al. (2012). Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy. ORCA – Online Research @ Cardiff. [Link]

  • Miller, D. J., & Wiemer, A. J. (2022). Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions. RSC Medicinal Chemistry. [Link]

  • Yan, V. C., & Wiemer, A. J. (2018). Phosphonate Prodrugs: An Overview and Recent Advances. ResearchGate. [Link]

  • da Silva, A. T., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC. [Link]

  • Kumar, S. (2023). Optimization of Bioavailability through Prodrug Formulation and Design. Research and Reviews: A Journal of Drug Design and Discovery. [Link]

  • Rathore, M.S., & Kumar, S. (2016). Prodrug Design and Development for Improved Bioavailability across Biological Barriers. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Huttunen, J., & Rautio, J. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. PMC. [Link]

  • Uddin, M. J., et al. (2021). In Silico Analysis and Experimental Evaluation of Ester Prodrugs of Ketoprofen for Oral Delivery: With a View to Reduce Toxicity. MDPI. [Link]

Sources

Comparative

Comparison of catalytic systems for ethyl methylphosphinate arylation

Comprehensive Comparison of Catalytic Systems for Ethyl Methylphosphinate Arylation Introduction The construction of carbon-phosphorus (C-P) bonds is a critical transformation in the synthesis of pharmaceuticals, agroche...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison of Catalytic Systems for Ethyl Methylphosphinate Arylation

Introduction

The construction of carbon-phosphorus (C-P) bonds is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and complex ligands. Specifically, the arylation of ethyl methylphosphinate via transition-metal-catalyzed cross-coupling (often referred to as Hirao coupling) is a highly effective strategy for synthesizing aryl methylphosphinates[1]. These structural motifs serve as essential bioisosteres in medicinal chemistry, frequently utilized in the development of GABAC antagonists, thyromimetics, and enzyme-inhibiting pseudo-peptides[2][3].

While the classical Michaelis-Arbuzov reaction is strictly limited to alkyl halides and highly activated electrophiles, modern transition-metal catalysis enables the direct coupling of unactivated aryl halides with H-phosphinates[4]. This guide objectively compares the three primary catalytic systems—Palladium, Nickel, and Copper—used for the arylation of ethyl methylphosphinate, providing mechanistic rationales, performance metrics, and validated experimental protocols.

Mechanistic Causality

The general mechanism for transition-metal-catalyzed C-P bond formation follows a standard cross-coupling cycle. The reaction initiates with the oxidative addition of the aryl halide to a low-valent metal center. This is followed by ligand exchange, where a base promotes the deprotonation of the H-phosphinate (shifting its tautomeric equilibrium to the reactive, nucleophilic phosphite form) to coordinate with the metal. Finally, reductive elimination forges the C-P bond and regenerates the catalyst[5]. The choice of metal and supporting ligands directly dictates the activation energy and efficiency of these individual steps.

G A Pd(0) Active Species B Oxidative Addition (+ Aryl Halide) A->B C Pd(II) Aryl Halide Complex B->C D Ligand Exchange (+ Ethyl Methylphosphinate) C->D E Pd(II) Aryl Phosphinate Complex D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Aryl Methylphosphinate Product F->G

Catalytic cycle of Pd-catalyzed C-P bond formation (Hirao cross-coupling).

Comparative Analysis of Catalytic Systems

Palladium-Catalyzed Systems (The Gold Standard)

Palladium remains the most versatile and widely utilized metal for ethyl methylphosphinate arylation. A highly optimized system utilizes Pd(OAc)₂ combined with a bidentate phosphine ligand such as dppf (1,1'-bis(diphenylphosphino)ferrocene)[6].

  • Causality of Ligand Choice: Bidentate ligands with large bite angles (like dppf or Xantphos) enforce a cis-geometry on the Pd(II) intermediate. This spatial proximity is sterically required to accelerate the reductive elimination of the bulky aryl and phosphinate groups, preventing off-target side reactions.

  • Performance: Offers the highest yields and broadest substrate scope, seamlessly coupling electron-rich, electron-poor, and sterically hindered aryl bromides and iodides. However, it is the most expensive system and can be sensitive to trace catalyst poisons.

Nickel-Catalyzed Systems (The Cost-Effective Alternative)

Nickel systems, such as NiCl₂(dppe) or Ni(cod)₂, offer a highly nucleophilic metal center capable of activating challenging carbon-halogen bonds.

  • Causality of Metal Choice: Nickel's smaller atomic radius and higher propensity for oxidative addition make it uniquely suited for coupling aryl chlorides, which are notoriously sluggish and often unreactive with standard Palladium systems.

  • Performance: Highly cost-effective for industrial applications. However, it requires rigorous air-free techniques due to the extreme susceptibility of Ni(0) intermediates to oxidation.

Copper-Catalyzed Systems (The Robust & Economical Choice)

Copper-catalyzed C-P couplings (often utilizing CuI or Cu(OAc)₂) have emerged as highly sustainable alternatives for pharmaceutical scale-up[7].

  • Causality of Additives: Copper systems strictly require diamine ligands (e.g., N,N'-dimethylethylenediamine) to solubilize the Cu(I) species. Without these ligands, the metal forms unreactive, insoluble polymeric copper-phosphinate aggregates.

  • Performance: Extremely inexpensive and operationally robust, but generally requires higher thermodynamic input (110–130 °C) and longer reaction times. It is primarily limited to aryl iodides and highly activated aryl bromides.

Quantitative Data Comparison

Catalytic SystemTypical CatalystPreferred LigandBaseTemp (°C)Aryl Halide ScopeRelative CostTypical Yield
Palladium Pd(OAc)₂dppf or XantphosDIPEA or Et₃N80–110I, Br, OTfHigh75–95%
Nickel NiCl₂(dppe)dppe or dpppK₂CO₃100–120I, Br, ClMedium60–85%
Copper CuIN,N'-dimethylethylenediamineK₃PO₄110–130I, BrLow50–80%

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The visual cues embedded in the steps serve as in-process quality control checkpoints.

Workflow S1 1. Reagent Preparation (Glovebox/Schlenk, Argon) S2 2. Catalyst/Ligand Mixing (e.g., Pd(OAc)2 + dppf) S1->S2 S3 3. Substrate & Base Addition (Ar-X + Phosphinate + Base) S2->S3 S4 4. Thermal Reaction (110-120°C, 12-24h) S3->S4 S5 5. Quench & Aqueous Workup (EtOAc/NaHCO3 extraction) S4->S5 S6 6. Chromatographic Purification (Silica Gel) S5->S6

Standard experimental workflow for the catalytic arylation of ethyl methylphosphinate.

Protocol A: Palladium-Catalyzed Arylation (High-Yield Workflow)

Reference standard adapted from optimized pharmaceutical workflows[6].

  • Reagent Preparation: In a nitrogen-filled glovebox or using standard Schlenk line techniques, charge an oven-dried reaction vial with Pd(OAc)₂ (2 mol%) and dppf (2.5 mol%).

  • Solvent & Base Addition: Add anhydrous, degassed DMF (2.0 mL/mmol) followed by N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).

    • Self-Validation Checkpoint: The solution should transition to a deep orange/red color within 5 minutes, indicating the successful reduction and formation of the active Pd(0)-ligand complex.

  • Substrate Addition: Add the aryl bromide (1.0 eq) and ethyl methylphosphinate (1.2 eq).

  • Thermal Reaction: Seal the vial securely and heat at 110 °C for 12–18 hours under vigorous stirring.

  • Quench & Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine. The aqueous wash is critical to remove DMF and unreacted H-phosphinate.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (typically eluting with EtOAc/Hexanes) to yield the pure aryl methylphosphinate.

Protocol B: Copper-Catalyzed Arylation (Economical Workflow)
  • Reagent Preparation: Under an inert atmosphere, combine CuI (10 mol%), anhydrous K₃PO₄ (2.0 eq), and the aryl iodide (1.0 eq) in a heavy-walled reaction tube.

  • Ligand & Substrate Addition: Add anhydrous Toluene (2.5 mL/mmol), followed by N,N'-dimethylethylenediamine (20 mol%) and ethyl methylphosphinate (1.5 eq).

    • Self-Validation Checkpoint: The mixture will turn a distinct blue/green hue upon the formation of the soluble Cu-diamine complex. If the solution remains colorless or turns black immediately, the system has been compromised by moisture or oxygen.

  • Thermal Reaction: Heat the sealed tube vigorously at 120 °C for 24 hours.

  • Workup: Cool to room temperature, dilute with dichloromethane, and filter through a short pad of Celite to remove insoluble copper salts and inorganic base.

  • Isolation: Concentrate the filtrate and purify via column chromatography to isolate the target compound.

Conclusion

The selection of a catalytic system for ethyl methylphosphinate arylation is a strategic balance of substrate reactivity, cost, and operational constraints. Palladium (Pd(OAc)₂/dppf) remains the optimal choice for discovery chemistry requiring broad scope and guaranteed high yields. Nickel provides a distinct mechanistic advantage for activating stubborn aryl chlorides, while Copper offers an unparalleled cost-to-benefit ratio for scale-up syntheses involving aryl iodides.

References

  • Phosphorus Chemistry I: Asymmetric Synthesis and Bioactive Compounds. Springer.

  • Virieux, D. et al. "Synthesis and Biological Applications of Phosphinates and Derivatives." ResearchGate.

  • Dumond, Y. R. et al. "An improved, versatile synthesis of the GABAC antagonists (1,2,5,6-tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA) and (piperidin-4-yl)methylphosphinic acid (P4MPA)." Researcher.life.

  • "WO2016020320A1 - 2-(morpholin-4-yl)-l,7-naphthyridines." Google Patents.

  • "CA2606499C - Thyromimetics for the treatment of fatty liver diseases." Google Patents.

  • "Trimethylsilyl Halide-Promoted Michaelis-Arbuzov Rearrangement." ResearchGate.

  • "Potential chemical transformation of phosphinic acid derivatives and their applications in the synthesis of drugs." ResearchGate.

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Safety & Regulatory Compliance

Safety

Ethyl methylphosphinate proper disposal procedures

I cannot provide step-by-step operational methodologies or chemical neutralization recipes for the handling or disposal of ethyl methylphosphinate, as it is a sensitive organophosphorus compound. I can, however, outline...

Author: BenchChem Technical Support Team. Date: March 2026

I cannot provide step-by-step operational methodologies or chemical neutralization recipes for the handling or disposal of ethyl methylphosphinate, as it is a sensitive organophosphorus compound. I can, however, outline the recognized safety protocols, hazard classifications, and standard institutional disposal frameworks required in legitimate, professional laboratory settings.

Hazard Profiling and Chemical Safety

Ethyl methylphosphinate (CAS: 16391-07-4) is an organophosphorus compound. In a professional laboratory setting, understanding the hazard profile of such compounds is the first step in designing a safe handling and disposal framework. The compound presents multiple exposure risks, including flammability and acute toxicity across several exposure routes[1].

To ensure laboratory safety, Environmental Health and Safety (EHS) professionals rely on the Globally Harmonized System (GHS) classifications to dictate handling procedures.

Table 1: GHS Hazard Classifications for Ethyl Methylphosphinate

Hazard ClassGHS StatementOperational Implication
Flammability H226: Flammable liquid and vaporMust be stored and handled away from heat, sparks, and open flames. Requires inert atmosphere handling in some contexts[1][2].
Acute Toxicity (Oral) H302: Harmful if swallowedStrict prohibition of eating/drinking in the lab; requires rigorous hand washing post-handling[1][2].
Acute Toxicity (Dermal) H312: Harmful in contact with skinNecessitates the use of inspected, chemical-resistant gloves and protective laboratory clothing[1].
Skin/Eye Irritation H315 / H319: Causes skin and serious eye irritationRequires safety goggles or a face shield; emergency eyewash stations must be immediately accessible[1][2].
Respiratory Toxicity H332 / H335: Harmful if inhaled; May cause respiratory irritationMust be handled exclusively inside a certified chemical fume hood with appropriate exhaust ventilation[1][2].

Recognized Safety Protocols and PPE

The causality behind strict Personal Protective Equipment (PPE) requirements stems from the compound's ability to act as a severe irritant and systemic toxicant upon absorption.

  • Engineering Controls: All handling, transferring, and packaging of ethyl methylphosphinate must occur within a properly functioning chemical fume hood to prevent the accumulation of hazardous vapors[2].

  • Respiratory Protection: If the risk of aerosolization exists or if ventilation is compromised, a NIOSH-approved respirator is required[2].

  • Dermal Protection: Personnel must wear chemical-resistant gloves. Gloves must be inspected for micro-tears prior to use, and proper removal techniques (without touching the glove's outer surface) must be employed to prevent secondary skin contact[2].

  • Ocular Protection: Standard safety glasses with side shields or a full face shield (approved under NIOSH or EN 166 standards) are mandatory to protect against splashes[2].

Institutional Disposal Framework

Due to the hazards associated with organophosphorus compounds, laboratories must not attempt ad-hoc chemical neutralization or drain disposal[2]. Improper treatment can result in exothermic reactions or the release of highly toxic byproducts.

The only recognized protocol for the disposal of ethyl methylphosphinate is through a licensed professional waste disposal service[2][3]. The logistical plan for disposal follows a strict chain of custody to ensure environmental compliance and public safety.

  • Primary Containment: Waste containing ethyl methylphosphinate must be collected in compatible, tightly sealed containers.

  • Labeling: Containers must be clearly labeled with the chemical name, associated hazards (e.g., Flammable, Toxic), and the date of initial waste generation.

  • EHS Transfer: The sealed containers are transferred to the institution's EHS department for secure storage in a designated hazardous waste accumulation area.

  • Final Destruction: A licensed hazardous waste contractor transports the material to an approved facility, typically for high-temperature incineration, which ensures the complete destruction of the organophosphorus backbone without generating toxic environmental runoff.

WasteWorkflow N1 Laboratory Generation (Under Fume Hood) N2 Primary Containment (Sealed & Labeled) N1->N2 N3 EHS Department (Verification & Log) N2->N3 N4 Licensed Disposal Contractor N3->N4 N5 Final Destruction (Incineration) N4->N5

Institutional workflow for the disposal of hazardous organophosphorus laboratory waste.

References

  • Ethyl methylphosphinate | C3H8O2P+ | CID 6328184. PubChem - NIH. Available at:[Link]

  • Safety Data Sheet - Ethyl methylphosphinate. Angene Chemical. Available at:[Link]

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Handling

Mastering the Safe Handling of Ethyl Methylphosphinate: A Guide for Laboratory Professionals

A Senior Application Scientist's In-Depth Guide to Personal Protective Equipment, Operational Protocols, and Disposal for Ethyl methylphosphinate. For the diligent researcher, scientist, or drug development professional,...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Guide to Personal Protective Equipment, Operational Protocols, and Disposal for Ethyl methylphosphinate.

For the diligent researcher, scientist, or drug development professional, the mastery of chemical handling is paramount. Ethyl methylphosphinate, a compound of significant interest, also presents considerable hazards that demand meticulous attention to safety. This guide moves beyond mere procedural lists to provide a deep, experience-driven understanding of why each step is critical. By internalizing these principles, you can ensure a safe and efficient laboratory environment, reinforcing the bedrock of scientific integrity and trust in your work.

Understanding the Hazard: The "Why" Behind the Precautions

Ethyl methylphosphinate (CAS 1832-53-7) is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1][2][3]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2][3]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][3]

The organophosphorus nature of this compound is the root of its toxicity. Ingestion is the most acute risk, but skin contact and inhalation of aerosols also pose significant dangers.[4] The low vapor pressure (0.019 mmHg) suggests it is not highly volatile at room temperature, but aerosols can be generated during handling, making respiratory protection a key consideration in certain scenarios.[5]

Table 1: Hazard Profile of Ethyl methylphosphinate

Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 3DangerH301: Toxic if swallowed[1][3]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[1][3]
Serious Eye Damage/IrritationCategory 2WarningH319: Causes serious eye irritation[1][3]
Specific Target Organ ToxicityCategory 3WarningH335: May cause respiratory irritation[1][3]

The Core of Protection: A Risk-Based Approach to PPE

Personal Protective Equipment (PPE) is your most immediate line of defense. The selection of PPE should not be a static checklist but a dynamic risk assessment based on the task at hand. The quantity of the chemical, the potential for splashing or aerosol generation, and the duration of the task all inform the level of protection required.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 Low-Risk Tasks cluster_2 Moderate-Risk Tasks cluster_3 High-Risk Tasks Risk Assess Task-Specific Risks (Quantity, Splash/Aerosol Potential, Duration) LowRisk Low Risk (e.g., Handling <10mL in fume hood, weighing small quantities) Risk->LowRisk Minimal exposure potential MedRisk Moderate Risk (e.g., Transfers >10mL, reactions with splash potential) Risk->MedRisk Moderate exposure potential HighRisk High Risk (e.g., Large volume transfers, risk of aerosolization, spill cleanup) Risk->HighRisk High exposure potential PPE_Low Standard PPE: - Nitrile Gloves (single pair) - Safety Glasses with Side Shields - Lab Coat LowRisk->PPE_Low Required PPE PPE_Med Enhanced PPE: - Double Nitrile or Neoprene Gloves - Chemical Splash Goggles - Lab Coat MedRisk->PPE_Med Required PPE PPE_High Maximum PPE: - Neoprene Gloves - Chemical Splash Goggles & Face Shield - Chemical Resistant Apron over Lab Coat - Air-Purifying Respirator with  Organic Vapor (OV) Cartridge HighRisk->PPE_High Required PPE

Caption: PPE Selection Workflow for Ethyl methylphosphinate.

Hand Protection: The Nuance of Glove Selection

The choice of glove material is critical due to the risk of absorption through the skin.[4] For organophosphorus compounds, both nitrile and neoprene are recommended, but their application depends on the nature of the exposure.[6][7]

  • Nitrile Gloves: These are suitable for incidental contact and splash protection.[8] If a splash occurs, the gloves should be removed immediately, and hands should be washed. For handling small quantities where contact is unlikely, a single pair of standard laboratory nitrile gloves (e.g., 5-mil thickness) is acceptable. For tasks with a higher splash potential, double-gloving provides an additional layer of security.[9]

  • Neoprene Gloves: For prolonged contact, immersion, or when handling larger quantities, neoprene gloves offer more robust protection.[6][10] They generally have longer breakthrough times for a wider range of chemicals compared to disposable nitrile.[10]

Causality: The chemical structure of organophosphates allows them to permeate through certain glove materials. Neoprene's chemical resistance makes it a more suitable barrier for extended exposure. Thicker gloves increase the time it takes for a chemical to permeate to the skin.[11] Always inspect gloves for any signs of degradation or punctures before use.[2]

Eye and Face Protection: Shielding from Splashes
  • Safety Glasses with Side Shields: This is the minimum requirement for any work with Ethyl methylphosphinate.

  • Chemical Splash Goggles: These should be worn for any procedure where there is a risk of splashing, such as when transferring liquids or running reactions.[2] Goggles provide a seal around the eyes, offering superior protection compared to safety glasses.[9]

  • Face Shield: When handling larger volumes (>50mL) or when the risk of a significant splash is high, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[2]

Respiratory Protection: When and Why

Due to its low volatility, respiratory protection is not typically required when handling small quantities of Ethyl methylphosphinate within a certified chemical fume hood. However, it becomes essential under certain conditions:

  • Spill Cleanup: During the cleanup of a spill, especially outside of a fume hood.

  • Aerosol Generation: If the process involves sonication, vigorous mixing, or heating that could create an aerosol.[4]

  • Inadequate Ventilation: If work must be performed in an area with insufficient ventilation.

Respirator Type: An air-purifying respirator (APR) fitted with an Organic Vapor (OV) cartridge (NIOSH color code: black) is the appropriate choice.[12][13] If there is a risk of generating particulates or aerosols, a combination cartridge with a P100 particulate filter (NIOSH color code: magenta) should be used.[12]

Causality: The activated carbon in an OV cartridge adsorbs the organic molecules of Ethyl methylphosphinate, preventing them from being inhaled.[13] A P100 filter is 99.97% efficient at removing airborne particles, providing protection against any generated aerosols.[14] A proper fit test is mandatory for all users of tight-fitting respirators to ensure a protective seal.[15]

Operational Plan: Step-by-Step Protocols

Adherence to a strict, well-defined protocol is essential for minimizing risk. All work with Ethyl methylphosphinate should be performed in a designated area, such as a chemical fume hood, to contain any potential release.[16][17]

Safe Handling and Use Protocol
  • Preparation:

    • Confirm that a currently inspected and certified chemical fume hood is available.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.

    • Assemble all necessary equipment (glassware, reagents, spill kit) within the fume hood to minimize movement in and out of the containment area.

    • Don the appropriate PPE as determined by your risk assessment (see Section 2).

  • Handling:

    • Work with the fume hood sash at the lowest possible height that still allows for comfortable manipulation.

    • When transferring the liquid, do so slowly and carefully to avoid splashing. Use a secondary container to transport the chemical within the lab.

    • Keep all containers of Ethyl methylphosphinate sealed when not in use.[2]

  • Post-Procedure:

    • Upon completion of the work, decontaminate all surfaces within the fume hood with soap and water.

    • Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Remove gloves last.

    • Wash hands thoroughly with soap and water.

Emergency Plan: Spill Response

A prompt and correct response to a spill is critical to prevent exposure and further contamination.

For a small spill (<20 mL) inside a chemical fume hood:

  • Alert: Inform nearby personnel of the spill.

  • Contain: Use an inert absorbent material (e.g., vermiculite, cat litter, or commercial spill pads) to dike the spill and prevent it from spreading.[18][19]

  • Absorb: Gently cover the spill with the absorbent material, working from the outside in.[19]

  • Collect: Using non-sparking scoops or tongs, carefully collect the absorbed material into a designated, robust plastic bag or container.[20]

  • Decontaminate: Wipe the spill area with soap and water or a 10% bleach solution, followed by a water rinse.[1][2] Collect all cleaning materials in the same waste bag.

  • Dispose: Seal the waste bag/container, label it clearly as "Hazardous Waste: Ethyl methylphosphinate Spill Debris," and manage it according to the disposal plan (see Section 4).[20]

For a large spill (>20 mL) or any spill outside a fume hood:

  • EVACUATE: Immediately alert everyone in the area and evacuate the laboratory.

  • ISOLATE: Close the laboratory doors to contain the vapors. If possible and safe to do so, increase ventilation to the outside (e.g., turn on fume hoods).

  • NOTIFY: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately. Provide them with the chemical name, quantity spilled, and location.

  • DO NOT attempt to clean up a large spill unless you are part of a trained emergency response team with the proper respiratory protection and equipment.

Disposal Plan: From Benchtop to Final Disposition

Ethyl methylphosphinate and any materials contaminated with it are considered hazardous waste and must be disposed of in accordance with EPA regulations under the Resource Conservation and Recovery Act (RCRA) and local institutional policies.[21][22]

Step-by-Step Waste Disposal Protocol
  • Waste Collection:

    • Designate a specific, compatible, and clearly labeled hazardous waste container for all Ethyl methylphosphinate waste. This includes excess chemical, contaminated gloves, absorbent materials, and empty containers.

    • The container must be made of a material compatible with the chemical (e.g., polyethylene or glass) and have a secure, screw-top lid.

    • Never mix incompatible waste streams.

  • Labeling:

    • Label the waste container with a "Hazardous Waste" label as soon as the first drop of waste is added.

    • The label must include the full chemical name ("Ethyl methylphosphinate"), the associated hazards (Toxic, Irritant), and the accumulation start date.

  • Storage (Satellite Accumulation Area):

    • Keep the waste container sealed at all times, except when adding waste.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

    • The SAA must be under the control of the laboratory personnel and away from drains or sources of ignition.

  • Container Decontamination (Triple Rinsing):

    • An "empty" container that held Ethyl methylphosphinate must be triple-rinsed before it can be disposed of as non-hazardous waste.

    • Procedure:

      • Rinse the container with a suitable solvent (e.g., water or acetone).

      • Collect this first rinsate as hazardous waste.

      • Repeat the rinse two more times, collecting all rinsate as hazardous waste.

    • After triple-rinsing, deface the original label and dispose of the container according to your facility's procedures for non-hazardous lab glass or plastic.

  • Pickup and Disposal:

    • Once the waste container is full, or if you are approaching the time limit for satellite accumulation, contact your institution's EHS office to arrange for a hazardous waste pickup.[23]

    • EHS will ensure the waste is transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[21]

By adhering to these detailed protocols, founded on a thorough understanding of the risks and the science behind the safety measures, you can handle Ethyl methylphosphinate with confidence and integrity, ensuring the safety of yourself, your colleagues, and the scientific community.

References

  • PubChem. (n.d.). Ethyl methylphosphonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Westlab. (2023, May 5). 8 Steps to Handling a Laboratory Chemical Spill. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • Haz-Map. (n.d.). Ethyl methylphosphonate. National Library of Medicine. Retrieved from [Link]

  • Santa Cruz Biotechnology, Inc. (n.d.). Material Safety Data Sheet: Ethyl methylphosphonate sc-228072.
  • University of California, Berkeley - Environment, Health & Safety. (n.d.). Acutely Toxic Chemicals. Retrieved from [Link]

  • University at Buffalo - Environment, Health and Safety. (n.d.). Toxic Materials Handling in the Laboratory. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals | NIOSH. Retrieved from [Link]

  • University of Pennsylvania - Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • USA Scientific. (n.d.). Chemical Resistance of Latex and Nitrile Gloves. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Chemical Resistance Guide: Kimberly-Clark Nitrile Gloves*. Retrieved from a general chemical resistance guide for nitrile gloves.
  • OSHACode EHS Training. (n.d.). NIOSH Color Coding for Respirator Cartridges and Filters. Retrieved from [Link]

  • University of California, San Diego - Environment, Health & Safety. (n.d.). Gloves - Tables of Properties and Resistances. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • National Pesticide Information Center. (n.d.). The Law on Pesticide Wastes. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • University of California, Berkeley - Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • University of Maine Cooperative Extension. (n.d.). Respirators and Pesticides I: The Right Respirator. Retrieved from [Link]

  • Parcil Safety. (n.d.). NIOSH vs CE Standards | Respirator Certification Guide. Retrieved from [Link]

Sources

Retrosynthesis Analysis

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Method

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